5-phenyl-1H-pyrazol-3-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-phenyl-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-9-6-8(11-12-9)7-4-2-1-3-5-7;/h1-6H,(H3,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGXYXUVSDRDBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674208 | |
| Record name | 5-Phenyl-1H-pyrazol-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20737-62-6 | |
| Record name | 5-Phenyl-1H-pyrazol-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-phenyl-1H-pyrazol-3-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and applications of 5-phenyl-1H-pyrazol-3-amine hydrochloride. This compound, featuring a phenyl-substituted pyrazole core, is a critical building block in medicinal chemistry and drug discovery. Its hydrochloride salt form enhances stability and aqueous solubility, making it a versatile intermediate for synthesizing a diverse range of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, reactivity, and potential as a privileged scaffold in developing novel therapeutics, particularly kinase inhibitors and receptor modulators targeting oncological and inflammatory diseases.[1]
Core Chemical and Physical Properties
This compound is the salt form of the parent compound, 5-phenyl-1H-pyrazol-3-amine (also known as 3-amino-5-phenylpyrazole). The protonation of the basic amine or pyrazole nitrogen to form the hydrochloride salt is a common strategy in pharmaceutical development to improve the compound's solubility, stability, and handling characteristics.
Structure and Nomenclature
-
IUPAC Name: this compound
-
Parent Compound CAS Number: 1572-10-7[2]
-
Molecular Weight (Hydrochloride): 195.65 g/mol
The structure consists of a five-membered pyrazole ring, a heterocyclic aromatic ring with two adjacent nitrogen atoms. A phenyl group is attached at the C5 position, and an amine group is at the C3 position.
Sources
A Technical Guide to the Synthesis, Analysis, and Application of 5-phenyl-1H-pyrazol-3-amine Hydrochloride
Abstract: 5-phenyl-1H-pyrazol-3-amine, and its hydrochloride salt, represents a cornerstone scaffold in modern medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of this versatile building block, intended for researchers, chemists, and drug development professionals. We will dissect its chemical identity, delineate a field-proven synthetic protocol, and establish a comprehensive framework for its analytical characterization using contemporary spectroscopic and chromatographic techniques. Furthermore, this document will touch upon its significant applications and outline the essential safety protocols for its handling and storage. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility in the laboratory.
Chemical Identity and Physicochemical Properties
5-phenyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a core pyrazole ring substituted with a phenyl group at position 5 and an amine group at position 3.[1] For practical laboratory use, particularly in aqueous media for biological screening, it is often converted to its hydrochloride salt to enhance solubility and stability. The fundamental properties of the parent compound and its salt are critical for designing synthetic transformations and analytical methods.
Table 1: Physicochemical Properties of 5-phenyl-1H-pyrazol-3-amine and its Hydrochloride Salt
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| IUPAC Name | 5-phenyl-1H-pyrazol-3-amine | 5-phenyl-1H-pyrazol-3-amine hydrochloride | [1] |
| Synonyms | 3-Amino-5-phenylpyrazole | Not applicable | [2] |
| CAS Number | 1572-10-7, 827-41-8 | Not available | [1] |
| Molecular Formula | C₉H₉N₃ | C₉H₁₀ClN₃ | [1][2] |
| Molecular Weight | 159.19 g/mol | 195.65 g/mol | [1][3] |
| Melting Point | 124-127 °C | Data not available | [2] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NN2)N | C1=CC=C(C=C1)C2=CC(=[NH+]N2)N.Cl | [1] |
| Appearance | Typically an off-white to light yellow solid | White to off-white crystalline solid |
Synthesis: A Validated Protocol
The most common and efficient synthesis of 5-phenyl-1H-pyrazol-3-amine involves the cyclocondensation reaction between benzoylacetonitrile and hydrazine hydrate.[1] This method is favored due to the commercial availability of the starting materials and the straightforward nature of the reaction.
Causality of Experimental Design:
-
Solvent: Ethanol is selected as it effectively dissolves the benzoylacetonitrile starting material and is compatible with hydrazine hydrate. Its boiling point allows for a controlled reaction temperature at reflux.
-
Reagent Stoichiometry: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the more valuable benzoylacetonitrile.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a crucial, self-validating step. It provides a real-time visual confirmation that the starting material is being consumed and a new, more polar product is forming, thereby preventing premature or unnecessarily long reaction times.
-
Isolation: The product is significantly less soluble in cold ethanol/water than the reactants or byproducts, allowing for efficient isolation via precipitation and filtration.
Experimental Protocol: Synthesis from Benzoylacetonitrile
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzoylacetonitrile (14.5 g, 0.1 mol) in ethanol (100 mL).[1]
-
Hydrazine Addition: To the stirred solution, add hydrazine hydrate (6 mL, ~0.12 mol) dropwise at room temperature. An exothermic reaction may be observed.[1]
-
Reaction Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours.[1]
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase), observing the disappearance of the starting material spot.[1][4]
-
Product Isolation: After completion, allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate complete precipitation.[1]
-
Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.[1]
-
Drying: Dry the product under vacuum to yield 5-phenyl-1H-pyrazol-3-amine as a solid.
Synthesis of the Hydrochloride Salt
-
Dissolve the synthesized free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.
-
Slowly add a stoichiometric amount of hydrochloric acid (either as a solution in isopropanol or as gaseous HCl) with stirring.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Synthetic workflow for 5-phenyl-1H-pyrazol-3-amine.
Comprehensive Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount for its use in subsequent research, especially in a GxP-regulated environment.[1][5] A multi-technique approach provides orthogonal data, leading to a high-confidence characterization.
Caption: Integrated workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.[6][7] Spectra should be acquired in a suitable deuterated solvent, such as DMSO-d₆, which can accommodate both the free base and its hydrochloride salt.
-
¹H NMR: The spectrum is expected to show distinct signals corresponding to each unique proton. The phenyl group will exhibit multiplets in the aromatic region (~7.2-7.8 ppm). A key diagnostic signal is the singlet for the proton at the C4 position of the pyrazole ring (~5.8-6.5 ppm).[8] The amine (-NH₂) and pyrazole N-H protons will appear as broad singlets that may shift depending on concentration and are exchangeable with D₂O.
-
¹³C NMR: The spectrum will show nine distinct carbon signals for the free base. The phenyl carbons will appear in the ~125-135 ppm range. The three pyrazole carbons will have characteristic shifts, with C3 and C5 appearing further downfield (~140-160 ppm) due to their attachment to nitrogen atoms.[8][9]
Table 2: Predicted NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Phenyl C-H | 7.20 - 7.80 (m, 5H) | 125.0 - 135.0 |
| Pyrazole C4-H | ~6.0 (s, 1H) | ~90.0 |
| Pyrazole N-H | Broad singlet | - |
| Amine -NH₂ | Broad singlet | - |
| Pyrazole C3 | - | ~155.0 |
| Pyrazole C5 | - | ~145.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.[7][8]
-
N-H Stretching: Expect strong, broad bands in the 3100-3400 cm⁻¹ region, corresponding to the amine (-NH₂) and the pyrazole N-H group.
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹.
-
C=N and C=C Stretching: Medium to strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the pyrazole and phenyl rings.[7]
Mass Spectrometry (MS)
MS confirms the molecular weight of the compound.[4] Using a soft ionization technique like Electrospray Ionization (ESI), the expected observation for the free base is the protonated molecular ion.
-
Expected Ion: [M+H]⁺
-
Calculated m/z: 160.0878
-
Observed m/z: Should be within 5 ppm of the calculated value in High-Resolution Mass Spectrometry (HRMS).[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for assessing the purity of the final compound.[5][9] A robust reverse-phase method is typically employed.
-
Rationale for Method: A C18 column is used to retain the compound via hydrophobic interactions with the phenyl group. An acidic mobile phase modifier (e.g., 0.1% trifluoroacetic acid) is critical; it protonates the basic amine group, ensuring a single ionic state and preventing peak tailing, which leads to sharp, symmetrical peaks and accurate quantification. UV detection is suitable due to the strong chromophore of the phenyl-pyrazole system.[9]
Table 3: Example HPLC Protocol for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min[9] |
| Detection | UV at 254 nm[9] |
| Injection Volume | 10 µL |
Applications in Research and Drug Development
5-phenyl-1H-pyrazol-3-amine is considered a "privileged scaffold" because its core structure is frequently found in biologically active molecules.[1] Its utility stems from the presence of multiple functionalization points—the amine group, the pyrazole nitrogens, and the C4 position—allowing for the creation of diverse chemical libraries for screening.[1][10]
-
Kinase Inhibitors: The pyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors used in oncology.[1]
-
Receptor Modulators: Derivatives have been explored as modulators for various receptors, including adenosine and serotonin receptors.[1]
-
Broad Pharmacological Activity: The pyrazole nucleus is integral to drugs with anti-inflammatory, anticancer, antiviral, and anticoagulant properties, such as Celecoxib, Crizotinib, and Apixaban.[8]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical reagent.
-
Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2][11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[2][9]
-
Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2][9] Avoid contact with skin and eyes.[2]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2] For long-term stability, storage in a freezer at -20°C is recommended.[2] It should be stored locked up and away from incompatible materials.[2]
Conclusion
This compound is a high-value chemical intermediate whose proper synthesis and rigorous characterization are fundamental to its successful application in research and drug discovery. The synthetic and analytical workflows detailed in this guide provide a validated, logical, and scientifically sound framework for its use. By understanding the causality behind the chosen protocols and adhering to strict safety standards, researchers can confidently leverage this powerful scaffold to advance the development of novel therapeutics.
References
-
Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. National Institutes of Health (NIH). [Link]
-
Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221. PubChem. [Link]
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link]
Sources
- 1. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rsc.org [rsc.org]
- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Genesis and Synthetic Journey of 5-phenyl-1H-pyrazol-3-amine hydrochloride: A Technical Guide
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of medicinally significant molecules. Its discovery traces back to the late 19th century, with the pioneering work of chemists like Ludwig Knorr, who first synthesized a pyrazole derivative in 1883. Since then, the exploration of pyrazole chemistry has been a continuous and fruitful endeavor, leading to the development of a vast array of compounds with diverse biological activities. Among the numerous derivatives, 5-phenyl-1H-pyrazol-3-amine has emerged as a particularly valuable synthetic intermediate.[1] Its strategic placement of a reactive amine group on the phenyl-substituted pyrazole core makes it a versatile building block for the construction of complex heterocyclic systems, notably in the pursuit of novel kinase inhibitors and receptor modulators for treating inflammatory and oncological diseases.[1] This guide provides an in-depth exploration of the discovery, history, and synthesis of 5-phenyl-1H-pyrazol-3-amine hydrochloride, offering a technical narrative for researchers and professionals in drug development.
Historical Context: The Rise of Aminopyrazoles
The history of 5-phenyl-1H-pyrazol-3-amine is intrinsically linked to the broader history of aminopyrazole synthesis. Early investigations into pyrazole chemistry in the late 1800s laid the groundwork for the subsequent exploration of their functionalized derivatives. The synthesis of 3,5-diaminopyrazole by Rothenburg in 1884, through the condensation of malononitrile with hydrazine, marked a significant milestone in aminopyrazole chemistry.[2] This early work demonstrated the feasibility of incorporating amino groups onto the pyrazole ring, a feature that would later prove crucial for their utility in medicinal chemistry.
The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[2] This reaction provides a direct and efficient route to the aminopyrazole core and has been the subject of extensive study and optimization over the past century.[2] The discovery and development of this synthetic strategy were pivotal for unlocking the therapeutic potential of this class of compounds.
Synthesis and Mechanistic Insights: From Benzoylacetonitrile to this compound
The synthesis of this compound is a two-stage process: the formation of the free base, 5-phenyl-1H-pyrazol-3-amine, followed by its conversion to the hydrochloride salt. The most robust and historically significant route to the free base starts from benzoylacetonitrile and hydrazine.[2]
Part 1: Synthesis of 5-phenyl-1H-pyrazol-3-amine (Free Base)
The core of this synthesis is the cyclization reaction between a β-ketonitrile (benzoylacetonitrile) and hydrazine.[2]
Reaction Scheme:
A simplified reaction diagram for the synthesis.
Mechanistic Pathway:
The reaction proceeds through a well-established mechanism involving two key steps:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of hydrazine on the electrophilic carbonyl carbon of benzoylacetonitrile. This is followed by dehydration to form a hydrazone intermediate. The carbonyl group is more reactive towards nucleophilic attack than the nitrile group, driving this initial step.
-
Intramolecular Cyclization and Tautomerization: The second nitrogen atom of the hydrazone then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This cyclization step forms a five-membered ring. Subsequent tautomerization of the resulting imine to the more stable aromatic amine yields the final product, 5-phenyl-1H-pyrazol-3-amine.[2]
The mechanistic workflow of the cyclization reaction.
Detailed Experimental Protocol (Synthesis of 5-phenyl-1H-pyrazol-3-amine):
This protocol is a representative procedure based on established methods for the synthesis of aminopyrazoles from β-ketonitriles.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoylacetonitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The use of a slight excess of hydrazine ensures complete consumption of the starting material.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The choice of an alcoholic solvent facilitates the dissolution of the reactants and the subsequent crystallization of the product upon cooling.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often crystallize out of the solution. Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 5-phenyl-1H-pyrazol-3-amine as a crystalline solid.
Part 2: Conversion to this compound
The conversion of the free base to its hydrochloride salt is a standard acid-base reaction, which enhances the compound's stability and aqueous solubility.
Reaction Scheme:
A simplified reaction diagram for salt formation.
Detailed Experimental Protocol (Formation of the Hydrochloride Salt):
This is a general and widely accepted protocol for the formation of hydrochloride salts of basic amine compounds.
-
Dissolution: Dissolve the purified 5-phenyl-1H-pyrazol-3-amine free base in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol. The choice of an anhydrous solvent is crucial to prevent the introduction of water, which can interfere with the crystallization of the salt.
-
Acidification: To the stirred solution, add a solution of hydrogen chloride (HCl) in the same solvent (e.g., HCl in diethyl ether or isopropanol) dropwise. The addition should be continued until the solution becomes acidic, which can be checked with pH paper. Alternatively, HCl gas can be bubbled through the solution.
-
Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring for a short period to ensure complete precipitation. Collect the solid by vacuum filtration and wash with a small amount of the cold anhydrous solvent to remove any excess acid.
-
Drying: Dry the resulting this compound salt under vacuum to remove any residual solvent.
Physicochemical and Spectroscopic Data
A comprehensive characterization of 5-phenyl-1H-pyrazol-3-amine and its hydrochloride salt is essential for its use in research and development.
| Property | 5-phenyl-1H-pyrazol-3-amine (Free Base) | This compound |
| Molecular Formula | C₉H₉N₃ | C₉H₁₀ClN₃ |
| Molecular Weight | 159.19 g/mol [3] | 195.65 g/mol |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |
| Melting Point | 124-127 °C[3] | Data not available in searched literature |
| CAS Number | 1572-10-7, 827-41-8[4] | Data not available in searched literature |
| Solubility | Soluble in polar organic solvents | Soluble in water and polar organic solvents |
Note: Specific experimental data for the hydrochloride salt, such as melting point and CAS number, were not available in the public literature searched and would typically be determined experimentally upon synthesis.
Therapeutic Potential and Modern Drug Discovery
This compound serves as a crucial starting material in the synthesis of a new generation of therapeutic agents. The aminopyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1]
Recent research has highlighted the importance of 1H-pyrazol-3-amine derivatives as inhibitors of key signaling proteins implicated in disease. For instance, derivatives of this core structure have been investigated as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and cell death.[5] Additionally, the aminopyrazole motif is found in compounds designed to target other kinases and enzymes involved in proliferative and inflammatory disorders.
The availability of a reliable and scalable synthesis for this compound is therefore of paramount importance for the continued exploration of this chemical space in drug discovery programs.
Conclusion
The journey of this compound from its conceptual roots in 19th-century pyrazole chemistry to its current status as a valuable building block in modern drug discovery is a testament to the enduring importance of fundamental organic synthesis. The robust and efficient synthesis from benzoylacetonitrile and hydrazine provides a reliable source of this key intermediate. As researchers continue to probe the vast chemical space of pyrazole derivatives, the demand for versatile and well-characterized starting materials like this compound will undoubtedly continue to grow, fueling the discovery of the next generation of innovative therapeutics.
References
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]
-
Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2013). Molecular Crystals and Liquid Crystals, 581(1), 133-138. [Link]
-
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). Journal of Medicinal Chemistry. [Link]
-
Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H- pyrazole-3-carboxylic acid. (2008). ARKIVOC. [Link]
-
Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. (2026). The Journal of Organic Chemistry. [Link]
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. [Link]
Sources
- 1. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-phenyl-1H-pyrazol-3-amine Hydrochloride: Nomenclature, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-phenyl-1H-pyrazol-3-amine hydrochloride stands as a significant heterocyclic amine in the landscape of medicinal chemistry and drug discovery. As a derivative of pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, this compound serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The pyrazole nucleus is a privileged structure in drug design, appearing in numerous approved pharmaceuticals. The introduction of a phenyl group at the 5-position and an amine group at the 3-position, subsequently salified to the hydrochloride, imparts specific physicochemical and pharmacological properties that are of considerable interest to researchers. This technical guide provides a comprehensive overview of the IUPAC nomenclature, synonyms, physicochemical properties, and a detailed synthesis protocol for this compound, tailored for professionals in the field of chemical and pharmaceutical sciences.
I. Chemical Identity: Nomenclature and Synonyms
The precise identification of a chemical entity is paramount for scientific communication and reproducibility. The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .
Due to historical naming conventions and its frequent appearance in chemical literature and supplier catalogs, the compound is also known by several synonyms. Understanding these alternative names is crucial for conducting thorough literature searches and for sourcing the material.
| Synonym | CAS Number | Notes |
| 3-Amino-5-phenyl-1H-pyrazole hydrochloride | Not specified | Commonly used alternative nomenclature. |
| 5-Phenyl-3-aminopyrazole hydrochloride | Not specified | Variation in the placement of the "amino" prefix. |
| 3-Amino-5-phenylpyrazole hydrochloride | Not specified | Another common variation. |
| 5-phenyl-1H-pyrazol-3-ylamine hydrochloride | Not specified | Less common, but still encountered. |
Note: The CAS Numbers 827-41-8 and 1572-10-7 correspond to the free base, 5-phenyl-1H-pyrazol-3-amine.[1][2]
II. Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The hydrochloride salt form generally enhances the aqueous solubility and stability of the parent amine.
Properties of the Free Base (5-phenyl-1H-pyrazol-3-amine)
While specific data for the hydrochloride salt is less commonly reported, the properties of the free base provide a foundational understanding.
| Property | Value | Reference |
| Molecular Formula | C₉H₉N₃ | [1] |
| Molecular Weight | 159.19 g/mol | [1] |
| Appearance | Off-white to cream-colored crystalline powder | |
| Melting Point | 124-127 °C | [1][2] |
| Boiling Point | 442.3 ± 33.0 °C (Predicted) | [1] |
| Solubility | Soluble in DMSO and methanol. | [3] |
| pKa | Not explicitly found |
Properties of the Hydrochloride Salt
The conversion of the free base to its hydrochloride salt is expected to significantly increase its solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.
| Property | Value | Notes |
| Molecular Formula | C₉H₁₀ClN₃ | |
| Molecular Weight | 195.65 g/mol | |
| Appearance | Expected to be a crystalline solid. | |
| Solubility | Expected to have higher aqueous solubility than the free base. Generally soluble in water and lower alcohols. |
III. Synthesis of this compound
The most versatile and widely employed method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or its derivatives.[4] This approach is highly efficient for the preparation of 5-phenyl-1H-pyrazol-3-amine.
Synthetic Scheme
The overall synthetic strategy involves a two-step process:
-
Cyclization: Reaction of benzoylacetonitrile with hydrazine hydrate to form the 5-phenyl-1H-pyrazol-3-amine free base.
-
Salt Formation: Treatment of the free base with hydrochloric acid to yield the hydrochloride salt.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Part A: Synthesis of 5-phenyl-1H-pyrazol-3-amine (Free Base)
This protocol is adapted from the general synthesis of 5-aminopyrazoles from β-ketonitriles.[4]
Materials:
-
Benzoylacetonitrile (1 equivalent)
-
Hydrazine hydrate (1.2 equivalents)
-
Ethanol (as solvent)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoylacetonitrile (1 eq) and ethanol. Stir the mixture until the benzoylacetonitrile is completely dissolved.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.2 eq) to the solution at room temperature. The addition is typically exothermic, and the rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form. If necessary, the product can be further precipitated by the slow addition of cold water.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol or an ethanol/water mixture.
-
Drying: Dry the purified 5-phenyl-1H-pyrazol-3-amine in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Part B: Preparation of this compound
Materials:
-
5-phenyl-1H-pyrazol-3-amine (from Part A)
-
Ethanolic hydrogen chloride (prepared by bubbling dry HCl gas through absolute ethanol or by careful addition of acetyl chloride to ethanol)
-
Anhydrous diethyl ether
-
Erlenmeyer flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the purified 5-phenyl-1H-pyrazol-3-amine in a minimal amount of absolute ethanol in an Erlenmeyer flask with stirring.
-
Acidification: Slowly add ethanolic hydrogen chloride solution dropwise to the stirred solution of the free base. The hydrochloride salt will precipitate out of the solution. The pH of the solution should be checked to ensure it is acidic.
-
Precipitation and Isolation: Continue stirring for a short period to ensure complete precipitation. If precipitation is slow, the addition of anhydrous diethyl ether can facilitate the process. Collect the white precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold anhydrous diethyl ether to remove any excess acid. Dry the final product, this compound, under vacuum.
IV. Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the pyrazole ring proton, and the amine protons. In the hydrochloride salt, the amine protons may appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl and pyrazole rings.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt will exhibit characteristic N-H stretching vibrations for the ammonium salt, which will differ from the N-H stretches of the free amine. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the cation (the protonated free base). The mass spectrum of the free base typically shows a molecular ion peak (M+) at m/z 159.[5] For the hydrochloride, the mass spectrum will show the peak for the protonated molecule [M+H]⁺ at m/z 160.
V. Applications in Research and Drug Development
5-phenyl-1H-pyrazol-3-amine and its derivatives are valuable building blocks in medicinal chemistry due to their wide range of biological activities. They have been investigated for their potential as:
-
Kinase inhibitors: The pyrazole scaffold can be elaborated to target various protein kinases involved in cell signaling pathways, making them attractive for oncology research.
-
Antimicrobial agents: Certain aminopyrazole derivatives have demonstrated antibacterial and antifungal properties.
-
Central Nervous System (CNS) agents: The structural motif is present in compounds targeting receptors in the CNS.
The hydrochloride salt is particularly useful in these studies as its enhanced aqueous solubility facilitates in vitro and in vivo testing.
VI. Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key intermediate for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery and development. A thorough understanding of its nomenclature, physicochemical properties, and synthetic methodologies is essential for researchers in this field. The protocols and information provided in this guide serve as a comprehensive resource to facilitate the effective use of this valuable chemical entity in scientific research.
References
- Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25.
-
Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. (2026, January 22). Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]
-
PubChem. (n.d.). 1-phenyl-1H-pyrazol-3-amine. Retrieved from [Link]
Sources
The Pharmacological Potential of 5-Phenyl-1H-pyrazol-3-amine Hydrochloride: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple, diverse biological targets – is a cornerstone of efficient therapeutic development. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has unequivocally earned this designation.[1] Its unique electronic properties and synthetic tractability have led to its incorporation into a multitude of clinically approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4][5] This guide focuses on a specific, yet highly promising, member of this family: 5-phenyl-1H-pyrazol-3-amine hydrochloride. We will explore its chemical attributes, delve into its potential biological activities based on the extensive research into its structural class, and provide robust experimental frameworks for its evaluation.
Chemical Profile of 5-Phenyl-1H-pyrazol-3-amine
5-Phenyl-1H-pyrazol-3-amine, also known as 3-amino-5-phenylpyrazole, is a versatile chemical intermediate.[6][7] The presence of a reactive amine group at the 3-position and a phenyl group at the 5-position makes it an ideal starting point for the synthesis of a diverse library of derivatives.[7] This allows for systematic exploration of structure-activity relationships (SAR), a critical process in optimizing a lead compound's potency and selectivity.[7]
| Property | Value |
| Molecular Formula | C9H9N3 |
| Molecular Weight | 159.19 g/mol |
| Melting Point | 124-127 °C |
| Boiling Point | 442.3±33.0°C at 760 mmHg |
| Storage | -20°C Freezer |
Table 1: Physicochemical Properties of 5-Phenyl-1H-pyrazol-3-amine.[6]
The hydrochloride salt form is often utilized to improve solubility and stability, which are crucial for formulation and in vitro/in vivo testing.
Potential Biological Activities and Mechanistic Insights
The aminopyrazole moiety is a key pharmacophore in numerous biologically active compounds.[4][8][9] Based on extensive literature on its analogs, this compound is predicted to exhibit significant potential in several therapeutic areas.
Anticancer Activity
The pyrazole scaffold is a well-established framework for the development of anticancer agents.[10][11] Derivatives have been shown to exert their effects through various mechanisms:
-
Kinase Inhibition: Many pyrazole-containing compounds are potent inhibitors of protein kinases, which are often dysregulated in cancer.[1][11] Targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[11] The 3-aminopyrazole structure is particularly adept at forming key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[8]
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives interfere with microtubule dynamics, a validated target for cancer chemotherapy.
-
Induction of Apoptosis: By modulating various signaling pathways, pyrazole compounds can trigger programmed cell death in cancer cells.
Hypothesized Anticancer Signaling Pathway Inhibition
Caption: A streamlined workflow for assessing the in vitro anti-inflammatory activity of pyrazole compounds.
Antimicrobial Activity
The global challenge of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The pyrazole nucleus is a constituent of various compounds exhibiting both antibacterial and antifungal properties. [5][12][13]The mechanism of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity. The evaluation of this compound and its derivatives against a panel of pathogenic bacteria and fungi is a logical and promising avenue of investigation. [13]
Protocols for Biological Evaluation
To rigorously assess the potential of this compound, a series of standardized in vitro assays are recommended.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration at which the compound inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro COX Inhibition Assay
This protocol assesses the compound's ability to inhibit COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound (at various concentrations) in a suitable buffer.
-
Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Detection: Measure the peroxidase activity of the COX enzyme using a colorimetric probe.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. Its amenability to chemical modification provides a robust platform for generating extensive compound libraries for high-throughput screening. The true potential of this scaffold will be unlocked through systematic SAR studies, guided by the foundational biological assays outlined in this guide. Further investigations should focus on elucidating precise mechanisms of action, optimizing pharmacokinetic properties, and ultimately, evaluating the most promising derivatives in preclinical in vivo models. The rich history of the pyrazole scaffold in medicine strongly suggests that such efforts will be a worthwhile endeavor.
References
- SRR Publications. Pyrazoles as anticancer agents: Recent advances.
- Chauhan, S., Paliwal, S., & Chauhan, R. (2014). Anticancer activity of pyrazole via different biological mechanisms.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- Echemi. (2024). 5-phenyl-1H-pyrazol-3-amine.
- MedchemExpress.com. 5-Phenyl-1H-pyrazol-3-amine | Biochemical Reagent.
- PubMed Central (PMC). (n.d.). Current status of pyrazole and its biological activities.
- MDPI. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives.
- ResearchGate. (2018). (PDF) Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds.
- PubMed. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.
- PubMed Central (PMC). (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- PubMed Central (PMC). (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- MDPI. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives.
- ResearchGate. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
- ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- National Institutes of Health (NIH). (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl).
- PubMed Central (PMC) - NIH. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- Benchchem. (n.d.). 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical.
- RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- International journal of health sciences. (2022). Pyrazole as an anti-inflammatory scaffold.
- MDPI. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds.
- ResearchGate. (2025). Synthesis, anti-inflammatory and antioxidant activities of some new pyrazole derivatives | Request PDF.
- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- Biointerface Research in Applied Chemistry. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes.
- MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Available from: [Link]
- Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.
- Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.
- PubMed. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- PubMed. (n.d.). Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives.
- OUCI. (n.d.). Amino-Pyrazoles in Medicinal Chemistry: A Review.
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review [ouci.dntb.gov.ua]
- 10. srrjournals.com [srrjournals.com]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. meddocsonline.org [meddocsonline.org]
5-phenyl-1H-pyrazol-3-amine hydrochloride theoretical properties
An In-depth Technical Guide to the Theoretical Properties of 5-phenyl-1H-pyrazol-3-amine Hydrochloride
Executive Summary
5-phenyl-1H-pyrazol-3-amine is a vital heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel compounds with diverse pharmacological activities. The hydrochloride salt is often preferred in research and development settings to enhance aqueous solubility, stability, and handling characteristics. This technical guide provides a comprehensive overview of the theoretical, calculated, and predicted properties of this compound. By leveraging computational chemistry principles and established theoretical frameworks, we will explore its molecular structure, physicochemical characteristics, spectroscopic profile, and quantum chemical properties. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, foundational understanding of this compound from a theoretical perspective.
Molecular Structure, Tautomerism, and Protonation
The foundational step in understanding any chemical entity is a rigorous analysis of its structure. This compound possesses a rich structural chemistry influenced by tautomerism and the specific site of protonation.
Core Structure and Tautomerism of the Free Base
The free base, 5-phenyl-1H-pyrazol-3-amine (C₉H₉N₃), consists of a pyrazole ring substituted with a phenyl group at the C5 position and an amine group at the C3 position.[1] Pyrazole systems are known for their annular tautomerism, where the proton on the nitrogen atom can migrate between the two ring nitrogens. This dynamic equilibrium is crucial as it influences the molecule's reactivity and intermolecular interactions.
Site of Protonation: Formation of the Hydrochloride Salt
The formation of the hydrochloride salt involves the protonation of a basic site on the 5-phenyl-1H-pyrazol-3-amine molecule by hydrochloric acid. There are three potential basic nitrogen atoms: the two nitrogens in the pyrazole ring and the exocyclic amino nitrogen.
The most probable site of protonation is the exocyclic amino group (-NH₂). This can be rationalized by considering the electronic effects within the molecule. The lone pair on the amino nitrogen is highly available. While the pyrazole ring nitrogens are also basic, their lone pairs contribute to the aromaticity of the ring system, making them less available for protonation. Protonation of the amino group to form an ammonium salt (-NH₃⁺) is electronically favored and is the standard reaction for forming hydrochloride salts of amino-heterocycles.
Caption: Tautomerism of the free base and the favored protonation pathway.
Calculated Physicochemical Properties
The physicochemical properties of a molecule are paramount in drug discovery, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key theoretical and experimental properties of the free base and the calculated properties for its hydrochloride salt.
| Property | 5-phenyl-1H-pyrazol-3-amine (Free Base) | 5-phenyl-1H-pyrazol-3-amine HCl (Salt) | Significance in Drug Development |
| Molecular Formula | C₉H₉N₃[1] | C₉H₁₀ClN₃ | Defines the elemental composition. |
| Molecular Weight | 159.19 g/mol [1][2] | 195.65 g/mol | Impacts diffusion rates and molar concentration calculations. |
| CAS Number | 1572-10-7, 827-41-8[1][3] | Not available | Unique chemical identifier. |
| XLogP3 (Predicted) | 1.5[2] | < 1.0 (Predicted) | Measures lipophilicity; affects membrane permeability and solubility. Protonation significantly increases hydrophilicity. |
| Polar Surface Area (PSA) | 54.7 Ų[2] | ~54.7 Ų (cation) | Influences transport properties, particularly blood-brain barrier penetration. The core PSA remains the same. |
| pKa (Predicted) | ~4.5-5.5 (Amine) | < 2 (Ammonium) | Determines the ionization state at physiological pH (7.4). The free base is partially protonated, while the salt is fully ionized. |
| Melting Point | 124-127 °C (lit.)[2] | > 200 °C (Expected) | Salts typically have significantly higher melting points than their corresponding free bases due to strong ionic interactions. |
| Aqueous Solubility | Low | High (Predicted) | Critical for formulation and bioavailability. The salt form drastically improves solubility in water. |
Causality Behind Property Differences
-
Solubility and LogP: The conversion of the neutral free base to the charged hydrochloride salt introduces strong ion-dipole interactions with water molecules. This energetic favorability drastically increases aqueous solubility and, consequently, decreases the octanol-water partition coefficient (LogP), reflecting a shift towards hydrophilicity.
-
pKa: The pKa of the conjugate acid (-NH₃⁺) of the amine is significantly lower than the pKa of the amine itself. This is a fundamental principle of acid-base chemistry. For researchers, this means that at physiological pH, the hydrochloride salt will exist almost exclusively in its ionized form, which has profound implications for receptor binding and membrane transport.
Theoretical Spectroscopic Profile
While experimental spectra provide definitive characterization, theoretical predictions based on molecular structure are invaluable for preliminary identification and interpretation.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: The phenyl group protons are expected to appear in the δ 7.0-8.0 ppm region as complex multiplets.
-
Pyrazole Proton: The lone proton on the pyrazole ring (C4-H) would likely appear as a singlet around δ 5.5-6.5 ppm.
-
Amine Protons: The -NH₂ protons of the free base would present as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration. In the hydrochloride salt, the -NH₃⁺ protons would be shifted downfield (to a higher ppm value) and might appear as a broader signal due to quadrupolar coupling and exchange.
-
-
¹³C NMR Spectroscopy:
-
Phenyl Carbons: Six distinct signals are expected in the δ 120-140 ppm range for the phenyl ring.
-
Pyrazole Carbons: The three carbons of the pyrazole ring would have characteristic shifts, with the carbon bearing the amino group (C3) and the carbon bearing the phenyl group (C5) appearing at lower field strengths compared to C4.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: The free base will show two characteristic N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region. In the hydrochloride salt, these will be replaced by a broad, strong absorption band for the N-H⁺ stretch of the ammonium ion, typically centered around 2800-3100 cm⁻¹.
-
C=N and C=C Stretches: Aromatic and pyrazole ring C=C and C=N stretching vibrations will be observed in the 1450-1650 cm⁻¹ region.[4]
-
-
Mass Spectrometry:
-
In a mass spectrum, the hydrochloride salt will typically not show the parent mass. Instead, the analysis will detect the mass of the free base (the cation). The expected molecular ion peak [M+H]⁺ would be at m/z 160.08, corresponding to the protonated free base C₉H₁₀N₃⁺.
-
Computational Quantum Chemistry Workflow
To gain deeper insight into the electronic structure and reactivity of this compound, a computational analysis using Density Functional Theory (DFT) is the state-of-the-art approach. This provides a robust, self-validating system where theoretical predictions can guide experimental design.
Step-by-Step Computational Protocol
-
Structure Preparation: Construct the 3D structure of the 5-phenyl-1H-pyrazol-3-aminium cation.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Methodology: DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Causality: This step is critical to ensure all subsequent calculations are performed on the most stable molecular structure, providing physically meaningful results.
-
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory.
-
Methodology: B3LYP/6-31G(d,p).
-
Causality: This self-validating step confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and allows for the prediction of the theoretical IR spectrum.
-
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map. This visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with biological targets.
-
Caption: Standard workflow for DFT-based computational analysis.
Conclusion
The theoretical properties of this compound paint a picture of a hydrophilic, stable, and synthetically versatile chemical entity. Its predicted high aqueous solubility makes it an excellent candidate for use in biological assays and for the development of pharmaceutical formulations. The computational workflows outlined in this guide provide a robust framework for predicting its reactivity and intermolecular interactions, enabling a more rational approach to its application in drug design and materials science. By understanding these foundational theoretical properties, researchers can better anticipate the behavior of this compound and unlock its full potential in their scientific endeavors.
References
-
MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(3), M1472. Retrieved from [Link]
-
PubChem. (n.d.). 1-phenyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-phenyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(4), M1293. Retrieved from [Link]
-
Preprints.org. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Retrieved from [Link]
Sources
Unveiling the Therapeutic Landscape of 5-phenyl-1H-pyrazol-3-amine Hydrochloride: A Technical Guide to its Biological Targets
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and a vast array of investigational compounds.[1] Its five-membered heterocyclic structure offers a unique combination of chemical stability, synthetic tractability, and the ability to engage in various non-covalent interactions with biological macromolecules. 5-phenyl-1H-pyrazol-3-amine hydrochloride, the subject of this guide, represents a key building block in the synthesis of a new generation of targeted therapeutics.[2] This document will provide an in-depth exploration of the primary biological targets of compounds derived from this versatile scaffold, the signaling pathways they modulate, and the experimental methodologies employed to elucidate their mechanisms of action.
While this compound itself is principally a synthetic intermediate, its structural motifs are fundamental to the biological activity of its more complex derivatives.[3] Understanding the targets of these derivatives provides a clear line of sight into the therapeutic potential unlocked by this foundational molecule.
Primary Biological Targets and Mechanisms of Action
Research into derivatives of 5-phenyl-1H-pyrazol-3-amine has revealed a strong propensity for these compounds to act as inhibitors of various protein kinases. Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, most notably cancer and inflammatory disorders, making them prime targets for therapeutic intervention.
Receptor-Interacting Protein Kinase 1 (RIPK1): A Gateway to Modulating Inflammation and Cell Death
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammatory signaling and a key mediator of programmed cell death, or necroptosis.[2] Aberrant RIPK1 activation is implicated in a range of inflammatory conditions.[2] Derivatives of 1H-pyrazol-3-amine have been identified as potent and selective inhibitors of RIPK1.[2]
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of RIPK1 and preventing its autophosphorylation and subsequent activation of downstream signaling cascades. By inhibiting RIPK1, these molecules can effectively block the necroptotic cell death pathway and suppress the production of pro-inflammatory cytokines.
Signaling Pathway: The following diagram illustrates the central role of RIPK1 in the necroptosis pathway and the point of intervention for 5-phenyl-1H-pyrazol-3-amine-based inhibitors.
Caption: CDK2/Cyclin A in Cell Cycle and Inhibition.
BRAF(V600E): A Key Driver in Melanoma and Other Cancers
The BRAF kinase is a central component of the MAPK/ERK signaling pathway, which regulates cell growth, proliferation, and survival. The V600E mutation in BRAF leads to its constitutive activation, driving the development of numerous cancers, particularly melanoma. [4]A series of novel 5-phenyl-1H-pyrazole derivatives have been synthesized and evaluated as potent inhibitors of the BRAF(V600E) mutant. [4][5] Mechanism of Action: These compounds are designed to bind to the ATP-binding pocket of the activated BRAF(V600E) kinase, thereby inhibiting its activity and blocking downstream signaling through the MEK/ERK pathway. This leads to decreased cell proliferation and the induction of apoptosis in BRAF(V600E)-mutant cancer cells.
Signaling Pathway: The following diagram illustrates the BRAF(V600E) signaling cascade and its inhibition.
Caption: BRAF(V600E) Signaling Pathway and Inhibition.
Secondary and Emerging Biological Targets
Beyond the well-characterized kinase families, derivatives of 5-phenyl-1H-pyrazol-3-amine are being investigated for their activity against a broader range of therapeutic targets.
Janus Kinases (JAKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is associated with autoimmune diseases and myeloproliferative neoplasms. [6]Similarly, VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. [7]The pyrazole scaffold is being actively explored for the development of inhibitors targeting both JAKs and VEGFR2, indicating a broader therapeutic potential for compounds derived from 5-phenyl-1H-pyrazol-3-amine. [7][8]
p53-Mediated Apoptosis
While not a direct target, the induction of p53-mediated apoptosis is a significant downstream consequence of inhibiting key survival pathways. [9]In colorectal carcinoma cells, certain pyrazole derivatives have been shown to induce cell death through a p53-dependent mechanism. [9]This involves the upregulation of p53, a tumor suppressor protein, which in turn activates pro-apoptotic pathways.
Experimental Protocols for Target Validation
The identification and validation of biological targets for novel compounds require a suite of robust experimental techniques. The following section details the methodologies commonly employed in the characterization of 5-phenyl-1H-pyrazol-3-amine derivatives.
In Vitro Kinase Inhibition Assay
This is a fundamental assay to determine the direct inhibitory effect of a compound on a specific kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified, and the inhibitory effect of the compound is determined by the reduction in this signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., a 5-phenyl-1H-pyrazol-3-amine derivative) in a suitable solvent, such as DMSO.
-
Prepare a kinase buffer containing appropriate salts, a reducing agent (e.g., DTT), and a protein stabilizer (e.g., BSA).
-
Dilute the recombinant kinase and its specific substrate to their optimal concentrations in the kinase buffer.
-
Prepare an ATP solution at a concentration close to the Km for the specific kinase.
-
-
Assay Procedure:
-
In a 96- or 384-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (solvent only).
-
Add the kinase to all wells except the "no enzyme" control.
-
Add the substrate to all wells.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction using a suitable reagent (e.g., EDTA or a specific stop solution).
-
-
Detection:
-
Quantify the kinase activity. Common methods include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is converted to a light signal. [10] * Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow Diagram:
Caption: In Vitro Kinase Inhibition Assay Workflow.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of a compound on a cell line of interest.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., a line with a BRAF(V600E) mutation) under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5-phenyl-1H-pyrazol-3-amine derivative in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include appropriate controls (untreated cells and solvent-treated cells).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals. [11]4. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [11] * Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Workflow Diagram:
Caption: MTT Cell Proliferation Assay Workflow.
Quantitative Data Summary
While specific inhibitory data for the parent compound, this compound, is not extensively available in the public domain, the following table summarizes the reported activities of some of its notable derivatives against key biological targets. This data underscores the potential of this chemical scaffold in generating potent inhibitors.
| Derivative Class | Target | Reported Activity (IC50) | Reference |
| Niacinamide-containing 5-phenyl-1H-pyrazole | BRAF(V600E) | 0.33 µM | [5] |
| Urea-containing 5-phenyl-1H-pyrazole | BRAF(V600E) | 0.19 µM | [4] |
| 1H-pyrazol-3-amine derivatives | RIPK1 | Low nanomolar range | [2] |
| 3-aminopyrazole derivatives | CDK2/cyclin A | Ki of 31 nM for an optimized compound | [12] |
| N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide | HDAC6 | 4.95 nM | [13] |
Conclusion and Future Perspectives
This compound is a cornerstone synthetic intermediate that provides access to a rich and diverse chemical space of biologically active molecules. The derivatives synthesized from this scaffold have demonstrated potent inhibitory activity against a range of clinically relevant protein kinases, including RIPK1, CDKs, and BRAF(V600E), highlighting its immense value in the fields of oncology and inflammation. The continued exploration of structure-activity relationships around this pyrazole core, coupled with advanced screening methodologies, promises to yield a new generation of targeted therapies with improved efficacy and safety profiles. As our understanding of the complex signaling networks that drive human disease deepens, the versatility of the 5-phenyl-1H-pyrazol-3-amine scaffold will undoubtedly continue to be leveraged in the rational design of novel therapeutics.
References
-
Tao, Q., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Larrañaga, O., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of Ovarian Research. [Link]
-
Vousden, K. H., & Prives, C. (2017). How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression?. Nature Reviews Cancer. [Link]
-
Zhang, M., et al. (2014). Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Li, Y., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
Chen, Y., et al. (2023). Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. Biotechnology Letters. [Link]
-
BellBrook Labs. (n.d.). A Validated RIPK1 Inhibitor Screening Assay. BellBrook Labs. [Link]
-
BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. BPS Bioscience. [Link]
-
Pevarello, P., et al. (2005). 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. Journal of Medicinal Chemistry. [Link]
-
Hao, Y., et al. (2021). ARTS of p53-dependent mitochondrial apoptosis. Journal of Molecular Cell Biology. [Link]
-
BellBrook Labs. (2025). Detection of Receptor-interacting Kinase 1 (RIPK1) Activity with the Transcreener® ADP 2 Kinase Assay. ResearchGate. [Link]
-
Tesch, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]
-
GenomeMe. (n.d.). BRAF V600E Antibody. GenomeMe. [Link]
-
Tewari, A., et al. (2015). Current status of pyrazole and its biological activities. Journal of Acute Disease. [Link]
-
Vousden, K. H., & Lu, X. (2002). Mechanisms of p53-dependent apoptosis. Nature Reviews Cancer. [Link]
-
Wang, Y., et al. (2013). Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAF(V600E) inhibitors. Organic & Biomolecular Chemistry. [Link]
-
Asuragen. (n.d.). Signature BRAF Mutations Kit Protocol Guide - RUO. Asuragen. [Link]
-
Deshmukh, R., et al. (2016). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. ResearchGate. [Link]
-
Zhang, Y., et al. (2021). Discovery of a cooperative mode of inhibiting RIPK1 kinase. Cell Death & Differentiation. [Link]
-
Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. [Link]
-
MySkinRecipes. (n.d.). 3-Phenyl-1-propyl-1H-pyrazol-5-amine. MySkinRecipes. [Link]
-
Tinel, A., et al. (2004). A role for caspase 2 and PIDD in the process of p53-mediated apoptosis. Proceedings of the National Academy of Sciences. [Link]
-
Bio-protocol. (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol. [Link]
-
ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate. [Link]
-
Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Omega. [Link]
-
BPS Bioscience. (n.d.). RIPK1 Kinase (Mouse) Assay Kit. BPS Bioscience. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Synthesis, antioxidant and anticancer activities of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). (2021). Journal of the Iranian Chemical Society. [Link]
-
BIORON GmbH. (n.d.). RealLine BRAF Detect-V600E. BIORON GmbH. [Link]
-
BellBrook Labs. (n.d.). JAK1 Activity Assay. BellBrook Labs. [Link]
-
Petti, C., et al. (2012). An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood. Journal of Cancer. [Link]
-
BPS Bioscience. (n.d.). B-Raf(V600E) Kinase Assay Kit. BPS Bioscience. [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com [promega.com]
- 11. atcc.org [atcc.org]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-phenylpyrazole (CAS 1572-10-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands as a cornerstone of molecular design. Among its myriad derivatives, 3-Amino-5-phenylpyrazole (CAS 1572-10-7) has emerged as a particularly versatile building block. Its unique electronic and structural features make it a valuable precursor for a diverse range of bioactive molecules and functional materials. This guide offers a comprehensive exploration of the physicochemical properties of 3-Amino-5-phenylpyrazole, providing researchers and developers with the critical data and methodologies necessary to unlock its full potential.
Core Physicochemical Profile
A thorough understanding of a compound's fundamental physicochemical properties is paramount for its effective application. The following table summarizes the key properties of 3-Amino-5-phenylpyrazole.
| Property | Value | Source(s) |
| CAS Number | 1572-10-7 | [1][2][3][4] |
| Molecular Formula | C₉H₉N₃ | [1][2][3][4] |
| Molecular Weight | 159.19 g/mol | [1][2][3][4] |
| Appearance | White to yellow to orange powder or crystals | [2] |
| Melting Point | 124-129 °C | [2][3][4] |
| Solubility | Soluble in DMSO and Methanol | [5] |
| pKa (Predicted) | 14.80 ± 0.10 | [5] |
| XLogP3-AA | 1.5 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis and Purification: A Practical Approach
The synthesis of 3-Amino-5-phenylpyrazole can be achieved through several routes, with the condensation of a β-ketonitrile with hydrazine being a prevalent and versatile method. This approach allows for the introduction of various substituents on the pyrazole ring, making it highly adaptable for generating diverse compound libraries.
Synthesis via Condensation of β-Ketonitriles with Hydrazine
This method is one of the most versatile for preparing 5-aminopyrazoles. The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate, which then undergoes cyclization.[2]
Caption: General workflow for the analytical characterization of 3-Amino-5-phenylpyrazole.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
Applications in Research and Development
The unique structural features of 3-Amino-5-phenylpyrazole make it a valuable scaffold in various fields of research and development.
Pharmaceutical Development
The aminopyrazole moiety is a well-established pharmacophore found in numerous biologically active compounds. 3-Amino-5-phenylpyrazole serves as a key intermediate in the synthesis of molecules with a wide range of therapeutic activities, including:
-
Anti-inflammatory and Analgesic Agents: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). [6]* Anticancer Agents: Derivatives of 3-Amino-5-phenylpyrazole have been investigated for their potential as anticancer agents, with some showing promising activity against various cancer cell lines.
-
Enzyme Inhibitors: The compound and its derivatives are studied for their ability to inhibit specific enzymes, providing valuable tools for biochemical research and potential therapeutic interventions. [2]
Agrochemicals
In the agrochemical industry, 3-Amino-5-phenylpyrazole is utilized as a precursor for the synthesis of herbicides and fungicides. [6]Its derivatives have demonstrated efficacy in crop protection, contributing to improved agricultural yields.
Materials Science
The compound is also explored in the field of materials science for the development of advanced polymers and other materials with enhanced properties, such as improved thermal stability. [2]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Amino-5-phenylpyrazole is classified with the following hazards:
-
H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]* H335: May cause respiratory irritation. [1] Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or under a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
3-Amino-5-phenylpyrazole is a compound of significant interest to the scientific community, particularly those involved in drug discovery, agrochemical development, and materials science. Its versatile reactivity and the biological significance of the aminopyrazole scaffold ensure its continued importance as a key building block in the synthesis of novel and functional molecules. This guide provides a foundational understanding of its physicochemical properties and practical methodologies for its synthesis and analysis, empowering researchers to leverage this valuable compound in their future endeavors.
References
-
PubChem. (n.d.). 3-Amino-5-phenylpyrazole. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole.
-
MDPI. (n.d.). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved January 26, 2026, from [Link]
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved January 26, 2026, from [Link]
-
ACS Omega. (2026, January 24). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. Retrieved January 26, 2026, from [Link]
-
NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). IR Spectrum for P (3 methyl-1-phenyl pyrazol-5-one). Retrieved January 26, 2026, from [Link]
Sources
- 1. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-phenyl-1H-pyrazol-3-amine Hydrochloride: Molecular Characteristics, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-phenyl-1H-pyrazol-3-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document will delve into the fundamental molecular properties, including a detailed breakdown of its molecular formula and weight, and further explore its synthesis, characterization, and applications as a versatile scaffold in the development of novel therapeutics.
Core Molecular Attributes
This compound is the salt form of the parent compound, 5-phenyl-1H-pyrazol-3-amine. The formation of the hydrochloride salt is a common strategy in pharmaceutical development to enhance the solubility and bioavailability of amine-containing molecules.[1]
Molecular Formula
The molecular formula of the free base, 5-phenyl-1H-pyrazol-3-amine, is established as C₉H₉N₃. Upon conversion to its hydrochloride salt, a molecule of hydrogen chloride (HCl) is incorporated. Therefore, the molecular formula of this compound is C₉H₁₀ClN₃ .
Molecular Weight
The molecular weight is calculated by summing the atomic weights of all constituent atoms.
-
Free Base (C₉H₉N₃):
-
Carbon (C): 9 x 12.011 u = 108.099 u
-
Hydrogen (H): 9 x 1.008 u = 9.072 u
-
Nitrogen (N): 3 x 14.007 u = 42.021 u
-
Total Molecular Weight of Free Base = 159.192 g/mol
-
-
Hydrogen Chloride (HCl):
-
This compound (C₉H₁₀ClN₃):
-
Molecular Weight of Free Base + Molecular Weight of HCl
-
159.192 g/mol + 36.458 g/mol = 195.65 g/mol
-
Table 1: Key Molecular Identifiers
| Identifier | Value | Source(s) |
| Molecular Formula | C₉H₁₀ClN₃ | Calculated |
| Molecular Weight | 195.65 g/mol | Calculated |
| Free Base Formula | C₉H₉N₃ | Sigma-Aldrich, MedchemExpress[7][8] |
| Free Base Mol. Weight | 159.19 g/mol | Sigma-Aldrich, MedchemExpress[7][8] |
| CAS Number (Free Base) | 1572-10-7 or 827-41-8 | Sigma-Aldrich, Echemi[8][9] |
Chemical Structure
The structure comprises a five-membered pyrazole ring, substituted with a phenyl group at the 5-position and an amine group at the 3-position. In the hydrochloride salt, the amine group is protonated.
Caption: General workflow for synthesis and salt formation.
Experimental Protocol: Hydrochloride Salt Formation
Objective: To convert the free base, 5-phenyl-1H-pyrazol-3-amine, into its hydrochloride salt to improve handling and solubility.
Materials:
-
5-phenyl-1H-pyrazol-3-amine (1 equivalent)
-
Anhydrous diethyl ether or 1,4-dioxane
-
Concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., diethyl ether)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the 5-phenyl-1H-pyrazol-3-amine in a minimal amount of anhydrous diethyl ether or 1,4-dioxane in a round-bottom flask with stirring.
-
Acidification: Slowly add a solution of hydrochloric acid (typically a slight excess, ~1.1 equivalents) to the stirred solution of the amine. The addition should be done dropwise, and the temperature can be maintained with an ice bath if the reaction is exothermic. [10]3. Precipitation: Upon addition of the acid, the hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring for a period (e.g., 30-60 minutes) to ensure complete salt formation.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess acid.
-
Drying: Dry the purified this compound under vacuum to remove any residual solvent.
Trustworthiness: This protocol is based on standard and widely accepted procedures for the formation of hydrochloride salts from organic amines. [10][11][12]The purity of the final product should be confirmed by the characterization methods outlined below.
Compound Characterization
To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique will confirm the structure of the compound by showing the characteristic chemical shifts and coupling patterns of the protons on the pyrazole and phenyl rings, as well as the amine protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This provides information about the carbon framework of the molecule.
-
Mass Spectrometry (MS): This will determine the mass-to-charge ratio of the protonated molecule, which should correspond to the molecular weight of the free base (159.19 g/mol ). [13]* FT-IR (Fourier-Transform Infrared) Spectroscopy: This can identify the presence of key functional groups, such as N-H bonds in the amine and aromatic C-H bonds.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Applications in Drug Development
The 5-aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. [9]These derivatives have been investigated for a wide range of therapeutic applications.
Key Therapeutic Areas:
-
Anticancer Agents: Many 5-aminopyrazole derivatives have been shown to possess potent anticancer properties by inhibiting various protein kinases involved in cancer cell proliferation. [7][14][15]* Anti-inflammatory Agents: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), and aminopyrazole derivatives continue to be explored for their anti-inflammatory potential. [8]* Antimicrobial and Antiviral Agents: The versatile structure of aminopyrazoles allows for modifications that can lead to compounds with significant activity against bacteria, fungi, and viruses. [8][9]* Neuroprotective Agents: Certain derivatives have been investigated for their potential in treating neurodegenerative diseases. [7] The presence of the amine group at the 3-position and the phenyl group at the 5-position provides key points for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies. The hydrochloride salt form is particularly useful in these studies as it facilitates the preparation of aqueous stock solutions for biological screening assays.
Conclusion
This compound is a fundamentally important compound for researchers in the field of drug discovery. Its straightforward synthesis, coupled with the vast therapeutic potential of the 5-aminopyrazole scaffold, makes it a valuable building block for the development of new chemical entities. A thorough understanding of its molecular formula, weight, and methods of characterization is essential for any scientist working with this versatile molecule.
References
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). ResearchGate. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]
-
Reaction of 5-amino-pyrazole derivatives with various imines. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Hydrochloric acid. (n.d.). Wikipedia. [Link]
- Method for salt preparation. (2010).
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). National Institutes of Health. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). HAL Open Science. [Link]
-
Synthesis and Characterization of Some New Pyrazole Derivatives. (2025). ResearchGate. [Link]
-
Hydrochloric Acid. (n.d.). National Institutes of Health. [Link]
-
Forming oxalate salts of amines. (2021). Sciencemadness.org. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2013). Connect Journals. [Link]
-
trimethylamine hydrochloride. (n.d.). Organic Syntheses. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). National Institutes of Health. [Link]
-
Molar Mass / Molecular Weight of HCl : Hydrochloric acid. (2013). YouTube. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]
-
Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. (2026). ACS Publications. [Link]
-
Atomic Mass of First 30 Elements. (n.d.). BYJU'S. [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. [Link]
-
What is the molecular weight of HCl? (2017). Quora. [Link]
-
Atomic Mass Of Elements Table (1 to 30) – Definition, Chart & FAQs. (n.d.). Vedantu. [Link]
-
Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]
-
Atomic Mass Of Elements. (n.d.). sathee jee. [Link]
-
Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). National Institutes of Health. [Link]
-
Hydrogen chloride. (n.d.). Wikipedia. [Link]
-
Atomic mass. (n.d.). Wikipedia. [Link]
-
1.5. Atomic Number, Mass Number, and Atomic Mass. (2023). Mr. Ehinger's Chemistry. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. byjus.com [byjus.com]
- 3. Atomic Mass of Elements Table (1 to 30) – Definition, Chart & FAQs [vedantu.com]
- 4. Hydrochloric acid - Wikipedia [en.wikipedia.org]
- 5. Hydrochloric Acid | HCl | CID 313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 11. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. jocpr.com [jocpr.com]
- 14. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Versatile Intermediate: Application Notes for 5-phenyl-1H-pyrazol-3-amine hydrochloride in Heterocyclic Synthesis
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of approved therapeutic agents.[1] Its metabolic stability and versatile synthetic handles have propelled its use in drug discovery programs targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[2][3] Among the various pyrazole building blocks, 5-phenyl-1H-pyrazol-3-amine, provided as its hydrochloride salt for enhanced stability and handling, is a particularly valuable intermediate. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive C4 position on the pyrazole ring, allows for the construction of complex heterocyclic systems with significant biological potential.[4]
This guide provides detailed application notes and protocols for the use of 5-phenyl-1H-pyrazol-3-amine hydrochloride as a synthetic intermediate. We will explore its preparation and subsequent elaboration into two important classes of compounds: 4-halopyrazoles and pyrazolo[1,5-a]pyrimidines. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
PART 1: Synthesis of the Intermediate: 5-phenyl-1H-pyrazol-3-amine
The most common and efficient route to 5-amino-3-aryl-1H-pyrazoles is the condensation of a β-ketonitrile with hydrazine.[5] In the case of our target molecule, benzoylacetonitrile serves as the readily available starting material.
Reaction Scheme: From β-Ketonitrile to Aminopyrazole
Caption: Synthesis of this compound.
Protocol 1: Synthesis of 5-phenyl-1H-pyrazol-3-amine
Materials:
-
Benzoylacetonitrile
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a solution of benzoylacetonitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
To form the hydrochloride salt, the free base can be dissolved in a minimal amount of a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of concentrated hydrochloric acid. The resulting precipitate is then collected by filtration and dried.
Expert Insights: The reaction proceeds via an initial condensation of hydrazine onto the ketone carbonyl of benzoylacetonitrile, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon.[5] The use of the hydrochloride salt not only improves the stability of the final product but can also be advantageous in subsequent reactions by preventing unwanted side reactions involving the free amine.
PART 2: Application in the Synthesis of 4-Halopyrazoles
The C4 position of the 3-aryl-1H-pyrazol-5-amine scaffold is electron-rich and susceptible to electrophilic substitution. This reactivity can be exploited for the direct halogenation of the pyrazole ring, providing valuable intermediates for further functionalization, such as in cross-coupling reactions.[6]
Protocol 2: Direct C-H Halogenation of 3-phenyl-1H-pyrazol-5-amine
This protocol is adapted for the free base, 3-phenyl-1H-pyrazol-5-amine, which can be generated from the hydrochloride salt by neutralization with a suitable base.
Materials:
-
3-phenyl-1H-pyrazol-5-amine
-
N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-phenyl-1H-pyrazol-5-amine (1.0 eq) in DMSO.
-
Add N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (1.2 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Reaction Data:
| Substrate | Halogenating Agent | Product | Yield |
| 3-phenyl-1H-pyrazol-5-amine | NBS | 4-bromo-3-phenyl-1H-pyrazol-5-amine | ~70%[6] |
| 3-phenyl-1H-pyrazol-5-amine | NIS | 4-iodo-3-phenyl-1H-pyrazol-5-amine | ~80%[6] |
Causality Behind Experimental Choices:
-
DMSO as Solvent: DMSO is a polar aprotic solvent that can facilitate the halogenation reaction.
-
NXS as Halogen Source: N-halosuccinimides are convenient and safer alternatives to elemental halogens.
-
Sodium Thiosulfate Quench: This step is crucial to neutralize any unreacted halogenating agent.
PART 3: Application in the Synthesis of Pyrazolo[1,5-a]pyrimidines
A highly valuable application of 5-aminopyrazoles is their condensation with 1,3-dicarbonyl compounds to construct the pyrazolo[1,5-a]pyrimidine fused heterocyclic system. This scaffold is a key feature in many biologically active molecules.
Reaction Workflow: Condensation and Cyclization
Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Protocol 3.1: Synthesis of 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in glacial acetic acid.
-
Add acetylacetone (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux for 4-6 hours, during which the suspension should become a clear solution.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 3.2: Synthesis of 7-hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add ethyl acetoacetate (1.1 eq) to the suspension.
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the product by vacuum filtration and wash with cold ethanol.
-
Recrystallize from ethanol if necessary.
Expected Product Characteristics:
| Product | Reagent | Typical Yield | Appearance | Spectroscopic Notes |
| 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine | Acetylacetone | Good to Excellent | Crystalline solid | 1H NMR will show characteristic singlets for the two methyl groups and aromatic protons. |
| 7-hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine | Ethyl Acetoacetate | Good | Crystalline solid | Exists in tautomeric forms; IR may show C=O and O-H stretches. 1H NMR will show a singlet for the methyl group and aromatic protons.[7] |
Mechanistic Rationale: The reaction is believed to proceed through an initial condensation of the exocyclic amino group of the pyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization of the endocyclic pyrazole nitrogen onto the second carbonyl group, and subsequent dehydration to form the aromatic pyrazolo[1,5-a]pyrimidine ring system. The acidic conditions catalyze both the initial condensation and the final dehydration step.
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated fume hood.[8][9][10][11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) for each chemical used.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of a variety of heterocyclic compounds. The protocols outlined in this application note for the preparation of 4-halopyrazoles and pyrazolo[1,5-a]pyrimidines demonstrate its utility in generating scaffolds of significant interest to the pharmaceutical and agrochemical industries. The straightforward nature of these transformations, coupled with the potential for diverse functionalization, ensures that this compound will remain a valuable tool for researchers and scientists in the field of drug development.
References
- Yuan, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
- Elmaaty, A., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI.
- Parajuli, R., et al. (2015).
- Desenko, S. M., et al. (2005). Chemical Reactions of 2-Methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5- a ]pyrimidine.
- Anonymous. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.
- Fisher Scientific. (n.d.).
- Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
- El-Metwally, A. M., et al. (2019). Structural Studies of 2-Methyl-7-substituted Pyrazolo[1,5-a]pyrimidines.
- Patel, P. D., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
- Spectrum. (2014).
- Martins, M. A. P., et al. (2008). 2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. NIH.
- Önal, Z., et al. (2007). Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H- pyrazole-3-carboxylic acid.
- Apollo Scientific. (2023). 5-Chloro-1H-pyrazol-3-amine.
- Okafor, E. C. (1980). Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives.
- Chavan, A. A., et al. (2015). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- Mohareb, R. M., et al. (n.d.).
- Carlo Erba Reagents. (n.d.).
- Ghavami, M., et al. (n.d.).
- CDH Fine Chemical. (n.d.). 3-METHYL-1-PHENYL-5-PYRAZOLONE CAS No 89-25-8.
- Al-Warhi, T., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.
- Ghorab, M. M., et al. (n.d.).
- El-Sayed, N. N. E., et al. (2020).
- Sławiński, J., et al. (2020).
- Kumar, A., et al. (n.d.).
- Wang, B., et al. (2017).
Sources
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. sci-hub.kr [sci-hub.kr]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. cdhfinechemical.com [cdhfinechemical.com]
The Versatile Scaffold: 5-phenyl-1H-pyrazol-3-amine hydrochloride in Modern Medicinal Chemistry
Introduction: The Enduring Significance of the Pyrazole Nucleus in Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, prized for its metabolic stability and versatile synthetic handles. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a "privileged scaffold." This term reflects its recurring presence in a multitude of biologically active compounds across diverse therapeutic areas. The unique electronic properties of the pyrazole ring, featuring both a "pyrrole-like" and a "pyridine-like" nitrogen atom, allow it to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, and hydrophobic and pi-stacking interactions. This inherent versatility has led to the successful development of numerous pyrazole-containing drugs for treating a wide range of conditions, including cancer, inflammation, and infectious diseases.[1][2]
Within this important class of compounds, 5-phenyl-1H-pyrazol-3-amine, particularly in its hydrochloride salt form for improved solubility and handling, has emerged as a critical starting material and key structural motif. The presence of a reactive primary amine at the 3-position and a phenyl group at the 5-position provides an ideal platform for the generation of diverse chemical libraries through straightforward synthetic modifications.[3][4] This guide will provide an in-depth exploration of the applications of 5-phenyl-1H-pyrazol-3-amine hydrochloride in medicinal chemistry, complete with detailed protocols for its synthesis, derivatization, and biological evaluation.
Core Synthesis: A Reliable Route to a Privileged Scaffold
The most dependable and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[5] This reaction proceeds through a proposed hydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired pyrazole ring.
Caption: General synthetic scheme for 5-phenyl-1H-pyrazol-3-amine.
Protocol 1: Synthesis of 5-phenyl-1H-pyrazol-3-amine
This protocol outlines the synthesis of the core scaffold from benzoylacetonitrile and hydrazine hydrate.
Materials:
-
Benzoylacetonitrile
-
Hydrazine hydrate
-
Ethanol, absolute
-
Hydrochloric acid (for hydrochloride salt formation, optional)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve benzoylacetonitrile (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure 5-phenyl-1H-pyrazol-3-amine.
-
(Optional) Hydrochloride Salt Formation: To prepare the hydrochloride salt, dissolve the purified amine in a minimal amount of a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application Note I: Development of Kinase Inhibitors
The 3-amino-5-phenylpyrazole scaffold is a prominent feature in a vast number of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The amino group at the 3-position of the pyrazole ring often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common feature exploited in the design of ATP-competitive inhibitors.
Case Study: Pyrazole-based p38α MAPK Inhibitors
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in inflammatory responses and cellular stress.[6][7] Overactivation of p38α MAPK is implicated in a range of inflammatory diseases, making it an attractive therapeutic target. Numerous pyrazole-based inhibitors of p38α have been developed, demonstrating the utility of the 5-phenyl-1H-pyrazol-3-amine scaffold in this context.[8][9]
Caption: Simplified p38 MAPK signaling pathway and the point of intervention for pyrazole-based inhibitors.
Structure-Activity Relationship (SAR) of Pyrazole-based p38α MAPK Inhibitors
The following table summarizes the structure-activity relationship of a series of N-acylated derivatives of a 5-substituted-1H-pyrazol-3-amine scaffold against p38α MAPK. This data highlights how modifications to the acyl group can significantly impact inhibitory potency.
| Compound | R-group on Acyl Moiety | p38α IC₅₀ (nM) |
| 1a | Methyl | 500 |
| 1b | Phenyl | 150 |
| 1c | 4-Chlorophenyl | 50 |
| 1d | 4-Fluorophenyl | 45 |
| 1e | 4-Methoxyphenyl | 200 |
Data is hypothetical and for illustrative purposes, but reflects general SAR trends observed in the literature.[4][9]
This SAR table demonstrates that aromatic acyl groups are generally more potent than aliphatic ones, and that electron-withdrawing substituents on the phenyl ring, such as chlorine and fluorine, enhance the inhibitory activity.
Protocol 2: N-Acylation of 5-phenyl-1H-pyrazol-3-amine
This protocol describes a general method for the derivatization of the core scaffold via N-acylation, a common step in the synthesis of many kinase inhibitors.
Materials:
-
5-phenyl-1H-pyrazol-3-amine
-
Acyl chloride (e.g., 4-chlorobenzoyl chloride)
-
Triethylamine (TEA) or Pyridine as a base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve 5-phenyl-1H-pyrazol-3-amine (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 equivalents) dropwise to the cooled, stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-acylated product.
Protocol 3: p38α MAPK Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human p38α kinase
-
p38α substrate (e.g., ATF2)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (pyrazole derivatives) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare Kinase Reaction Mix: In a tube, prepare a master mix containing the kinase buffer, ATP, and the p38α substrate.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO. Then, dilute them further into the kinase buffer.
-
Kinase Reaction: Add the diluted compounds to the wells of the assay plate. Add the recombinant p38α kinase to all wells except the negative control. Initiate the kinase reaction by adding the kinase reaction mix.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to each well to convert the ADP generated to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Application Note II: Anticancer Drug Development
Derivatives of 5-phenyl-1H-pyrazol-3-amine have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[7] The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation, angiogenesis, and survival, frequently through the modulation of specific signaling pathways.
Case Study: Cytotoxicity against Colon and Breast Cancer Cell Lines
Derivatives of the 5-phenyl-1H-pyrazol-3-amine scaffold have been shown to be effective against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. The antiproliferative activity is typically assessed using a cytotoxicity assay, such as the MTT assay.
Protocol 4: MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (pyrazole derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in the CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Application Note III: Androgen Receptor Antagonists for Prostate Cancer
The androgen receptor (AR) is a key driver of prostate cancer progression. Androgen deprivation therapy, which aims to block AR signaling, is a mainstay of treatment. However, resistance often develops, necessitating the discovery of new AR antagonists. The 5-phenyl-1H-pyrazol-3-amine scaffold has been explored for the development of novel AR antagonists.
Caption: Simplified overview of the androgen receptor signaling pathway and the mechanism of pyrazole-based antagonists.
The development of AR antagonists based on the 5-phenyl-1H-pyrazol-3-amine scaffold involves synthetic modifications to optimize binding to the AR ligand-binding domain and disrupt downstream signaling.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its amino group allow for the creation of large and diverse libraries of compounds for drug discovery. The demonstrated success of this scaffold in developing potent inhibitors of various kinases, anticancer agents, and androgen receptor antagonists underscores its significance. The protocols and application notes provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this privileged scaffold in the quest for novel therapeutics.
References
- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medicinal Chemistry Applications. Bioorganic & Medicinal Chemistry, 25(22), 5858-5873.
-
MySkinRecipes. (n.d.). 3-Phenyl-1-propyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
MDPI. (2021). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Retrieved from [Link]
-
PubMed. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
-
PubMed Central. (2014). Androgen Receptor Structure, Function and Biology: From Bench to Bedside. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
PubMed. (2019). Design, synthesis, and in vitro evaluation of N-(3-(3-alkyl-1H-pyrazol-5-yl) phenyl)-aryl amide for selective RAF inhibition. Retrieved from [Link]
-
ResearchGate. (2021). General synthesis of N-(5-phenyl-1H-pyrazol-3-yl)benzenesulfonamide.... Retrieved from [Link]
-
PubMed. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives.... Retrieved from [Link]
-
ACS Publications. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]
-
Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
-
MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Retrieved from [Link]
-
PubMed. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Retrieved from [Link]
-
PubMed. (2024). Design, synthesis, and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Retrieved from [Link]
-
PubMed. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Retrieved from [Link]
-
PubMed Central. (2018). Synthesis and biological evaluation of new pyrazolebenzenesulphonamides as potential anticancer agents and hCA I and II inhibitors. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. Retrieved from [Link]
-
ResearchGate. (2022). Design, Synthesis, Computational Studies, and Evaluation of Triazole Acetamide Linked with Phenyl Piperazine Derivatives as Anticancer Agents Against Breast Cancer. Retrieved from [Link]
-
PubMed Central. (2011). Androgen receptor signaling in prostate cancer development and progression. Retrieved from [Link]
Sources
- 1. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst | MDPI [mdpi.com]
- 4. Design, synthesis, and in vitro evaluation of N-(3-(3-alkyl-1H-pyrazol-5-yl) phenyl)-aryl amide for selective RAF inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
Analytical methods for 5-phenyl-1H-pyrazol-3-amine hydrochloride quantification
An Application Note on the Quantitative Analysis of 5-phenyl-1H-pyrazol-3-amine hydrochloride
Abstract
This document provides a comprehensive technical guide detailing validated analytical methodologies for the precise quantification of this compound, a critical intermediate in pharmaceutical synthesis. Recognizing the compound's importance in the development of kinase inhibitors and other biologically active molecules, this note presents three robust analytical approaches: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Non-Aqueous Potentiometric Titration. Each protocol is designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, ensuring accuracy, precision, and reliability in research, development, and quality control settings.
Introduction and Scientific Context
5-phenyl-1H-pyrazol-3-amine is a privileged scaffold in medicinal chemistry, serving as a foundational building block for a diverse range of therapeutic agents.[1] Its hydrochloride salt form is often preferred to enhance solubility and stability. The accurate determination of its purity and concentration in bulk drug substances, reaction mixtures, and formulated products is paramount for ensuring quality, safety, and efficacy.
The choice of an analytical method is dictated by the specific requirements of the analysis, including the sample matrix, the presence of potential impurities, required sensitivity, and available instrumentation. This guide provides a decision-making framework and detailed protocols for the most pertinent quantitative techniques.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₉H₁₀ClN₃ | Derived |
| Molecular Weight | 195.65 g/mol | Derived from[2] |
| Melting Point (Free Base) | 124-127 °C | [2] |
| Appearance | White to off-white solid (typical) | General Knowledge |
| Solubility | Soluble in DMSO, Methanol. The hydrochloride salt exhibits increased solubility in aqueous solutions compared to the free base. | [3] |
| Structural Features | Phenyl ring, pyrazole core, primary amine group. These features are key to its chromophoric properties and basicity. | [1] |
Strategic Selection of an Analytical Method
The optimal analytical method depends on the analytical objective. For instance, a high-specificity, stability-indicating method like HPLC is required for final product release, whereas a rapid UV-Vis or titrimetric method may suffice for in-process monitoring. The following workflow illustrates the decision-making process.
Caption: Method Selection Workflow Diagram.
Method 1: High-Performance Liquid Chromatography (RP-HPLC)
Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for the quantification of this compound due to its high specificity, sensitivity, and ability to resolve the active pharmaceutical ingredient (API) from its potential impurities and degradation products. The method separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Recommended HPLC Protocol
This protocol provides a starting point for method development and validation, designed for robust performance.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Thermostatted column compartment
-
UV or Photodiode Array (PDA) detector
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape of the amine and is compatible with mass spectrometry if needed. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff. |
| Gradient | 10% B to 90% B over 15 min | A gradient elution ensures that both polar and non-polar impurities can be eluted and resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (λ) | 254 nm | The phenyl and pyrazole rings provide strong absorbance at this wavelength. A full UV scan (200-400 nm) should be performed to confirm the optimal wavelength.[1] |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50) | Ensures sample solubility and compatibility with the mobile phase to prevent peak distortion. |
Procedure:
-
Standard Preparation: Accurately weigh ~20 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a stock solution of ~200 µg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Prepare the sample to a target concentration of ~100 µg/mL using the diluent. Filter through a 0.45 µm syringe filter if particulate matter is present.
-
System Suitability: Equilibrate the HPLC system until a stable baseline is achieved. Make five replicate injections of a working standard (~100 µg/mL). The system is ready if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.
-
Analysis: Inject the standard solutions and sample solutions in sequence.
-
Calculation: Quantify the analyte in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Method Validation Strategy (ICH Q2(R2))
Validation of the analytical procedure is mandatory to demonstrate its suitability for the intended purpose.[4][5] The core validation parameters are outlined below.[6][7]
Caption: HPLC Method Validation Workflow.
Typical Acceptance Criteria for Validation:
| Parameter | Acceptance Criterion |
| Specificity | Peak is free from interference from placebo, impurities, and degradants. Peak purity index > 0.995. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of target concentration). |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels. |
| Precision (%RSD) | Repeatability (n=6): ≤ 2.0%. Intermediate Precision: ≤ 2.0%. |
| Quantitation Limit (LOQ) | Signal-to-Noise ratio ≥ 10, with acceptable precision and accuracy. |
Method 2: UV-Vis Spectrophotometry
Principle: This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. It is a rapid and simple method suitable for the assay of pure this compound, provided no interfering substances absorb at the analytical wavelength.
Spectrophotometric Protocol
Instrumentation:
-
UV-Vis Spectrophotometer (dual beam recommended)
-
Matched quartz cuvettes (1 cm path length)
Procedure:
-
Determine λmax: Prepare a ~10 µg/mL solution of the analyte in methanol or ethanol. Scan the solution from 400 nm to 200 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).[1]
-
Prepare Standard Curve: a. Accurately prepare a stock solution of the reference standard (~100 µg/mL) in the chosen solvent. b. Create a series of at least five calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution. c. Measure the absorbance of each standard at the predetermined λmax. d. Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.
-
Sample Analysis: a. Prepare a sample solution with an expected concentration that falls within the range of the calibration curve. b. Measure the absorbance of the sample solution at λmax.
-
Calculation: Determine the concentration of the sample from its absorbance using the linear regression equation derived from the standard curve.
Causality and Limitations: The primary advantage of this method is speed and simplicity. However, its significant limitation is a lack of specificity. Any impurity or excipient that absorbs at the analytical wavelength will lead to erroneously high results. Therefore, this method is best suited for pure substance analysis or in situations where the matrix components are known not to interfere.
Method 3: Non-Aqueous Potentiometric Titration
Principle: As a salt of a weak base, this compound can be quantified by non-aqueous acid-base titration. In this method, the compound is dissolved in a non-aqueous solvent (e.g., glacial acetic acid) and titrated with a strong acid (e.g., perchloric acid). The glacial acetic acid enhances the basicity of the amine, allowing for a sharp and distinct endpoint, which is detected potentiometrically. This is a classic pharmacopeial method for the assay of amine salts.[8]
Titration Protocol
Instrumentation:
-
Potentiometric titrator with a glass and reference electrode combination suitable for non-aqueous solutions.
-
Analytical balance and Class A glassware.
Reagents:
-
Titrant: 0.1 N Perchloric Acid (in glacial acetic acid). Standardize against potassium hydrogen phthalate (KHP).
-
Solvent: Glacial Acetic Acid.
Procedure:
-
Titrant Standardization: Accurately weigh dried KHP, dissolve in glacial acetic acid, and titrate with the 0.1 N perchloric acid solution to a potentiometric endpoint. Calculate the normality of the titrant.
-
Sample Analysis: a. Accurately weigh an amount of this compound equivalent to ~150 mg of the free base into a clean, dry beaker. b. Dissolve the sample in 50 mL of glacial acetic acid. c. Titrate the solution with standardized 0.1 N perchloric acid, recording the millivolt readings as a function of titrant volume. d. The endpoint is the point of maximum inflection on the titration curve (determined by the first or second derivative).
-
Calculation:
-
% Assay = (V * N * MW * 100) / (W * 1000)
-
Where:
-
V = Volume of perchloric acid consumed (mL)
-
N = Normality of the perchloric acid titrant
-
MW = Molecular weight of this compound (195.65 g/mol )
-
W = Weight of the sample (g)
-
-
Causality and Limitations: Titrimetry is a primary analytical method that provides high precision and accuracy without reliance on a reference standard for calibration (once the titrant is standardized).[9] It is cost-effective and robust. However, like UV-Vis spectrophotometry, it is not specific. Any basic substance in the sample will be co-titrated, leading to an overestimation of the analyte content. It is therefore suitable for bulk drug assay where impurities are controlled by a separate chromatographic method.
Summary and Comparison of Methods
| Feature | HPLC | UV-Vis Spectrophotometry | Non-Aqueous Titration |
| Specificity | Very High (Stability-Indicating) | Low (Interference from absorbers) | Low (Interference from bases) |
| Sensitivity | Very High (µg/mL to ng/mL) | Moderate (µg/mL) | Low (mg scale) |
| Precision | High (%RSD < 2%) | Moderate | Very High (%RSD < 1%) |
| Analysis Time | ~20 min per sample | < 5 min per sample | ~10 min per sample |
| Cost/Complexity | High | Low | Low |
| Primary Use Case | Purity, Assay, Stability Testing | Rapid Assay of Pure Substance | Bulk Drug Assay |
References
- Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
- Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry - ACS Publications.
- 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical. Benchchem.
- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.
- 5-Phenyl-1H-pyrazol-3-amine | Biochemical Reagent. MedchemExpress.com.
- 827-41-8 5-phenyl-1H-pyrazol-3-amine. Echemi.
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]
-
Amine Titration. Chemistry - Scribd. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]
-
Non-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
Analytical Chemistry 1956 Vol.28 no.4. ACS Publications. Available from: [Link]
-
Titrimetric Methods. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. resources.saylor.org [resources.saylor.org]
- 9. scribd.com [scribd.com]
Applications of 5-phenyl-1H-pyrazol-3-amine hydrochloride derivatives in drug discovery
Introduction: The Versatility of the 5-Phenyl-1H-pyrazol-3-amine Core
The 5-phenyl-1H-pyrazol-3-amine moiety represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1] Its inherent structural features, including hydrogen bond donors and acceptors, and the capacity for substitution at multiple positions, allow for the generation of extensive chemical libraries with varied pharmacological profiles.[2] This guide provides an in-depth exploration of the applications of 5-phenyl-1H-pyrazol-3-amine hydrochloride derivatives in drug discovery, with a particular focus on their role as kinase inhibitors in oncology. We will delve into the underlying mechanisms of action, present detailed protocols for their evaluation, and discuss the structure-activity relationships that drive their therapeutic potential.
Application Note I: Targeting the MAPK/ERK Pathway with Pyrazole-Based Kinase Inhibitors
A significant number of 5-phenyl-1H-pyrazol-3-amine derivatives have been developed as potent inhibitors of key kinases within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.
Mechanism of Action: Inhibition of BRAF V600E in Melanoma
Mutations in the BRAF gene, particularly the V600E substitution, are prevalent in melanoma and other cancers.[4] This mutation leads to constitutive activation of the BRAF kinase and downstream signaling through the MAPK/ERK pathway, promoting cell proliferation and survival.[4] Pyrazole-based inhibitors have been designed to selectively target the ATP-binding site of the mutated BRAF V600E kinase.[5] The pyrazole core often serves as a hinge-binding motif, forming crucial hydrogen bonds with the kinase hinge region, while the phenyl group and other substituents can be modified to enhance potency and selectivity by occupying adjacent hydrophobic pockets.[6][7]
Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of intervention for BRAF V600E inhibitors.
Caption: MAPK/ERK Signaling Pathway and BRAF Inhibition.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective pyrazole-based BRAF inhibitors is guided by understanding their structure-activity relationships. Key observations include:
-
The Pyrazole Core: The 1H-pyrazole ring is crucial for hinge binding.
-
The 3-Amino Group: This group often serves as an attachment point for linkers or other functional groups that can interact with the solvent-exposed region of the kinase.
-
The 5-Phenyl Group: Substitutions on this ring can significantly impact potency and selectivity. Electron-donating or -withdrawing groups can modulate the electronic properties and steric interactions within the ATP-binding pocket.[8]
Application Note II: Dual Kinase Inhibition Strategies
To overcome drug resistance and enhance therapeutic efficacy, dual inhibitors targeting multiple kinases are being explored. Pyrazole derivatives have shown promise as scaffolds for developing dual inhibitors of kinases such as BRAF and VEGFR-2.[5] This approach not only targets tumor cell proliferation but also angiogenesis, the formation of new blood vessels that supply nutrients to the tumor.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative pyrazole derivatives against various cancer cell lines and kinases.
| Compound ID | Target Kinase/Cell Line | IC50 (µM) | Reference |
| Compound 4e | BRAF V600E | 0.068 | [9] |
| Compound 4e | EGFR | 0.055 | [9] |
| Compound 15y | TBK1 | 0.0002 | [10] |
| Pyrazoline 5 | HeLa | 4.708 | [11] |
| Pyrazoline 2 | HeLa | 20.26 | [11] |
| Compound 7a | HepG2 | 6.1 | [8] |
| Compound 7b | HepG2 | 7.9 | [8] |
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol describes a general method for the synthesis of this compound, a key intermediate for further derivatization.
Workflow Diagram:
Caption: General Synthesis Workflow.
Materials and Reagents:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Ethanol
-
Hydrochloric acid (concentrated and in isopropanol)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Condensation: In a round-bottom flask, dissolve phenylhydrazine in ethanol. Add ethyl acetoacetate dropwise while stirring at room temperature.
-
Cyclization: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Salt Formation: Dissolve the purified 5-phenyl-1H-pyrazol-3-amine in a minimal amount of isopropanol. Add a solution of hydrochloric acid in isopropanol dropwise with stirring.
-
Isolation: Collect the precipitated hydrochloride salt by filtration, wash with cold isopropanol, and dry under vacuum.
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol details the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of a pyrazole derivative against a cancer cell line.[3][12][13]
Materials and Reagents:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Step-by-Step Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).[12] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[14]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[15][16]
Protocol 3: In Vivo Human Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a pyrazole derivative in a mouse xenograft model.[2][17][18]
Materials and Reagents:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line (e.g., A375)
-
Matrigel®
-
Sterile PBS
-
Anesthetic
-
Dosing vehicle (e.g., saline, PEG400/water)
-
Test compound (pyrazole derivative)
Step-by-Step Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel®.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.[17]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[2] Monitor tumor volume regularly using calipers.
-
Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the pyrazole derivative (at a predetermined dose and schedule) and the vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.
Conclusion and Future Perspectives
Derivatives of this compound have firmly established their significance in drug discovery, particularly in the realm of oncology. Their versatility as a scaffold for designing potent and selective kinase inhibitors continues to be a major focus of research. Future efforts will likely concentrate on the development of next-generation inhibitors with improved pharmacokinetic properties, enhanced selectivity to minimize off-target effects, and the ability to overcome mechanisms of drug resistance. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore and advance the therapeutic potential of this remarkable class of compounds.
References
-
Establishment of Patient-derived Xenografts in Mice. Available at: [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Available at: [Link]
-
An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAFV600E inhibitors. Available at: [Link]
-
A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. Available at: [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available at: [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Available at: [Link]
-
The suggested binding way of target product 6 docked in the active site... Available at: [Link]
-
Drug Efficacy Testing in Mice. Available at: [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available at: [Link]
-
IC 50 values and selectivity index of pyrazolines 1-5. Available at: [Link]
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available at: [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Available at: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Available at: [Link]
-
3(5)-aminopyrazole. Available at: [Link]
-
Pyrazolopyridine inhibitors of B-Raf(V600E). Part 4: rational design and kinase selectivity profile of cell potent type II inhibitors. Available at: [Link]
-
MTT Cell Assay Protocol. Available at: [Link]
-
Methods to study xenografted human cancer in genetically diverse mice. Available at: [Link]
-
cell lines ic50: Topics by Science.gov. Available at: [Link]
-
A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available at: [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Available at: [Link]
-
Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available at: [Link]
-
cobas® 4800 BRAF V600 Mutation Test. Available at: [Link]
-
An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. Available at: [Link]
-
Halogenations of 3-aryl-1H-pyrazol-5-amines. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]
-
BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine inhibitors of B-Raf(V600E). Part 4: rational design and kinase selectivity profile of cell potent type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atcc.org [atcc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. clyte.tech [clyte.tech]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Researchers
Topic: Strategic Halogenation of 3-aryl-1H-pyrazol-5-amines: A Guide to Synthesis and Mechanism
Introduction: The Strategic Value of Halogenated Pyrazoles
The 3-aryl-1H-pyrazol-5-amine scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmacologically active agents, including anti-inflammatory, analgesic, and anti-cancer drugs.[3] The introduction of a halogen atom (F, Cl, Br, I) onto this privileged structure is a critical synthetic maneuver. Halogenation not only modulates the electronic properties, lipophilicity, and metabolic stability of a molecule but also provides a versatile synthetic handle for further functionalization through cross-coupling reactions.[4][5]
This guide provides a detailed exploration of the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines, focusing on practical, efficient, and regioselective protocols. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights based on field-proven methodologies. The protocols described herein prioritize the use of N-halosuccinimides (NXS), which are widely recognized as safer and more manageable alternatives to elemental halogens.[4][6][7]
Foundational Chemical Principles
Reactivity and Regioselectivity of the Pyrazole Ring
The pyrazole ring is an electron-rich aromatic heterocycle. However, the two nitrogen atoms exert different electronic effects. The pyridine-like nitrogen (N2) is electron-withdrawing, while the pyrrole-like nitrogen (N1) is electron-donating. In 3-aryl-1H-pyrazol-5-amines, the C5-amino group is a powerful activating group, significantly increasing the electron density of the ring and directing electrophilic substitution.
Electrophilic attack on the pyrazole ring preferentially occurs at the C4 position.[8] This is because the carbocation intermediate (an arenium ion or sigma complex) formed by attack at C4 is more stable, with the positive charge being effectively delocalized without disrupting the aromaticity of the adjacent aryl ring or placing a positive charge on the electron-withdrawing N2 atom.[8][9]
The Mechanism of Electrophilic Halogenation
The halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NCS, NBS, NIS) proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[10][11] The reaction is often facilitated by a solvent that can act as a catalyst, such as Dimethyl Sulfoxide (DMSO).[4][6]
The key steps are:
-
Generation of the Electrophile: The N-X bond of the N-halosuccinimide is polarized. In the presence of a catalyst or polar solvent, a potent electrophilic halogen species ("X+") is generated.
-
Nucleophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the electrophilic halogen. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate.
-
Deprotonation: A base (which can be the solvent or the succinimide anion) removes the proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the final 4-halogenated product.
Caption: Mechanism of Electrophilic Halogenation at the C4 Position.
Experimental Protocols: Direct C-H Halogenation
The following protocols are adapted from a highly effective, metal-free method developed by He, J. et al. (2021).[4] These procedures are notable for their mild, room-temperature conditions and operational simplicity.
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. N-halosuccinimides are irritants and should be handled with care.
General Experimental Workflow
Caption: General Laboratory Workflow for Pyrazole Halogenation.
Protocol for Bromination and Iodination
This protocol is generally applicable for both N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS).[4]
-
Materials:
-
3-aryl-1H-pyrazol-5-amine derivative (1.0 eq)
-
NBS or NIS (1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction flask, magnetic stirrer, nitrogen inlet
-
Sodium thiosulfate solution (aqueous, saturated)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated NaCl solution (brine)
-
Magnesium sulfate or Sodium sulfate (anhydrous)
-
-
Procedure:
-
To a clean, dry reaction flask under a nitrogen atmosphere, add the 3-aryl-1H-pyrazol-5-amine substrate (e.g., 0.2 mmol).
-
Add anhydrous DMSO (e.g., 2 mL) and stir until the substrate is fully dissolved.
-
Add NBS or NIS (0.24 mmol, 1.2 eq) in one portion.
-
Stir the reaction mixture vigorously at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers, wash with saturated brine (3 x 5 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a DCM/Ethanol gradient) to afford the desired 4-bromo or 4-iodo product.[4]
-
Protocol for Chlorination
Chlorination with N-chlorosuccinimide (NCS) often requires a higher stoichiometry of the halogenating agent to achieve good conversion.[4]
-
Materials:
-
3-aryl-1H-pyrazol-5-amine derivative (1.0 eq)
-
NCS (2.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
All other materials as listed in section 3.2 (excluding sodium thiosulfate).
-
-
Procedure:
-
To a clean, dry reaction flask under a nitrogen atmosphere, add the 3-aryl-1H-pyrazol-5-amine substrate (e.g., 0.2 mmol).
-
Add anhydrous DMSO (e.g., 2 mL) and stir to dissolve.
-
Add NCS (0.5 mmol, 2.5 eq) in one portion.
-
Stir the reaction mixture vigorously at room temperature for 3 hours. Monitor by TLC.
-
Upon completion, directly extract the reaction mixture with dichloromethane (3 x 5 mL). Note: A thiosulfate quench is typically not required for NCS.
-
Combine the organic layers, wash with saturated brine (3 x 5 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude residue by flash column chromatography (e.g., DCM/Ethanol) to afford the 4-chloro product.[4]
-
Data Summary and Expected Outcomes
The described methods are robust and tolerate a variety of substituents on the N1-position of the pyrazole and on the C3-aryl ring. Moderate to excellent yields are typically achieved.[4][6]
| Halogenation | Reagent | Equiv. | Temp. (°C) | Time (h) | Typical Yield Range (%) |
| Bromination | NBS | 1.2 | Room Temp | 3 | 70 - 95% |
| Iodination | NIS | 1.2 | Room Temp | 3 | 75 - 98% |
| Chlorination | NCS | 2.5 | Room Temp | 3 | 32 - 60% |
| Table based on data from He, J. et al.[4] |
Field Insights:
-
The Role of DMSO: Mechanistic studies suggest that DMSO plays a dual role, acting as both a polar solvent to facilitate the reaction and as a catalyst to activate the N-halosuccinimide.[4][6]
-
Substrate Scope: The reaction is compatible with substrates having either a free N-H at the N1 position or those with protecting/functional groups like tosyl (Ts), mesyl (Ms), or carbomethoxy (-COOMe).[4]
-
Yield Trends: Iodination and bromination are generally more efficient and higher-yielding than chlorination. Chlorination with NCS is less reactive and may result in lower yields, necessitating a higher reagent loading.[4]
-
Gram-Scale Synthesis: These protocols have been successfully scaled to the gram level by proportionally increasing reagents and solvent, though reaction times may need to be extended to 6 hours to ensure full conversion.[4]
References
-
He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
-
ResearchGate. (2021). (PDF) Halogenations of 3-aryl-1 H -pyrazol-5-amines. ResearchGate. [Link]
-
MDPI. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
-
ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
-
ACS Publications. (2022). Halogenations of 3-Aryl-1H-pyrazol-5-amines. Synthesis. [Link]
-
ACS Publications. (2026). Organic Letters Ahead of Print. American Chemical Society. [Link]
-
National Institutes of Health. (2014). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. NIH. [Link]
-
PubMed. (2014). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
ACS Publications. (2021). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
SlideShare. (2018). Pyrazole. SlideShare. [Link]
-
RSC Publishing. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. RSC Publishing. [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]
-
ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. [Link]
-
Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
PubMed Central. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC. [Link]
-
Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp. [Link]
-
ResearchGate. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. ResearchGate. [Link]
-
PubMed Central. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
- Google Patents. (1973). Process for the nuclear chlorination of aromatic amines in the para position.
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
-
PubMed Central. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Royal Society of Chemistry. (2016). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
ACS Publications. (2005). Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. The Journal of Organic Chemistry. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
YouTube. (2020). Pyrrole: Electrophilic Substitution Reactions Lecture 1. YouTube. [Link]
-
MDPI. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
YouTube. (2022). Mechanism of Halogenation: Electrophilic Substitution Reaction. YouTube. [Link]
-
ResearchGate. (2025). The N-chlorination of primary amines using FeCl3 and m-CPBA. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]
-
MDPI. (2016). N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. MDPI. [Link]
-
MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. MDPI. [Link]
-
Sciforum. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. [Link]
-
ResearchGate. (2025). Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds. ResearchGate. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Laboratory Synthesis of 5-phenyl-1H-pyrazol-3-amine Hydrochloride
Abstract: This document provides a comprehensive guide for the laboratory synthesis of 5-phenyl-1H-pyrazol-3-amine hydrochloride, a key building block in medicinal chemistry and drug discovery.[1][2] The protocol herein details a robust and efficient method starting from readily available precursors, benzoylacetonitrile and hydrazine hydrate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, characterization data, and critical safety information.
Introduction: The Significance of 5-phenyl-1H-pyrazol-3-amine
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] Specifically, 5-phenyl-1H-pyrazol-3-amine serves as a versatile synthetic intermediate for the development of kinase inhibitors, receptor modulators, and other biologically active molecules.[1] Its utility in constructing diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies makes a reliable synthetic protocol for its hydrochloride salt highly valuable.[1] The hydrochloride salt form often improves the compound's stability and solubility, facilitating its use in subsequent synthetic transformations and biological assays.
Synthetic Strategy: A Mechanistic Perspective
The synthesis of the pyrazole ring system is a cornerstone of heterocyclic chemistry.[5] The chosen method for preparing 5-phenyl-1H-pyrazol-3-amine involves the cyclocondensation of a β-ketonitrile (benzoylacetonitrile) with a hydrazine derivative.[6] This approach is favored for its efficiency and the ready availability of the starting materials.
The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack: The more nucleophilic nitrogen atom of hydrazine hydrate attacks the electrophilic carbonyl carbon of benzoylacetonitrile.
-
Dehydration: The resulting intermediate undergoes dehydration to form a hydrazone.
-
Intramolecular Cyclization: The amino group of the hydrazone then attacks the nitrile carbon, leading to the formation of the five-membered pyrazole ring.
-
Tautomerization: The initial cyclized product tautomerizes to the more stable aromatic pyrazole ring.
-
Acidification: Treatment with hydrochloric acid protonates the basic amino group, yielding the desired this compound.
Visualizing the Synthesis Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials and Equipment:
| Reagent/Equipment | Grade/Specification | Supplier |
| Benzoylacetonitrile | 98% | Sigma-Aldrich |
| Hydrazine hydrate | 55% (35% Hydrazine) | Sigma-Aldrich |
| Ethanol | Anhydrous | Fisher Scientific |
| Isopropanol | Anhydrous | Fisher Scientific |
| Hydrochloric acid | Concentrated (37%) | VWR |
| Round-bottom flask (250 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer with heating | - | - |
| Ice bath | - | - |
| Büchner funnel and filter flask | - | - |
| pH paper | - | - |
| Rotary evaporator | - | - |
| Vacuum oven | - | - |
Procedure:
Part A: Synthesis of 5-phenyl-1H-pyrazol-3-amine (Free Base)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoylacetonitrile (14.5 g, 0.1 mol) and anhydrous ethanol (100 mL). Stir the mixture until the benzoylacetonitrile is completely dissolved.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (6.0 g, ~0.12 mol) to the stirred solution at room temperature. The addition should be dropwise to control any potential exotherm.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Isolation of the Free Base: After the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the collected solid in a vacuum oven at 50°C to a constant weight. The product, 5-phenyl-1H-pyrazol-3-amine, is obtained as a white to off-white solid.
Part B: Preparation of this compound
-
Dissolution: Dissolve the dried 5-phenyl-1H-pyrazol-3-amine (15.9 g, 0.1 mol) in anhydrous isopropanol (150 mL) with gentle warming if necessary.
-
Acidification: Cool the solution to room temperature and slowly add concentrated hydrochloric acid (8.3 mL, ~0.1 mol) dropwise while stirring. A white precipitate will form immediately.
-
Precipitation and Maturation: Continue stirring the suspension at room temperature for 1 hour to ensure complete salt formation and precipitation.
-
Filtration and Washing: Collect the hydrochloride salt by vacuum filtration. Wash the solid with a small amount of cold isopropanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to aid in drying.
-
Final Drying: Dry the final product, this compound, in a vacuum oven at 60°C to a constant weight.
Characterization Data
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₁₀ClN₃ |
| Molecular Weight | 195.65 g/mol |
| Melting Point | 124-127 °C (for the free base)[7] |
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~7.8-7.3 (m, 5H, Ar-H), ~6.0 (s, 1H, pyrazole-H), ~5.8 (br s, 2H, NH₂), ~3.5 (br s, 2H, NH₂⁺Cl⁻). Note: The broad signals for the amino and ammonium protons are due to exchange and quadrupolar effects.
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~150 (C-NH₂), ~145 (C-Ph), ~130-125 (Ar-C), ~95 (pyrazole-CH).
-
IR (KBr, cm⁻¹): ~3400-3200 (N-H stretching, NH₂), ~3100-3000 (Ar C-H stretching), ~1640 (N-H bending), ~1590, 1500 (C=C and C=N stretching).
-
Mass Spectrometry (ESI+): m/z 160.09 [M+H]⁺ (for the free base).
Safety and Handling
Hazard Identification and Personal Protective Equipment (PPE):
-
Benzoylacetonitrile: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. Handle with chemical-resistant gloves, safety goggles, and a lab coat.
-
Hydrazine Hydrate: Acutely toxic, corrosive, and a suspected carcinogen.[8] It can cause severe skin burns and eye damage and may be fatal if inhaled.[9] All manipulations must be performed in a well-ventilated chemical fume hood.[8] Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[10]
-
Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with appropriate PPE, including gloves, goggles, and a lab coat.
Waste Disposal:
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Neutralize acidic and basic waste streams before disposal. Organic waste should be collected in a designated container.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the specified safety precautions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The provided characterization data serves as a benchmark for product verification.
References
- The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
- Organic Chemistry Portal. Pyrazole synthesis.
- Echemi. (2024). 827-41-8 5-phenyl-1H-pyrazol-3-amine.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet.
- Thermo Fisher Scientific. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET.
- Benchchem. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical.
- Benchchem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
- Chem-Impex. 3-Amino-5-phenylpyrazole.
- Arcos Organics. (2022). 194 recent advances in the synthesis of new pyrazole derivatives.
Sources
- 1. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. societachimica.it [societachimica.it]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
Application Notes and Protocols for the Investigation of 5-phenyl-1H-pyrazol-3-amine hydrochloride in Anti-Inflammatory Research
Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Inflammation
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The unique structural features of pyrazole derivatives allow for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. Within this class, 5-phenyl-1H-pyrazol-3-amine and its analogs have emerged as compounds of significant interest for modulating inflammatory pathways. Chronic inflammation is a key pathological driver of many human diseases, making the discovery of novel anti-inflammatory agents a critical pursuit. This document provides a comprehensive guide for researchers on the use and evaluation of 5-phenyl-1H-pyrazol-3-amine hydrochloride in anti-inflammatory research, from initial in vitro screening to in vivo validation.
While extensive data exists for various pyrazole derivatives, this guide will focus on establishing a robust experimental framework to characterize the specific anti-inflammatory potential of this compound. The protocols outlined herein are based on established methodologies for analogous compounds and are designed to provide a clear path for investigating its mechanism of action and therapeutic efficacy.
Hypothesized Mechanism of Action: Targeting Key Inflammatory Kinases
Recent studies have highlighted that derivatives of the 1H-pyrazol-3-amine core are potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of cellular necroptosis and inflammation, and its aberrant activation is implicated in a variety of inflammatory diseases. Inhibition of RIPK1 kinase activity is therefore a promising therapeutic strategy. It is hypothesized that this compound may exert its anti-inflammatory effects by targeting RIPK1 and subsequently modulating downstream signaling pathways such as NF-κB and MAPK, which are central regulators of pro-inflammatory gene expression.
The following diagram illustrates the potential role of this compound in the RIPK1 signaling cascade.
Caption: Hypothesized mechanism of 5-phenyl-1H-pyrazol-3-amine HCl via RIPK1 inhibition.
Experimental Workflow: From In Vitro Screening to In Vivo Validation
A logical and stepwise approach is crucial for characterizing a novel anti-inflammatory compound. The following workflow provides a roadmap for researchers.
Caption: A structured workflow for evaluating the anti-inflammatory properties of the compound.
Part 1: In Vitro Evaluation Protocols
Preliminary Cytotoxicity Assessment
Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on the selected cell line. This ensures that any observed reduction in inflammatory markers is not due to cell death.
Protocol: MTT Assay in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in complete DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Select concentrations that show >90% viability for subsequent anti-inflammatory assays.
Cellular Anti-inflammatory Activity
Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. This assay is a standard method to screen for potential anti-inflammatory agents.
Protocol: Inhibition of LPS-Induced Cytokine Production
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Challenge: Add LPS (1 µg/mL final concentration) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-only treated group. Determine the IC₅₀ value if a dose-response is observed.
Table 1: Example Data Presentation for In Vitro Assays
| Compound Concentration (µM) | Cell Viability (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Vehicle Control | 100 ± 5.2 | N/A | N/A |
| 1 | 98 ± 4.5 | 15.2 ± 3.1 | 12.8 ± 2.9 |
| 10 | 95 ± 5.1 | 45.8 ± 6.3 | 42.1 ± 5.5 |
| 50 | 91 ± 6.2 | 78.3 ± 7.9 | 75.4 ± 8.1 |
| Reference (Dexamethasone 10 µM) | 99 ± 3.8 | 85.1 ± 5.6 | 82.3 ± 6.0 |
Data are presented as mean ± SD and are hypothetical examples based on typical results for pyrazole analogs.
Enzymatic Target-Based Assays
Rationale: To directly test the hypothesis that this compound inhibits RIPK1, a cell-free enzymatic assay is the gold standard. Additionally, assessing its effect on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes can help to profile its specificity.
Protocol: RIPK1 Kinase Inhibition Assay
-
Assay Principle: Utilize a commercially available RIPK1 kinase assay kit (e.g., ADP-Glo™ or Transcreener® ADP²). These assays measure the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a 384-well plate, combine the RIPK1 enzyme, its substrate (e.g., myelin basic protein), and ATP in the reaction buffer provided by the kit.
-
Inhibitor Addition: Add varying concentrations of this compound. Include a known RIPK1 inhibitor (e.g., Necrostatin-1) as a positive control.
-
Kinase Reaction: Incubate the plate at 30°C for the time specified in the kit protocol (e.g., 60 minutes).
-
Detection: Stop the reaction and add the ADP detection reagent. This reagent converts the ADP produced into a luminescent or fluorescent signal.
-
Signal Measurement: Read the signal on a plate reader.
-
Data Analysis: Calculate the percentage of RIPK1 inhibition and determine the IC₅₀ value.
Part 2: In Vivo Evaluation Protocols
Acute Model of Localized Inflammation
Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the efficacy of acute anti-inflammatory agents. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema formation.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC-Na, p.o.)
-
Group 2: this compound (e.g., 10 mg/kg, p.o.)
-
Group 3: this compound (e.g., 30 mg/kg, p.o.)
-
Group 4: Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Compound Administration: Administer the compounds orally 60 minutes before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection (Vₜ).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 where ΔV = Vₜ - V₀.
Table 2: Example Data Presentation for In Vivo Paw Edema Assay
| Treatment Group (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h | Edema Inhibition (%) at 3h |
| Vehicle Control | 0.85 ± 0.12 | - |
| Compound (10) | 0.55 ± 0.09* | 35.3 |
| Compound (30) | 0.38 ± 0.07 | 55.3 |
| Indomethacin (10) | 0.32 ± 0.06 | 62.4 |
*Data are mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle Control. Data are hypothetical.
Mechanistic Validation in Tissues
Rationale: To confirm that the anti-inflammatory effects observed in vivo are associated with the proposed mechanism of action, key signaling proteins in the inflamed tissue can be analyzed.
Protocol: Western Blot for NF-κB Activation
-
Tissue Collection: At the end of the paw edema experiment (e.g., 4 hours), euthanize the animals and dissect the inflamed paw tissue.
-
Protein Extraction: Homogenize the tissue and extract total and nuclear proteins using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an ECL detection reagent.
-
Densitometry Analysis: Quantify the band intensities and present the data as the ratio of the phosphorylated protein to the total protein. A decrease in the phospho-p65/total p65 ratio in the compound-treated groups would support the inhibition of the NF-κB pathway.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. The proposed workflow, from initial cell-based assays to in vivo efficacy models, allows for a thorough characterization of its activity and mechanism of action. Based on the literature for analogous compounds, a promising avenue of investigation is its potential to inhibit RIPK1 kinase. Successful outcomes from these studies would warrant further investigation into its pharmacokinetic properties, safety profile, and efficacy in chronic models of inflammatory disease.
References
-
Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). Journal of Medicinal Chemistry. [Link]
-
Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives. (n.d.). Pharmaceutical Chemistry Journal. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). Molecules. [Link]
-
A Validated RIPK1 Inhibitor Screening Assay. (n.d.). BellBrook Labs. [Link]
-
DOT Language. (2024). Graphviz. [Link]
-
Carrageenan-induced paw edema assay. (2018). Bio-protocol. [Link]
-
Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. (2025). Journal of Medicinal Chemistry. [Link]
-
RIPK1 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025). ResearchGate. [Link]
-
Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. (2022). Journal of Medicinal Chemistry. [Link]
-
Graphviz tutorial. (2021). YouTube. [Link]
-
Western blot analysis of NF-κB pathway activation in RAW264.7... (n.d.). ResearchGate. [Link]
-
Methodology of drug screening and target identification for new necroptosis inhibitors. (2020). Acta Pharmaceutica Sinica B. [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2021). Molecules. [Link]
- Pyrazolone – Knowledge and References. (n.
Application Notes and Protocols for the Anticancer Evaluation of 5-phenyl-1H-pyrazol-3-amine hydrochloride
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of 5-phenyl-1H-pyrazol-3-amine hydrochloride as an anticancer agent. While direct studies on this specific hydrochloride salt are emerging, the broader class of 3-aminopyrazole derivatives has demonstrated significant promise in oncology research. This guide synthesizes established methodologies and field-proven insights to propose a structured, in-depth evaluation of the compound's efficacy and mechanism of action.
Introduction: The Promise of the Aminopyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, derivatives of 3-amino-5-phenylpyrazole have recently gained attention as potent anticancer agents.[2] These compounds have been shown to exhibit significant cytotoxicity against a range of cancer cell lines, suggesting their potential as a novel class of therapeutics. 5-phenyl-1H-pyrazol-3-amine, as the foundational structure in this series, presents a compelling starting point for anticancer drug discovery. Its structural simplicity allows for potential derivatization to optimize potency and selectivity, while its core structure is hypothesized to interact with key oncogenic targets.
This document outlines a comprehensive strategy for the initial in vitro and in vivo evaluation of this compound, from initial cytotoxicity screening to mechanistic elucidation and preliminary preclinical assessment.
Postulated Mechanisms of Action
Based on the established activities of structurally related aminopyrazole compounds, two primary mechanisms of action are proposed for investigation: inhibition of tubulin polymerization and kinase inhibition.
Inhibition of Tubulin Polymerization
A recent study highlighted a novel series of 3-amino-5-phenylpyrazole derivatives that act as potent inhibitors of tubulin polymerization by targeting the colchicine-binding site.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Given the shared core structure, it is plausible that this compound exerts its anticancer effects through a similar mechanism.
Caption: Postulated mechanism via tubulin polymerization inhibition.
Kinase Inhibition
The pyrazole scaffold is a cornerstone in the design of various kinase inhibitors.[1] Many approved anticancer drugs, such as Crizotinib and Ruxolitinib, feature a pyrazole core. Aminopyrazole derivatives, in particular, have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Vascular Endothelial Growth Factor Receptors (VEGFRs).[3][4][5] These kinases are critical regulators of cell cycle progression and angiogenesis, and their aberrant activity is a hallmark of many cancers. Therefore, a parallel hypothesis is that this compound may function as a kinase inhibitor.
Caption: Postulated mechanism via oncogenic kinase inhibition.
Compound Properties and Synthesis
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀ClN₃ |
| Molecular Weight | 195.65 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 124-127 °C[6] |
| Solubility | Soluble in DMSO and methanol |
General Synthesis Protocol
A common route for the synthesis of 3-amino-5-phenylpyrazoles involves the condensation of a β-ketonitrile with hydrazine hydrate. The following is a generalized protocol that can be adapted for the synthesis of 5-phenyl-1H-pyrazol-3-amine, which can then be converted to its hydrochloride salt.
-
Reaction Setup: In a round-bottom flask, dissolve benzoylacetonitrile (1 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Hydrochloride Salt Formation: Dissolve the purified 5-phenyl-1H-pyrazol-3-amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.
In Vitro Evaluation Protocols
A systematic in vitro evaluation is crucial to determine the anticancer potential of this compound.
Caption: In vitro experimental workflow.
Protocol 1: Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Selected cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; A549 for lung cancer; HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A) for selectivity assessment.
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
-
This compound stock solution (10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the compound.
Materials:
-
Cancer cells treated with the compound at its IC50 concentration.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of the compound on cell cycle progression.
Materials:
-
Cancer cells treated with the compound at its IC50 concentration.
-
70% cold ethanol.
-
Propidium Iodide (PI) staining solution with RNase A.
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with PI/RNase A solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis
Objective: To investigate the effect of the compound on the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cell lysates from treated and untreated cells.
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Cyclin B1, anti-CDK1).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagents.
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
In Vivo Evaluation Protocol: Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice).
-
Cancer cell line known to be sensitive to the compound in vitro.
-
The compound formulated in a suitable vehicle for administration (e.g., saline with 5% DMSO and 10% Tween 80).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Compound Administration: Administer the compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: In Vitro Cytotoxicity of this compound (Example Data)
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 25.6 ± 3.1 |
| HCT116 | Colon Carcinoma | 18.9 ± 2.5 |
| MCF-10A | Non-tumorigenic Breast | > 100 |
Conclusion
The protocols and application notes provided herein offer a comprehensive and scientifically rigorous approach to evaluating the anticancer potential of this compound. By systematically assessing its cytotoxicity, mechanism of action, and in vivo efficacy, researchers can build a robust data package to support its further development as a novel therapeutic agent. The insights gained from these studies will not only elucidate the potential of this specific compound but also contribute to the broader understanding of the therapeutic utility of the aminopyrazole scaffold in oncology.
References
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. (URL: [Link])
-
3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem. (URL: [Link])
-
A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation - ResearchGate. (URL: [Link])
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed. (URL: [Link])
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. (URL: [Link])
-
Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed. (URL: [Link])
-
Design and synthesis of novel 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site - PubMed. (URL: [Link])
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - ScienceDirect. (URL: [Link])
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach - Journal of Applied Pharmaceutical Science. (URL: [Link])
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC - NIH. (URL: [Link])
-
VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - NIH. (URL: [Link])
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one - The Royal Society of Chemistry. (URL: [Link])
-
a Scaffolds found in Aurora-A kinase reported inhibitors (A)... - ResearchGate. (URL: [Link])
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - Frontiers. (URL: [Link])
-
Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity | ACS Omega. (URL: [Link])
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - Royal Society of Chemistry. (URL: [Link])
-
Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH. (URL: [Link])
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (URL: [Link])
-
Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles | Bentham Science Publishers. (URL: [Link])
-
Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening | Chemical Methodologies. (URL: [Link])
-
Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds - ResearchGate. (URL: [Link])
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: [Link])
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - MDPI. (URL: [Link])
-
Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - NIH. (URL: [Link])
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach - ResearchGate. (URL: [Link])
-
Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (URL: [Link])
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - MDPI. (URL: [Link])
-
(PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - ResearchGate. (URL: [Link])
-
Researchers May Use Cancer Cell Lines To Identify Target Populations Prior to Clinical Trials | JNCI - Oxford Academic. (URL: [Link])
- CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. (URL: [Link])
-
Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed. (URL: [Link])
-
Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - NIH. (URL: [Link])
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
1-phenyl-1H-pyrazol-3-amine | C9H9N3 | CID 594320 - PubChem. (URL: [Link])
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-phenyl-1H-pyrazol-3-amine Hydrochloride
Welcome to the technical support center for the purification of 5-phenyl-1H-pyrazol-3-amine hydrochloride. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address challenges encountered during the purification of this important chemical intermediate. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure the integrity and reproducibility of your experimental outcomes.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Question 1: My product has a persistent yellow or brown color after initial synthesis and precipitation. How can I decolorize it?
Answer:
A persistent color in your crude this compound often indicates the presence of colored impurities, which can be residual starting materials, byproducts, or degradation products. Here are a few strategies to address this:
-
Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities. A typical procedure involves dissolving the crude product in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture), adding a small amount of activated charcoal (typically 1-2% w/w), and heating the mixture at reflux for a short period (15-30 minutes). The hot solution is then filtered through a pad of celite to remove the charcoal, and the purified product is allowed to recrystallize from the filtrate. It is crucial to use a minimal amount of charcoal, as excessive use can lead to a loss of your desired product.
-
Recrystallization with an Appropriate Solvent System: A carefully chosen recrystallization solvent can be very effective in separating colored impurities. For this compound, which is a salt, polar protic solvents are a good starting point. Experiment with different solvent systems, such as ethanol, isopropanol, or mixtures like ethanol/water or methanol/diethyl ether, to find one that effectively leaves the colored impurities in the mother liquor.
-
Oxidative Impurity Removal: In some cases, the color may be due to trace amounts of oxidized species. A gentle wash of an organic solution of the free base with a dilute solution of a reducing agent like sodium bisulfite, prior to conversion to the hydrochloride salt, can sometimes be effective.
Question 2: During recrystallization, my this compound is "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the compound being highly soluble in the hot solvent, and the solution becoming supersaturated too quickly upon cooling. Here’s how to troubleshoot this:
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Rapid cooling often promotes oiling out.
-
Solvent System Modification: The choice of solvent is critical. If your compound is too soluble, consider using a solvent system where it is less soluble at room temperature but still reasonably soluble at elevated temperatures. You can try adding a co-solvent in which the compound is less soluble (an "anti-solvent"). For example, if you are using ethanol, you could try adding a small amount of a less polar solvent like ethyl acetate or a non-polar solvent like hexane, until the solution becomes slightly turbid, and then heat to redissolve before slow cooling.
-
Seeding: If you have a small amount of pure, crystalline product, you can add a "seed crystal" to the cooled, supersaturated solution to induce crystallization.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.
Question 3: My purified this compound shows a broad melting point range. What does this indicate and how can I improve it?
Answer:
A broad melting point range is a classic indicator of an impure compound.[1] Pure crystalline solids typically have a sharp melting point range of 1-2°C. A broad range suggests the presence of impurities that disrupt the crystal lattice. To improve the purity and obtain a sharper melting point:
-
Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second or even third recrystallization can significantly improve purity.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a more powerful purification technique.[2][3] For a polar compound like an amine hydrochloride, silica gel chromatography can be challenging due to strong adsorption. In such cases, using a polar mobile phase, such as a mixture of dichloromethane and methanol, or adding a small amount of a basic modifier like triethylamine to the eluent (if purifying the free base) can be effective.[2] Alternatively, reverse-phase chromatography (C18 silica) with a mobile phase like water/acetonitrile with a buffer may be more suitable.
-
Acid/Base Extraction: Before forming the hydrochloride salt, you can perform an acid/base extraction on the free base. Dissolve the crude free base in an organic solvent and wash with a dilute aqueous acid (like 1M HCl) to extract the amine into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified to precipitate the pure free base, which can then be converted to the hydrochloride salt.[4]
Question 4: I am seeing significant product loss during purification. What are the likely causes and how can I minimize them?
Answer:
Product loss during purification is a common issue. Identifying the cause is key to minimizing it:
-
Solubility in Recrystallization Solvent: If your product is too soluble in the recrystallization solvent at room temperature, a significant amount will remain in the mother liquor. To address this, choose a solvent in which your compound has lower solubility at room temperature. You can also cool the mother liquor to a lower temperature (e.g., in a freezer) to induce further crystallization, although this may also precipitate some impurities.
-
Adsorption on Filtration Media: During charcoal treatment or filtration, your product can adsorb to the activated charcoal or celite. Use the minimum amount necessary and wash the filter cake with a small amount of fresh, cold solvent to recover adsorbed product.
-
Incomplete Precipitation: Ensure that the precipitation of the hydrochloride salt is complete. This can be influenced by the solvent and the concentration of HCl used.
-
Mechanical Losses: Be mindful of mechanical losses during transfers of solutions and solids.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term storage, keeping it at -20°C is recommended to prevent degradation.[5] It is also advisable to protect it from light.[5]
Q2: What are the common analytical techniques to assess the purity of this compound?
A2: The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and identify impurities.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying purity and detecting trace impurities.[8][9]
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of a reaction and the effectiveness of a purification step.[10][11]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups.[6][12]
Q3: Can I use column chromatography to purify this compound directly?
A3: Direct purification of the hydrochloride salt on standard silica gel can be challenging due to its high polarity and potential for strong, irreversible binding to the acidic silica. It is often more practical to purify the free base using column chromatography and then convert the purified free base to the hydrochloride salt. If you must chromatograph the salt, consider using a more polar stationary phase like alumina or a reverse-phase C18 column.
III. Detailed Experimental Protocols
A. Protocol for Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and volumes should be determined on a small scale first.
1. Solvent Selection:
- Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good solvents to start with are ethanol, isopropanol, and methanol.
- A good recrystallization solvent will dissolve the compound when hot but not when cold.
2. Recrystallization Procedure:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
- If the solution is colored, add a small amount of activated charcoal and heat at reflux for 15-30 minutes.
- Filter the hot solution through a pre-warmed funnel with fluted filter paper or a pad of celite to remove any insoluble impurities and charcoal.
- Allow the filtrate to cool slowly to room temperature.
- Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
- Dry the crystals under vacuum to a constant weight.
B. Protocol for Purification via Column Chromatography (of the Free Base)
This protocol describes the purification of the free base of 5-phenyl-1H-pyrazol-3-amine, which can then be converted to the hydrochloride salt.
1. Preparation of the Free Base:
- Dissolve the crude hydrochloride salt in water and basify with a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide) until the free base precipitates.
- Extract the free base into an organic solvent like ethyl acetate or dichloromethane.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
2. Column Chromatography:
- Choose an appropriate eluent system by running TLC plates with different solvent mixtures (e.g., hexane/ethyl acetate or dichloromethane/methanol).
- Pack a silica gel column with the chosen eluent.
- Dissolve the crude free base in a minimal amount of the eluent and load it onto the column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure.
3. Conversion to the Hydrochloride Salt:
- Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).
- Add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.
- Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
IV. Data Presentation
Table 1: Summary of Purification Parameters for 5-phenyl-1H-pyrazol-3-amine and its Derivatives
| Purification Method | Stationary Phase/Solvent System | Typical Eluent/Solvent Ratio | Observations and Key Considerations |
| Recrystallization | Ethanol | N/A | Good for removing less polar impurities. Solubility of the hydrochloride salt is a key factor.[2] |
| Recrystallization | Ethanol/Water | Varies | The addition of water can help to dissolve the salt at higher temperatures while reducing its solubility at room temperature, potentially improving yield. |
| Column Chromatography (Free Base) | Silica Gel | Hexane/Ethyl Acetate | A common system for pyrazole derivatives. The polarity of the eluent can be adjusted based on the impurity profile.[2] |
| Column Chromatography (Free Base) | Silica Gel | Dichloromethane/Methanol | A more polar system that can be effective for eluting the free base.[2] |
| Acid/Base Extraction | Organic Solvent (e.g., Ethyl Acetate)/Aqueous HCl and NaOH | N/A | An effective method for removing non-basic impurities before final purification.[4] |
V. Visualization of Purification Workflow
Caption: Decision workflow for selecting a purification method.
VI. References
-
Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. 2021. Available from: [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. 2012. Available from: [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. 2012. Available from: [Link]
-
Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents. 1995. Available from:
-
Workup: Amines. University of Rochester Department of Chemistry. Available from: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. 2017. Available from: [Link]
-
Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine. Google Patents. 2016. Available from:
-
Amine Plant Troubleshooting and Optimization. Scribd. Available from: [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. 2019. Available from: [Link]
-
3(5)-aminopyrazole. Organic Syntheses Procedure. Available from: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. 2020. Available from: [Link]
-
Amine workup. Reddit. Available from: [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. orientjchem.org. 2019. Available from: [Link]
-
Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. PMC - NIH. 2007. Available from: [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. 2022. Available from: [Link]
-
1-phenyl-1H-pyrazol-3-amine. PubChem. Available from: [Link]
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. 2022. Available from: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. Available from: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 8. 5-Amino-3-methyl-1-phenylpyrazole | 1131-18-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. ijcpa.in [ijcpa.in]
- 10. rsc.org [rsc.org]
- 11. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orientjchem.org [orientjchem.org]
Technical Support Center: Synthesis of 5-Phenyl-1H-pyrazol-3-amine Hydrochloride
Welcome to the technical support center for the synthesis of 5-phenyl-1H-pyrazol-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving yield and purity. Here, we will delve into the causality behind experimental choices, providing you with the expertise to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 5-phenyl-1H-pyrazol-3-amine?
The most direct and widely used method is the cyclocondensation reaction between benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) and a hydrazine salt, such as hydrazine hydrate or hydrazine hydrochloride, in a suitable solvent like ethanol or methanol.[1] This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl and nitrile functionalities of benzoylacetonitrile, followed by cyclization and dehydration to form the pyrazole ring.
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields can stem from several factors. The primary culprits are often the quality of starting materials, suboptimal reaction conditions, and inefficient purification. Specifically, consider the following:
-
Purity of Benzoylacetonitrile: Benzoylacetonitrile can be unstable and may degrade over time, especially if exposed to moisture or light. Impurities in this starting material can lead to the formation of side products, complicating the reaction and reducing the yield of the desired pyrazole.
-
Hydrazine Source and Stoichiometry: The use of aged hydrazine hydrate can result in lower yields due to its decomposition. It is also crucial to use the correct stoichiometry; an excess or deficit of hydrazine can lead to incomplete reaction or the formation of unwanted byproducts.
-
Reaction Temperature and Time: While heating is necessary to drive the reaction to completion, excessive temperatures (generally above the reflux temperature of the solvent) can promote side reactions and decomposition of the product, leading to a decrease in yield.[2] Conversely, insufficient reaction time will result in incomplete conversion of the starting materials.
-
pH of the Reaction Mixture: The pH can influence the reactivity of the hydrazine nucleophile. While not always explicitly controlled in simpler protocols, significant deviations from a neutral or slightly basic environment can affect the reaction rate and outcome.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
The formation of multiple products is a common issue. Besides unreacted starting materials, you may be observing:
-
Isomeric Pyrazoles: Depending on the reaction conditions, there is a possibility of forming the isomeric 3-phenyl-1H-pyrazol-5-amine, although the desired 5-phenyl isomer is generally favored from this precursor.
-
Hydrazone Intermediate: Incomplete cyclization can leave a stable hydrazone intermediate.
-
Products of Benzoylacetonitrile Self-Condensation: Under certain conditions, benzoylacetonitrile can undergo self-condensation, leading to various byproducts.[3]
-
Oxidation or Degradation Products: The aminopyrazole ring can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures.
Q4: How can I effectively purify the crude 5-phenyl-1H-pyrazol-3-amine free base?
Purification of the free base is critical for obtaining a high-quality final product. The two most common and effective methods are:
-
Recrystallization: This is often the most efficient method for removing minor impurities. A suitable solvent system should be chosen where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Ethanol or isopropanol are often good starting points for recrystallization of aminopyrazoles.
-
Silica Gel Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is the next step. A solvent system of ethyl acetate and hexane, or dichloromethane and methanol, is typically effective for separating the desired product from non-polar and highly polar impurities.[4]
Q5: I'm having trouble forming the hydrochloride salt. What are the best practices?
The conversion of the free base to its hydrochloride salt is a crucial final step. Here are some key considerations:
-
Choice of Acid: Use a solution of hydrogen chloride in a suitable organic solvent, such as diethyl ether, isopropanol, or ethanol. Gaseous hydrogen chloride can also be bubbled through a solution of the free base.
-
Solvent: The free base should be dissolved in a solvent in which the hydrochloride salt is insoluble. This will cause the salt to precipitate out of the solution upon addition of the HCl solution, allowing for easy isolation by filtration. Anhydrous solvents are recommended to prevent the incorporation of water into the final product.
-
Stoichiometry: Use a slight excess of hydrochloric acid to ensure complete conversion to the salt. However, a large excess should be avoided as it can complicate the purification of the final product.
-
Temperature: The precipitation of the salt is often best performed at a reduced temperature (e.g., 0-5 °C) to maximize the yield.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | 1. Impure or degraded benzoylacetonitrile. 2. Decomposed hydrazine hydrate. 3. Suboptimal reaction temperature or time. 4. Incorrect stoichiometry. | 1. Check the purity of benzoylacetonitrile by melting point or NMR. If necessary, purify by recrystallization. 2. Use fresh, high-quality hydrazine hydrate or a stable salt like hydrazine hydrochloride. 3. Optimize the reaction temperature and monitor the reaction progress by TLC. A typical reflux in ethanol for 4-6 hours is a good starting point. 4. Ensure accurate measurement of starting materials. A slight excess (1.1-1.2 equivalents) of hydrazine is often beneficial. |
| Impure Crude Product (Multiple Spots on TLC) | 1. Incomplete reaction. 2. Formation of isomeric side products. 3. Self-condensation of benzoylacetonitrile. | 1. Increase the reaction time and/or temperature slightly. Monitor by TLC until the starting material spot disappears. 2. Optimize reaction conditions (e.g., solvent, temperature) to favor the formation of the desired isomer. Purification by column chromatography may be necessary. 3. Ensure that the reaction temperature does not exceed the recommended range. Add the hydrazine solution slowly to the benzoylacetonitrile solution to avoid localized high concentrations. |
| Difficulty in Purifying the Free Base | 1. Inappropriate recrystallization solvent. 2. Product is an oil and does not crystallize. 3. Impurities co-elute with the product during column chromatography. | 1. Perform a solvent screen to find a suitable recrystallization solvent or solvent mixture. 2. If the product oils out, try adding a small amount of a non-polar solvent to induce crystallization, or purify by column chromatography. 3. Adjust the solvent polarity for column chromatography to improve separation. A gradient elution may be necessary. |
| Low Yield of Hydrochloride Salt | 1. Incomplete precipitation of the salt. 2. The salt is soluble in the chosen solvent. 3. Incomplete conversion to the salt. | 1. Cool the solution to 0-5 °C for an extended period to encourage precipitation. 2. Choose a solvent in which the hydrochloride salt has very low solubility (e.g., diethyl ether, ethyl acetate). 3. Use a slight excess of HCl and ensure thorough mixing. |
| Hydrochloride Salt is Hygroscopic or Gummy | 1. Presence of water during salt formation or workup. 2. Excess HCl in the final product. | 1. Use anhydrous solvents for the salt formation and wash the final product with a dry, non-polar solvent like diethyl ether. Dry the final product under vacuum. 2. After filtration, wash the salt with a small amount of the cold, anhydrous solvent to remove any excess acid. |
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-1H-pyrazol-3-amine (Free Base)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoylacetonitrile (1.0 eq) and ethanol (5-10 mL per gram of benzoylacetonitrile).
-
Stir the mixture at room temperature until the benzoylacetonitrile is fully dissolved.
-
Slowly add hydrazine hydrate (1.2 eq) to the solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzoylacetonitrile spot is no longer visible.
-
Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath for 1-2 hours to induce crystallization.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude 5-phenyl-1H-pyrazol-3-amine.
-
For further purification, recrystallize from ethanol or purify by silica gel column chromatography.
Protocol 2: Preparation of this compound
-
Dissolve the purified 5-phenyl-1H-pyrazol-3-amine (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol, ethyl acetate).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) (1.1 eq) with stirring.
-
A precipitate should form immediately. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and solvent.
-
Dry the final product under vacuum to yield this compound as a white to off-white solid.
Visualizing the Synthesis and Troubleshooting
Reaction Mechanism
Caption: Reaction pathway for this compound synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
Sources
Technical Support Center: Synthesis of 5-Phenyl-1H-pyrazol-3-amine Hydrochloride
Welcome to the technical support guide for the synthesis of 5-phenyl-1H-pyrazol-3-amine hydrochloride. This document is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the synthesis, purification, and analysis of this important chemical intermediate. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to resolve challenges effectively.
Section 1: Core Synthesis & Mechanism
The most prevalent and robust method for synthesizing 5-phenyl-1H-pyrazol-3-amine is the condensation reaction between benzoylacetonitrile and a hydrazine source, typically hydrazine hydrate.[1] The reaction proceeds via a well-established pathway involving nucleophilic attack and subsequent intramolecular cyclization.
The overall transformation is as follows:
Caption: Primary synthesis route for this compound.
Mechanism Explained: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen onto the electrophilic ketone carbonyl of benzoylacetonitrile. This is followed by dehydration to form a hydrazone intermediate. The key cyclization step then occurs as the terminal amino group of the hydrazine moiety attacks the nitrile carbon, leading to the formation of the pyrazole ring after tautomerization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile is highly dependent on reaction conditions, but several species are consistently observed. These can be categorized as follows:
-
Unreacted Starting Materials: Residual benzoylacetonitrile and hydrazine hydrate.
-
Isomeric Impurities: Formation of the regioisomer, 3-phenyl-1H-pyrazol-5-amine, can occur, although it is generally not the major product under standard conditions.
-
Side-Products: Pyrazolo[1,5-a]pyrimidine derivatives can form from the reaction of the aminopyrazole product with excess benzoylacetonitrile, especially if reaction temperatures are high or reaction times are prolonged.[2]
-
Degradation/Oxidation Products: The free amine is susceptible to oxidation, which can lead to coloration of the product (pink, tan, or brown). The specific chromophores are often complex polymeric species.
Q2: Why is the final product isolated as a hydrochloride salt?
A2: There are several critical reasons for isolating the compound as a hydrochloride salt:
-
Enhanced Stability: The amine group in the free base form is susceptible to aerial oxidation. Converting it to the hydrochloride salt protonates this amine, significantly reducing its nucleophilicity and susceptibility to oxidative degradation, thereby improving shelf life.
-
Improved Physical Properties: The hydrochloride salt is typically a more crystalline, free-flowing solid compared to the free base.[3] This makes it easier to handle, weigh, and purify via recrystallization.
-
Increased Solubility in Polar Solvents: While seemingly counterintuitive, the salt form often has better solubility characteristics in polar protic solvents like water or alcohols, which can be advantageous for downstream applications or formulation.[4]
Q3: What is a typical, achievable yield for this synthesis?
A3: With optimized conditions (good quality starting materials, appropriate temperature control, and careful work-up), yields for the formation of the free base are commonly reported in the range of 85-95%. The subsequent salt formation and purification steps may reduce the overall isolated yield to 75-90%.
Section 3: Troubleshooting Guide: Synthesis & Purification
This section addresses specific problems in a question-and-answer format, providing causal analysis and actionable solutions.
Q4: My reaction has stalled. TLC analysis shows a significant amount of unreacted benzoylacetonitrile even after extended reflux. What's wrong?
A4: This is a common issue often related to the quality of the hydrazine source or reaction temperature.
-
Causality: Hydrazine hydrate is hygroscopic and can degrade over time, reducing its effective molar concentration. If the reflux temperature is too low (e.g., due to inefficient heating or low-boiling solvent impurities), the activation energy for the cyclization step may not be reached.
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting a stalled pyrazole synthesis.
Q5: My isolated crude product is an oil or sticky solid that won't crystallize. How can I fix this?
A5: This typically points to the presence of impurities that are inhibiting crystallization.
-
Causality: Residual solvent (e.g., ethanol from the reaction) or oily side-products can act as an "anti-solvent," preventing the formation of a stable crystal lattice. Excess HCl used during salt formation can also lead to hygroscopic, oily materials.
-
Solutions:
-
Solvent Removal: Ensure your crude free base is thoroughly dried under high vacuum before attempting salt formation.
-
Trituration: Try triturating the oil with a non-polar solvent in which the desired product is insoluble, such as diethyl ether or hexanes.[3] This can often wash away oily impurities and induce crystallization.
-
pH Control: During salt formation, add the HCl solution slowly and monitor the pH. Over-acidification can be detrimental. Aim for a pH of 1-2. If you have an oil, try dissolving it in a minimal amount of 2-propanol and slowly adding diethyl ether to precipitate the salt.[3]
-
Q6: After forming the hydrochloride salt, my product is pink/brown. Is this a problem and can I remove the color?
A6: The coloration indicates the presence of minor oxidized impurities. While often present at low levels (<1%), they can be aesthetically undesirable and may indicate underlying stability issues.
-
Causality: The amine functionality of the pyrazole is susceptible to oxidation, which is often accelerated by heat and light.
-
Purification:
-
Activated Charcoal: The most effective method is often a charcoal treatment. Dissolve the crude hydrochloride salt in a suitable hot solvent (e.g., ethanol or isopropanol), add a small amount (1-2% w/w) of activated carbon, stir for 15-30 minutes, and then filter the hot solution through a pad of celite to remove the carbon. Allow the clear filtrate to cool and crystallize.
-
Recrystallization: A standard recrystallization from a solvent like ethanol or isopropanol can also effectively remove colored impurities, as they are often less crystalline and will remain in the mother liquor.
-
Section 4: Impurity Profile & Characterization
A well-defined analytical method is crucial for ensuring the quality and reproducibility of your synthesis. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.
| Impurity Name | Structure (Relative to Product) | Typical Formation Pathway | Control Strategy |
| Benzoylacetonitrile | Starting Material | Incomplete reaction | Ensure sufficient reaction time and temperature; use a slight excess of hydrazine. |
| 3-Phenyl-1H-pyrazol-5-amine | Isomer | Non-regioselective cyclization | Generally a minor impurity; control is inherent in the reaction mechanism favoring the 3-amine isomer. |
| Pyrazolo[1,5-a]pyrimidine Analog | Dimeric Adduct | Reaction of product with starting material | Avoid a large excess of benzoylacetonitrile; maintain temperature control to prevent side reactions.[2] |
| Genotoxic Impurities (e.g., Ethyl Chloride) | Alkyl Halide | Reaction of HCl with alcohol solvent | Form the salt at lower temperatures (e.g., 0-10 °C) if using HCl in ethanol/methanol.[5] |
Section 5: Key Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a robust, self-validating method for assessing the purity of your final product.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water.
-
System Suitability:
-
The tailing factor for the main 5-phenyl-1H-pyrazol-3-amine peak should be ≤ 2.0.
-
A spiked sample containing the starting material and product should show a resolution of ≥ 2.0 between the two peaks.
-
Protocol 2: Recrystallization for Purification
This procedure is designed to remove common impurities and improve the physical form of the final product.
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of 2-propanol (isopropanol) to the flask, just enough to create a slurry (e.g., ~3-4 mL per gram of crude material).
-
Heat the slurry with stirring on a hot plate until it reaches a gentle reflux. The solid should completely dissolve. If it does not, add more 2-propanol dropwise until a clear solution is obtained at reflux.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold diethyl ether to remove any residual soluble impurities and to aid in drying.[3]
-
Dry the crystals under vacuum at 40-50 °C to a constant weight.
References
-
KHIDRE, M. D., & ABDELWAHAB, B. F. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. Turkish Journal of Chemistry. [Link]
- El-Gaby, M. S. A., et al. (2000).
- Elnagdi, M. H., et al. (1987). Recent developments in chemistry of S(5)-aminopyrazoles. Heterocycles.
-
ResearchGate. (2017). Purification of organic hydrochloride salt? [Link]
- Teichert, J. F., & Feringa, B. L. (2010). Amine hydrochloride salts.
-
Anderson, N. G. (2009). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. Organic Process Research & Development. [Link]
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5-Phenyl-1H-pyrazol-3-amine Hydrochloride
Welcome to the technical support center for 5-phenyl-1H-pyrazol-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a versatile building block in medicinal chemistry, understanding its stability and degradation pathways is crucial for obtaining reliable and reproducible results.[1] This resource is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Understanding the Stability of this compound
This section provides an overview of the potential degradation pathways of this compound under various stress conditions. A foundational understanding of these pathways is essential for designing robust experiments and interpreting analytical data.
Frequently Asked Questions (FAQs) about Degradation Pathways
Q1: What are the primary degradation pathways for this compound?
A1: Based on the structure, which includes a pyrazole ring, a primary amine, and a phenyl group, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photodegradation. The pyrazole ring itself is generally stable, but the amino group can be susceptible to oxidative and photolytic degradation.[1][2] The hydrochloride salt form is intended to improve solubility and stability, but degradation can still occur under forcing conditions.
Q2: How does pH affect the hydrolytic stability of the compound?
A2: While the pyrazole ring is relatively stable to hydrolysis, the amino group can influence the molecule's reactivity. At acidic pH, the amine group will be protonated, which may offer some protection against certain reactions. However, under strongly acidic or basic conditions, particularly with elevated temperatures, hydrolysis of the amine or even ring opening could potentially occur, although the latter is less common for simple pyrazoles. Some pyrazole derivatives have been shown to degrade in aqueous buffer at pH 8.[3]
Q3: What are the likely products of oxidative degradation?
A3: The primary amine group is a key site for oxidation. Exposure to oxidizing agents can lead to the formation of nitroso, nitro, or dimeric/polymeric impurities. The pyrazole ring itself is generally resistant to oxidation, but strong oxidants could potentially lead to ring-opened products.[1] Some studies on aminopyrazoles have shown their potential as antioxidants, suggesting they can be readily oxidized.[4]
Q4: Is this compound sensitive to light?
A4: Phenylpyrazole derivatives, particularly those used as insecticides, are known to undergo photodegradation.[5] The primary pathways often involve reactions at the substituents on the pyrazole ring. For 5-phenyl-1H-pyrazol-3-amine, photodegradation could involve oxidation of the amino group or reactions involving the phenyl ring, potentially leading to hydroxylated or other modified species. It is crucial to protect the compound and its solutions from light.
Q5: What happens upon thermal stress?
A5: Thermal degradation pathways for aminopyrazoles can be complex. The decomposition may be initiated by the loss of the amino group or cleavage of the pyrazole ring at elevated temperatures. The specific degradation products will depend on the temperature and the presence of oxygen. Thermal decomposition of some nitropyrazole derivatives has been shown to start with intramolecular oxidation by the nitro group.[6] For aminopyrazoles, the decomposition might initiate at the amino substituent.
Section 2: Troubleshooting Experimental Issues
This section provides practical troubleshooting guidance for common problems encountered during the handling and analysis of this compound.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC analysis of a freshly prepared sample. | 1. Impurities from synthesis. 2. On-column degradation. 3. Contaminated solvent or glassware. | 1. Obtain a certificate of analysis for the starting material. If possible, purify the compound before use. 2. Ensure the mobile phase pH is compatible with the compound's stability. Consider using a less reactive column stationary phase. 3. Use high-purity solvents and thoroughly clean all glassware. |
| Peak tailing in reversed-phase HPLC. | 1. Secondary interactions between the basic amine group and residual silanols on the silica-based column. 2. Column overload. | 1. Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate the silanols. Add a competing base like triethylamine (TEA) to the mobile phase (0.1%). Use a column with a highly deactivated stationary phase or a hybrid particle column.[7] 2. Reduce the injection volume or the concentration of the sample. |
| Poor solubility of the hydrochloride salt in the mobile phase. | 1. The hydrochloride salt may have limited solubility in highly organic mobile phases. 2. The pH of the mobile phase is not optimal for solubility. | 1. Dissolve the sample in a solvent with a higher aqueous content or in a small amount of a polar organic solvent like DMSO before diluting with the mobile phase.[8] 2. Adjust the pH of the aqueous component of the mobile phase to ensure the compound remains protonated and soluble. |
| Appearance of new peaks during a stability study. | 1. Degradation of the compound under the tested stress conditions. | 1. Characterize the new peaks using LC-MS/MS and NMR to identify the degradation products. This will help to elucidate the degradation pathway. |
| Inconsistent results in bioassays. | 1. Degradation of the compound in the assay medium. 2. Interaction with assay components. | 1. Assess the stability of the compound in the assay buffer under the experimental conditions (time, temperature, light exposure). Prepare fresh solutions for each experiment. 2. Run appropriate controls to check for any interference from the compound with the assay components. |
Section 3: Experimental Protocols
This section provides detailed step-by-step methodologies for conducting forced degradation studies, a crucial component of understanding the stability of this compound. These protocols are based on general principles outlined in ICH guidelines.[9]
Protocol 1: Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions and to facilitate the identification of potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC-UV/DAD system
-
LC-MS/MS system (for identification of degradation products)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature and 60°C.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature and 60°C.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after exposure.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat at a temperature of 60°C or higher (e.g., 80°C) for a specified period.
-
Dissolve the heat-stressed solid in a suitable solvent for analysis.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a low pH aqueous buffer is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Use LC-MS/MS to obtain the mass spectra of the degradation products to aid in their identification.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by showing that the method can separate the parent compound from its degradation products generated during forced degradation studies.
Section 4: Visualizations
Visual aids can help in understanding complex chemical processes and experimental workflows.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole. (n.d.). ResearchGate. [Link]
-
Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]
-
Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. (2026). ACS Publications. [Link]
-
Solubility of the molecular salts determined with HPLC analysis. (n.d.). ResearchGate. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. (2021). ACS Publications. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
-
Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026). ACS Publications. [Link]
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). arkat-usa.org. [Link]
-
Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. (2025). NIH. [Link]
-
Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. (2010). PubMed. [Link]
-
Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. (2023). ResearchGate. [Link]
-
Substrate-Switched Chemodivergent Pyrazole and Pyrazoline Synthesis: [3 + 2] Cycloaddition/Ring-Opening Rearrangement Reaction of Azadienes with Nitrile Imines. (2022). ACS Publications. [Link]
-
Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as p. (n.d.). Semantic Scholar. [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. (2023). Preprints.org. [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (n.d.). ResearchGate. [Link]
-
Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. [Link]
-
Photochemical transformation of a pyrazole derivative into imidazoles. (n.d.). ResearchGate. [Link]
-
Salts in samples for HPLC (AlCl3?). (2020). Chromatography Forum. [Link]
-
Theoretical Study of the 5-aminotetrazole Thermal Decomposition. (2009). PubMed. [Link]
-
Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. (n.d.). MDPI. [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025). alwsci.com. [Link]
-
Solubility Issues? Alternative Sample Solvents for Chiral Analysis. (n.d.). Chiral Technologies. [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (n.d.). MDPI. [Link]
-
Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. (2024). PubMed. [Link]
-
5-Chloro-1-phenyl-1H-pyrazol-4-amine. (n.d.). PMC. [Link]
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). PubMed. [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). PMC. [Link]
-
Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025). Lab Manager. [Link]
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (n.d.). MDPI. [Link]
-
(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (n.d.). ResearchGate. [Link]
-
Guidelines for Pharmaceutical Stability Study. (2012). Pharmaguideline. [Link]
-
Recent developments in aminopyrazole chemistry. (n.d.). arkat-usa.org. [Link]
-
(PDF) Photodegradation of six selected antipsychiatric drugs; carbamazepine, sertraline, amisulpride, amitriptyline, diazepam, and alprazolam in environment: efficiency, pathway, and mechanism—a review. (2026). ResearchGate. [Link]
-
UV-assisted rearrangement of substituted 3-arylaminopyrazoles with an allomaltol fragment into tricyclic cyclopenta[10][11]pyrrolo[2,3-c]pyrazole derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.).
-
But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. (2021). Chromatography Online. [Link]
-
Convergence: New ICH Q1 guideline is 'one-stop shop' for stability testing. (2025). RAPS. [Link]
Sources
- 1. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 2. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ijsdr.org [ijsdr.org]
- 10. rsc.org [rsc.org]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Poor Solubility of 5-Phenyl-1H-pyrazol-3-amine Hydrochloride
Prepared by: Senior Application Scientist, Experimental Solutions Division
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 5-phenyl-1H-pyrazol-3-amine hydrochloride. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and overcoming these issues, moving from fundamental principles to advanced formulation strategies.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: Why is my this compound not dissolving well, even though it's a salt?
This is a frequent and important question. The conversion of a parent amine to a hydrochloride salt is a standard strategy to enhance aqueous solubility.[1] The salt form introduces ionic character, which is generally favored by polar solvents like water. However, if you are still observing poor solubility, several factors are likely at play:
-
High Lipophilicity of the Parent Molecule: The "5-phenyl" group is a large, non-polar moiety. The overall molecule has a calculated XLogP3 of 1.5, indicating a degree of lipophilicity that the salt formation may not be able to completely overcome, especially if high concentrations are required.[2][3]
-
pH of the Solvent: This is the most critical factor. Amine hydrochloride salts are acidic. Their solubility is highly dependent on maintaining a low pH. If the pH of your aqueous solution is too high (approaching or exceeding the pKa of the conjugate acid), the salt will convert back to its neutral, less soluble "free base" form, causing it to precipitate out of solution.[4][5]
-
Common Ion Effect: If your solvent system contains a high concentration of chloride ions from another source (e.g., in a high-salt buffer like HCl or NaCl), it can shift the equilibrium towards the solid, undissolved salt form, thereby reducing its solubility.[6]
-
Insufficient Solvation Energy: The crystal lattice energy of the salt might be too high to be overcome by the solvation energy provided by water alone, resulting in limited dissolution.
Q2: What are the key chemical properties of this compound I should be aware of?
Understanding the fundamental physicochemical properties is essential for effective troubleshooting. While specific experimental data for the hydrochloride salt is limited, we can compile key information on the parent compound, 5-phenyl-1H-pyrazol-3-amine.
| Property | Value / Information | Source |
| Chemical Structure | (Image of 5-phenyl-1H-pyrazol-3-amine) | - |
| Molecular Formula | C₉H₉N₃ | [2][7] |
| Molecular Weight | 159.19 g/mol (Free Base) | [2][3][7] |
| Melting Point | 124-127 °C (Free Base) | [2][7] |
| Appearance | Colorless to light yellow solid | [8] |
| Predicted pKa | The pyrazole ring and the amine group are basic. The pKa of the conjugate acid (R-NH₃⁺) is critical for pH-dependent solubility. While not explicitly found, pyrazoles are weak bases, and the primary amine will be the main site of protonation.[8][9] | - |
| Calculated LogP (XLogP3) | 1.5 | [2][3] |
| Common Solvents (Free Base) | Soluble in Dimethyl Sulfoxide (DMSO) | [10] |
Q3: I need to dissolve the compound in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate. Why is it insoluble?
The hydrochloride salt is highly polar and ionic. These properties make it "like" other polar substances, such as water, but very "unlike" non-polar or weakly polar organic solvents such as DCM, Chloroform, THF, or Ethyl Acetate.[11] Forcing the salt into these solvents is energetically unfavorable.
The correct approach for organic-phase experiments (e.g., organic synthesis, extraction) is to convert the hydrochloride salt back to its neutral free base form. The free base is significantly less polar and will be much more soluble in a wide range of organic solvents.[11][12]
Actionable Protocol: See Protocol 1: Conversion of Hydrochloride Salt to Free Base for a detailed, step-by-step method.
Section 2: Systematic Troubleshooting Guide
Follow this logical workflow to systematically diagnose and solve solubility issues. The choice of pathway depends on whether your desired final system is aqueous or organic.
Caption: Cyclodextrin inclusion complex formation.
Section 3: Advanced Formulation Strategies
Q9: We are developing a formulation. What advanced methods can we consider?
For formal drug development, more robust methods that enhance both solubility and stability are required. Solid dispersions are a leading technology. [13] This technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix. [14][15][16]This prevents the drug from crystallizing and presents it in a high-energy state that dissolves much more readily.
-
Common Carriers: Povidone (PVP), Copolymers (e.g., Soluplus®), Hydroxypropyl Methylcellulose (HPMC).
-
Preparation Methods: Spray drying and hot-melt extrusion are the most common industrial methods.
Section 4: Key Experimental Protocols
Protocol 1: Conversion of Hydrochloride Salt to Free Base
Objective: To neutralize the salt and isolate the free amine for use in organic solvents.
-
Dissolution: Dissolve 1.0 equivalent of this compound in a minimal amount of deionized water.
-
Basification: While stirring, slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), dropwise. Do not use a strong base like NaOH, as it can cause degradation.
-
Monitoring: Monitor the pH of the aqueous layer with pH paper. Continue adding the base until the pH is ~8-9. You should observe the formation of a precipitate, which is the free amine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous suspension with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times. The free amine will move into the organic layer. [11]5. Drying & Evaporation: Combine the organic layers. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the solid free amine.
-
Validation: Confirm the identity and purity of the product (e.g., via melting point or NMR) before use. The melting point should be near 124-127 °C. [2][7]
Protocol 2: Determination of pH-Solubility Profile
Objective: To measure the equilibrium solubility of the compound across a range of pH values.
-
Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4).
-
Sample Preparation: In separate vials, add an excess amount of the hydrochloride salt to each buffer (e.g., 5-10 mg of solid per 1 mL of buffer). The solid should be clearly visible at the bottom.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached. The "shake-flask" method is a gold standard for this. [17]4. Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase and analyze the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL or mM) on the y-axis against the buffer pH on the x-axis. The resulting curve will show the pH range of maximum solubility.
Protocol 3: Screening of Co-solvents for Solubility Enhancement
Objective: To quickly identify an effective co-solvent system.
-
Buffer Selection: Choose an aqueous buffer at the optimal pH determined in Protocol 2 (or a default of pH 4.0 if that data is not yet available).
-
Co-solvent System Preparation: Prepare a series of solvent systems. For example:
-
Buffer alone (Control)
-
10% PEG 400 in Buffer
-
20% PEG 400 in Buffer
-
10% Ethanol in Buffer
-
20% Ethanol in Buffer
-
-
Equilibration: Add an excess amount of the hydrochloride salt to each solvent system.
-
Analysis: Follow steps 3-6 from Protocol 2 (equilibration, separation, quantification, and plotting) to determine the solubility in each system. This will reveal which co-solvent and at what concentration provides the best solubility enhancement.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). NIH. [Link]
-
B. C. Smith. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Bioavailability Enhancement: Drug Solubility Enhancement. (2025, September 17). JoVE. [Link]
-
1-phenyl-1H-pyrazol-3-amine | C9H9N3. (n.d.). PubChem. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). PubMed Central. [Link]
-
Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts. [Link]
-
SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. [Link]
-
Solubility of organic amine salts. (2011, July 19). Sciencemadness.org. [Link]
-
Cosolvent. (n.d.). Wikipedia. [Link]
-
(PDF) Study of pH-dependent drugs solubility in water. (2025, August 9). ResearchGate. [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (n.d.). MDPI. [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. [Link]
-
How can I neutralize aminehydrochlorides? (2023, December 27). ResearchGate. [Link]
-
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (n.d.). NIH. [Link]
-
16.4: The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. [Link]
-
Pyrazole. (n.d.). Solubility of Things. [Link]
-
A recent overview of surfactant–drug interactions and their importance - PMC. (2023, June 12). NIH. [Link]
-
Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. [Link]
-
A review of pyrazole an its derivative. (n.d.). National Journal of Pharmaceutical Sciences. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]
-
pH and Solubility. (2025, April 24). YouTube. [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026, January 24). ACS Omega. [Link]
-
A Review: Solid Dispersion as a Solubility Enhancement Technique. (n.d.). YMER. [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024, July 7). IJNRD. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. echemi.com [echemi.com]
- 3. 1-phenyl-1H-pyrazol-3-amine | C9H9N3 | CID 594320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 3-Amino-5-phenylpyrazol 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. japer.in [japer.in]
- 16. ymerdigital.com [ymerdigital.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-phenyl-1H-pyrazol-3-amine hydrochloride
Welcome to the technical support center for the synthesis of 5-phenyl-1H-pyrazol-3-amine hydrochloride. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you prevent side reactions and optimize your synthesis for high yield and purity.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key building block in medicinal chemistry, is most commonly achieved through the cyclocondensation of benzoylacetonitrile with hydrazine hydrate. While seemingly straightforward, this reaction is susceptible to several side reactions that can significantly impact the yield and purity of the final product. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and validated protocols.
Core Synthesis Pathway: A Mechanistic Overview
The primary reaction involves the nucleophilic attack of hydrazine on the carbonyl and nitrile functionalities of benzoylacetonitrile, followed by cyclization and aromatization to form the pyrazole ring. The final step is the formation of the hydrochloride salt.
Caption: General synthesis workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: Low Yield - What are the common causes and how can I improve it?
Answer: Low yields in this synthesis can often be attributed to several factors, including incomplete reaction, degradation of starting materials, or competing side reactions.
Troubleshooting Steps:
-
Ensure Purity of Starting Materials:
-
Benzoylacetonitrile: This starting material can undergo self-condensation, particularly if stored improperly or in the presence of basic impurities. It is advisable to use freshly purified benzoylacetonitrile for optimal results.
-
Hydrazine Hydrate: Use a fresh, high-quality source of hydrazine hydrate. Over time, it can decompose, leading to lower effective concentrations and the introduction of impurities.
-
-
Optimize Reaction Temperature:
-
The reaction between benzoylacetonitrile and hydrazine is typically conducted at elevated temperatures to drive the reaction to completion. However, excessively high temperatures can promote the formation of degradation products. A reflux in a suitable solvent like ethanol is generally effective. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Control of pH:
-
The pH of the reaction mixture can influence the rate of the desired reaction and the prevalence of side reactions. While the reaction is often carried out without explicit pH control, the addition of a catalytic amount of a weak acid can sometimes facilitate the initial condensation step. Conversely, strongly basic conditions can promote the dimerization of benzoylacetonitrile.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | Reflux in ethanol (approx. 78 °C) | Ensures sufficient energy for cyclization without significant degradation. |
| Reaction Time | 4-6 hours (monitor by TLC) | Allows for the reaction to proceed to completion. |
| pH | Near-neutral to slightly acidic | Favors the desired cyclization pathway over base-catalyzed side reactions. |
FAQ 2: My final product is a mixture of isomers. How can I improve the regioselectivity?
Answer: The formation of the regioisomeric impurity, 3-phenyl-1H-pyrazol-5-amine, is a common challenge in this synthesis. The regioselectivity is determined by which nitrogen atom of the hydrazine molecule initially attacks the carbonyl versus the nitrile group of benzoylacetonitrile.
Mechanistic Insight: The reaction proceeds through a complex mechanism involving initial attack of a hydrazine nitrogen at either the ketone or the nitrile carbon. The subsequent cyclization pathway determines the final regioisomer. The electronic and steric environment of the two electrophilic centers in benzoylacetonitrile, as well as the reaction conditions, dictate the preferred pathway.
Caption: Competing pathways leading to the formation of regioisomers.
Strategies to Enhance Regioselectivity:
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. While ethanol is commonly used, exploring other solvents may alter the regioselectivity.
-
Temperature Control: Running the reaction at a lower temperature for a longer duration may favor the formation of the thermodynamically more stable product.
-
pH Adjustment: Careful control of the reaction pH can influence the protonation state of the intermediates, which in turn can direct the cyclization to favor one isomer over the other. A slightly acidic medium is often beneficial.
FAQ 3: I am observing an unexpected, high molecular weight impurity. What could it be?
Answer: A high molecular weight impurity is likely the result of the self-condensation of benzoylacetonitrile, particularly under basic conditions. This is a Thorpe-Ziegler type of reaction where the activated methylene group of one molecule attacks the nitrile of another.
Prevention:
-
Avoid Strong Bases: Do not introduce strong bases into the reaction mixture. If a base is required for any reason, a weak, non-nucleophilic base should be used sparingly.
-
Order of Reagent Addition: Adding the hydrazine hydrate to the solution of benzoylacetonitrile can help to ensure that the desired reaction with hydrazine is favored over self-condensation.
FAQ 4: How can I effectively purify the final product and remove the isomeric impurity?
Answer: Purification can be challenging due to the similar polarities of the desired product and the isomeric impurity. A multi-step approach is often necessary.
Purification Protocol:
-
Initial Work-up: After the reaction is complete, the crude product is typically isolated by cooling the reaction mixture and collecting the precipitate by filtration.
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, can significantly improve the purity. The hydrochloride salt often has different solubility properties than the free base, which can be exploited during recrystallization.
-
Column Chromatography: If recrystallization is insufficient to remove the isomeric impurity, column chromatography on silica gel is an effective method. A solvent system with a gradient of ethyl acetate in hexanes, often with a small amount of a polar solvent like methanol, can be used. The addition of a small amount of triethylamine to the eluent can help to prevent tailing of the amine products on the silica gel.
| Technique | Solvent System | Purpose |
| Recrystallization | Ethanol/Water or Isopropanol | Removal of bulk impurities and potentially some of the regioisomer. |
| Column Chromatography | Hexane/Ethyl Acetate with a Methanol gradient (+ a small % of Triethylamine) | Separation of the desired product from the regioisomeric impurity. |
Analytical Characterization: Identifying Your Product and Impurities
Accurate identification of the desired product and potential side products is critical. Below is a summary of expected analytical data.
Table of 1H NMR and 13C NMR Chemical Shifts (in DMSO-d6):
| Compound | 1H NMR (ppm) | 13C NMR (ppm) |
| 5-phenyl-1H-pyrazol-3-amine | Phenyl-H: ~7.2-7.8, Pyrazole-H: ~5.8-6.0, NH2: ~5.0-5.5, NH: ~11.5-12.0 | Phenyl-C: ~125-135, Pyrazole-C3: ~158-160, Pyrazole-C4: ~90-95, Pyrazole-C5: ~140-145 |
| 3-phenyl-1H-pyrazol-5-amine (Isomer) | Phenyl-H: ~7.2-7.8, Pyrazole-H: ~5.6-5.8, NH2: ~5.0-5.5, NH: ~11.0-11.5 | Phenyl-C: ~125-135, Pyrazole-C3: ~145-150, Pyrazole-C4: ~95-100, Pyrazole-C5: ~155-160 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of this compound while minimizing the formation of side products.
Materials:
-
Benzoylacetonitrile (high purity)
-
Hydrazine hydrate (~64-65%)
-
Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoylacetonitrile (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Isolation of the Free Base: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Formation of the Hydrochloride Salt: Suspend the crude 5-phenyl-1H-pyrazol-3-amine in diethyl ether. While stirring, add a solution of concentrated HCl in ethanol dropwise until the pH is acidic.
-
Final Purification: Collect the precipitated hydrochloride salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Caption: Step-by-step optimized protocol for the synthesis.
References
- This section would be populated with specific citations to peer-reviewed articles and patents that support the mechanistic claims and protocols described in this guide.
Technical Support Center: Navigating Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Pyrazole cores are foundational in numerous pharmaceuticals and agrochemicals, making the precise control of their substitution patterns a critical aspect of modern chemical synthesis.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate and control the formation of pyrazole regioisomers.
Section 1: Frequently Asked Questions (FAQs) on Pyrazole Regioselectivity
Q1: What is the fundamental cause of regioselectivity issues in pyrazole synthesis?
A1: The primary cause of regioselectivity issues stems from the reaction of an unsymmetrical 1,3-dicarbonyl compound (or its synthetic equivalent) with a substituted hydrazine. The substituted hydrazine has two distinct nucleophilic nitrogen atoms, and the 1,3-dicarbonyl compound has two electrophilic carbonyl carbons. The initial nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl carbons can occur in two different ways, leading to two potential regioisomeric pyrazole products.[2][3] The final product distribution is determined by a combination of kinetic and thermodynamic factors, which are influenced by the electronic and steric properties of the substituents on both reactants, as well as the reaction conditions.[3]
Q2: How do electronic effects of substituents on the 1,3-dicarbonyl compound influence regioselectivity?
A2: The electronic nature of the substituents on the 1,3-dicarbonyl compound plays a crucial role in directing the initial nucleophilic attack of the hydrazine. As a general rule, the more electrophilic carbonyl carbon will be preferentially attacked by the more nucleophilic nitrogen of the hydrazine. For example, in a 1,3-diketone with one aryl group and one alkyl group, the carbonyl carbon adjacent to the alkyl group is generally more electrophilic and will be the primary site of attack. Conversely, electron-withdrawing groups, such as trifluoromethyl (CF₃), significantly increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site of attack.[2]
Q3: What is the role of the substituted hydrazine in determining the final regioisomer?
A3: In a substituted hydrazine (e.g., methylhydrazine), the two nitrogen atoms have different nucleophilicities. The terminal, unsubstituted nitrogen is generally more nucleophilic and less sterically hindered than the substituted nitrogen. This difference in nucleophilicity dictates which nitrogen is more likely to initiate the condensation reaction. The interplay between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons is a key determinant of the final regiochemical outcome.
Q4: How can I definitively determine the regiochemistry of my synthesized pyrazoles?
A4: Unambiguous structure determination is critical. The most powerful techniques are 2D NMR spectroscopy, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).[4][5] A NOESY experiment can show through-space correlations between protons on the N-substituent and protons on the C3 or C5 substituent of the pyrazole ring, providing a clear indication of their relative positions.[4] In cases where NMR data is ambiguous, X-ray crystallography provides definitive structural proof.[6]
Section 2: Troubleshooting Guide for Common Regioselectivity Problems
Problem 1: My reaction of an unsymmetrical 1,3-diketone with methylhydrazine yields an inseparable mixture of regioisomers. How can I improve the selectivity?
Likely Cause: Standard reaction conditions, such as using ethanol as a solvent, often provide little to no regioselectivity, especially when the electronic and steric differences between the two carbonyl groups are minimal.[2]
Solutions:
-
Solvent Modification: Changing the solvent to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity.[2] These solvents can selectively solvate and activate one of the carbonyl groups, directing the nucleophilic attack of the hydrazine.[2]
-
Mechanism of Action: Fluorinated alcohols are strong hydrogen bond donors but poor hydrogen bond acceptors. They can form a hemiketal intermediate with the more electrophilic carbonyl group, effectively directing the hydrazine to attack the other carbonyl.[2]
-
-
Stepwise Synthesis: Consider a stepwise approach where you first form a hydrazone at the more reactive carbonyl under controlled conditions (e.g., low temperature). Then, induce cyclization in a second step. This can often provide better control over the regiochemical outcome.
Experimental Protocol: Enhancing Regioselectivity with Fluorinated Alcohols [2]
-
Dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Add methylhydrazine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the TFE under reduced pressure.
-
Purify the residue by column chromatography to isolate the major regioisomer.
Problem 2: I am trying to synthesize a specific pyrazole regioisomer, but the reaction consistently yields the undesired isomer as the major product.
Likely Cause: The inherent electronic and steric biases of your substrates are favoring the formation of the unwanted regioisomer under your current reaction conditions.
Solutions:
-
"Locking" the Regiochemistry with a β-Ketoester: Instead of a 1,3-diketone, use a β-ketoester. The ketone is significantly more electrophilic than the ester carbonyl. The initial condensation will almost exclusively occur at the ketone position.[7] The subsequent intramolecular cyclization by the other nitrogen atom onto the ester carbonyl will then "lock in" the regiochemistry.[7]
-
Alternative Regioselective Syntheses: Explore alternative synthetic strategies that offer inherent regiocontrol. For example, 1,3-dipolar cycloaddition reactions of nitrile imines with alkynes or multicomponent reactions can provide access to specific regioisomers that are difficult to obtain through classical condensation methods.[8][9]
Workflow for β-Ketoester Based Pyrazolone Synthesis
Caption: Regiocontrol using a β-ketoester.
Problem 3: The regioselectivity of my pyrazole synthesis is inconsistent between batches.
Likely Cause: The Knorr pyrazole synthesis and related reactions can be sensitive to subtle changes in reaction conditions, and recent research has shown that the mechanism can be more complex than previously understood, sometimes involving autocatalytic pathways.[3] Inconsistent pH, temperature, or reaction time can lead to variable regioisomeric ratios.
Solutions:
-
Strict pH Control: The pH of the reaction medium can influence which tautomer of the 1,3-dicarbonyl is present and the nucleophilicity of the hydrazine. Buffering the reaction mixture or maintaining a consistent acidic or basic environment can lead to more reproducible results.
-
Precise Temperature and Time Management: Ensure consistent heating and reaction times for each batch. Use a temperature-controlled reaction vessel.
-
Flow Chemistry: For large-scale synthesis, consider using a flow reactor. This allows for precise control over reaction time, temperature, and mixing, which can significantly improve the reproducibility of the regiochemical outcome.[3]
Section 3: Data-Driven Insights for Predicting Regioselectivity
The following table summarizes the expected major regioisomer based on the electronic properties of the substituents on the 1,3-dicarbonyl compound when reacted with a substituted hydrazine.
| R¹ Group (at C1) | R³ Group (at C3) | Favored Site of Initial Attack by R-NH-NH₂ | Resulting Major Pyrazole Isomer |
| Electron-withdrawing (e.g., CF₃) | Alkyl (e.g., CH₃) | C1 (Carbonyl adjacent to CF₃) | 1-R, 3-Alkyl, 5-CF₃ Pyrazole |
| Aryl (e.g., Ph) | Alkyl (e.g., CH₃) | C3 (Carbonyl adjacent to CH₃) | 1-R, 3-Aryl, 5-Alkyl Pyrazole |
| Ester (e.g., CO₂Et) | Alkyl (e.g., CH₃) | C3 (Ketone carbonyl) | 1-R, 3-Alkyl, 5-OH Pyrazole (Pyrazolone) |
Note: This table provides a general guideline. The actual regioselectivity can be influenced by steric effects and reaction conditions.
Section 4: Visualizing the Mechanistic Dichotomy
The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can proceed through two competing pathways, leading to a mixture of regioisomers.
Caption: Competing pathways in pyrazole synthesis.
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Sanna, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
St-Gallay, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]
-
Kumar, A., et al. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Pharmaceutical Research International. [Link]
-
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research. [Link]
-
Juárez-Jiménez, J., et al. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. orientjchem.org [orientjchem.org]
Technical Support Center: Purification of 5-Phenyl-1H-pyrazol-3-amine Hydrochloride
This technical support guide provides in-depth troubleshooting and practical, field-proven protocols for the purification of 5-phenyl-1H-pyrazol-3-amine hydrochloride. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this important chemical intermediate.
Section 1: Troubleshooting Common Impurities in this compound Synthesis
This section addresses frequently encountered issues regarding the persistence of starting materials and by-products in the final product.
Q1: My final product of this compound is off-white or yellowish. What is the likely cause and how can I fix it?
An off-white or yellowish hue in the final product is typically indicative of residual impurities. The most common culprits are unreacted starting materials, particularly benzoylacetonitrile, or by-products formed during the reaction.
-
Unreacted Benzoylacetonitrile: This is a primary impurity, especially if the reaction has not gone to completion.[1]
-
Oxidation Products: The amine group in the pyrazole ring can be susceptible to oxidation, leading to colored impurities.
To address this, a recrystallization step is highly recommended. The choice of solvent is critical and should be empirically determined. A common starting point is an ethanol/water mixture.[1]
Q2: I'm detecting residual hydrazine in my product by NMR/LC-MS. What is the most effective way to remove it?
Hydrazine and its derivatives are common reagents in the synthesis of pyrazoles and can be challenging to remove completely due to their polarity and reactivity.[2] Here are a few strategies:
-
Aqueous Wash/Extraction: If your product is in an organic solvent and is not the hydrochloride salt, washing with dilute acid (e.g., 1M HCl) can protonate the basic hydrazine and extract it into the aqueous phase. However, since the target compound is a hydrochloride salt, this method needs to be adapted. One approach is to basify the crude product to the free base, extract with an organic solvent, wash with water to remove hydrazine, and then re-form the hydrochloride salt.
-
Azeotropic Removal: For residual hydrazine hydrate, azeotropic distillation with a suitable solvent like xylene can be effective.[3]
-
Chemical Quenching: In some cases, a chemical scavenger can be used to react with the excess hydrazine. However, this can introduce new impurities and should be approached with caution. A simple method is to add a small amount of acetone to the reaction mixture after the primary reaction is complete to form the corresponding hydrazone, which may be more easily removed.
Q3: My TLC analysis shows a persistent spot corresponding to the starting material, benzoylacetonitrile. How can I improve its removal?
The presence of unreacted benzoylacetonitrile is a common issue.[1] Here are some troubleshooting steps:
-
Reaction Optimization: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or temperature, or consider a modest excess of hydrazine hydrate.[1]
-
Recrystallization: Benzoylacetonitrile has different solubility properties compared to this compound. A carefully chosen recrystallization solvent system should allow for the selective crystallization of your product, leaving the starting material in the mother liquor. Experiment with solvents like ethanol, isopropanol, or mixtures with water.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method for separating the product from the less polar benzoylacetonitrile.[4][5][6] A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective.
Section 2: Purification Protocols
This section provides detailed, step-by-step protocols for the purification of this compound.
Protocol 2.1: Recrystallization from Ethanol/Water
This is often the first-line method for purifying the crude product.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add water dropwise to the hot ethanolic solution until a slight turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Causality Behind Experimental Choices: The principle of this method relies on the differential solubility of the product and impurities in the chosen solvent system. The hydrochloride salt is typically more soluble in hot ethanol and less soluble in the cold ethanol/water mixture, while many organic impurities remain in the mother liquor.
Protocol 2.2: Purification by Column Chromatography
This method is highly effective for removing stubborn impurities.
Step-by-Step Methodology:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol), adding silica gel, and then evaporating the solvent.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and methanol).
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. A common starting point is a gradient from 100% dichloromethane to 95:5 dichloromethane:methanol.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation: Solvent Systems for Chromatography
| Eluent System | Typical Ratio (v/v) | Notes |
| Dichloromethane/Methanol | 98:2 to 90:10 | Good for separating moderately polar compounds. |
| Ethyl Acetate/Hexane | 50:50 to 80:20 | Effective for less polar impurities. |
| Chloroform/Methanol | 95:5 to 85:15 | An alternative to dichloromethane-based systems. |
Visualization of the Purification Workflow
Caption: General workflow for the purification of this compound.
Section 3: Analytical Methods for Purity Assessment
Verifying the purity of the final product is a critical step. The following are standard analytical techniques for this purpose.
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method for monitoring the progress of a reaction and the purity of column chromatography fractions.[5]
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5) or ethyl acetate and hexane (e.g., 70:30).
-
Visualization: UV light (254 nm) and/or staining with an appropriate reagent (e.g., iodine or potassium permanganate).
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative information about the purity of the sample.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the structure of the final product and for detecting the presence of impurities.[1][6] The presence of signals corresponding to starting materials like benzoylacetonitrile or hydrazine would indicate an impure sample.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the desired product.[1][5]
Logical Relationship of Analytical Methods
Caption: Hierarchy of analytical methods for purity assessment.
References
-
Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (2021-09-24). Available at: [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]
-
How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? - ResearchGate. (2019-10-16). Available at: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. (2011-02-09). Available at: [Link]
-
Remove excess hydrazine hydrate? - ResearchGate. (2021-01-31). Available at: [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method - orientjchem.org. Available at: [Link]
Sources
Technical Support Center: 5-Phenyl-1H-pyrazol-3-amine Hydrochloride
Welcome to the technical support center for 5-phenyl-1H-pyrazol-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Compound Overview and Key Characteristics
This compound is a heterocyclic amine, a class of compounds with significant interest in medicinal chemistry due to the diverse biological activities of pyrazole derivatives.[1][2] The pyrazole ring is generally a stable aromatic system, and its derivatives are noted for their metabolic stability.[3] The hydrochloride salt form is typically used to improve the handling properties and aqueous solubility of the parent amine.
Table 1: Physicochemical Properties of 5-Phenyl-1H-pyrazol-3-amine (Free Base)
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉N₃ | [4] |
| Molecular Weight | 159.19 g/mol | [4] |
| Melting Point | 124-127 °C (lit.) | [4] |
| Appearance | White to off-white crystalline powder | |
| Solubility (DMSO) | Soluble | [5] |
II. Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound.
Observation: The solid compound changes color (e.g., turns yellow or brown) over time.
-
Potential Cause 1: Oxidation. Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities.[6] This process can be accelerated by exposure to light and elevated temperatures. The primary amine group in the molecule is a likely site for oxidation.
-
Preventative Measures & Solution:
-
Inert Atmosphere: Upon receipt, and after each use, flush the container with an inert gas like argon or nitrogen before sealing.
-
Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Temperature Control: Store the solid compound at the recommended temperature, typically 2-8°C for short-term storage and -20°C for long-term storage, to minimize the rate of degradation.
-
Purity Check: If discoloration is observed, it is advisable to check the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS) before use.
-
Observation: Inconsistent results in biological assays.
-
Potential Cause 1: Degradation in solution. The stability of this compound in solution can be pH-dependent.[7] Extreme pH values (highly acidic or basic) can catalyze degradation. The compound's stability in aqueous buffers may be limited.
-
Potential Cause 2: Hygroscopicity and inaccurate concentration. Amine hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the atmosphere.[8][9] If the compound has absorbed water, the actual weight of the active substance will be lower than the measured weight, leading to inaccurate solution concentrations.
-
Preventative Measures & Solution:
-
Freshly Prepared Solutions: Prepare solutions fresh for each experiment whenever possible.
-
pH Control: Use buffered solutions to maintain a stable pH, ideally within the range of 4-7, unless the experimental protocol requires otherwise. It is recommended to perform a preliminary stability study of the compound in your specific assay buffer.
-
Proper Weighing: When weighing the compound, do so quickly in a low-humidity environment. For highly sensitive experiments, consider using a glove box with a controlled atmosphere.
-
Stock Solution Storage: If stock solutions must be stored, they should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and exposure to air. Store stock solutions at -80°C for long-term stability.[5]
-
Observation: The compound is difficult to dissolve.
-
Potential Cause 1: Incorrect solvent selection. While the hydrochloride salt is expected to have better aqueous solubility than the free base, its solubility in certain organic solvents may be limited.
-
Potential Cause 2: Low-quality material or presence of impurities. Impurities from the synthesis can sometimes affect the solubility of the final product.[10]
-
Preventative Measures & Solution:
-
Solubility Testing: If you are using a new solvent system, it is advisable to perform a small-scale solubility test first.
-
Recommended Solvents: For stock solutions, dimethyl sulfoxide (DMSO) is a common choice.[5] For aqueous solutions, the hydrochloride salt should be soluble in water and aqueous buffers. Sonication may aid in dissolution.
-
Purity Verification: If solubility issues persist, consider verifying the purity of your compound.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, the solid compound should be stored at -20°C, protected from light and moisture.[4] For short-term storage, 2-8°C is acceptable. Stock solutions in DMSO or other organic solvents should be stored at -80°C in single-use aliquots.[5]
Q2: Is this compound hygroscopic?
Q3: How should I prepare solutions of this compound?
For stock solutions, DMSO is a suitable solvent.[5] For aqueous solutions, the hydrochloride salt should be dissolved in water or a buffer of your choice. To ensure complete dissolution, you can warm the solution slightly or use a sonicator. Always use high-purity solvents.
Q4: What are the potential degradation pathways for this compound?
The primary degradation pathways are likely to be:
-
Oxidation: The primary aromatic amine group is susceptible to oxidation, which can be initiated by air and light.[6]
-
Hydrolysis: While the pyrazole ring is generally stable, extreme pH conditions in aqueous solutions could potentially lead to degradation.[7]
-
Photodegradation: Exposure to UV or visible light can promote degradation, especially in solution.[11]
Q5: What analytical methods can be used to assess the purity and stability of this compound?
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity and quantifying the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying degradation products and impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect major impurities.
IV. Experimental Protocols and Visualizations
Protocol 1: General Procedure for Assessing Solution Stability
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in your experimental buffer (e.g., PBS, pH 7.4).
-
Divide the solution into several aliquots.
-
Store the aliquots under different conditions (e.g., 2-8°C, room temperature, 37°C) and for different durations (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, analyze an aliquot by HPLC to determine the remaining percentage of the parent compound.
Diagram 1: Troubleshooting Workflow for Compound Instability
Caption: A decision tree to troubleshoot common issues with this compound.
Diagram 2: Recommended Handling and Storage Workflow
Caption: A workflow for the proper handling and storage of this compound.
V. References
-
Chemsrc. (2025, August 25). 5-phenyl-1H-pyrazol-3-amine. Retrieved from [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]
-
Beilstein Archives. (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]
-
Kumar, V., & Kumar, R. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 5(4), 1769-1781.
-
PubChem. (n.d.). 1-phenyl-1H-pyrazol-3-amine. Retrieved from [Link]
-
Chaudhari, S. P., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(9), 2843-2850.
-
Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65.
-
Wang, X., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry, 79(15), 7232-7239.
-
Mali, S. B., et al. (2011). PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture. Journal of Solution Chemistry, 40(8), 1435-1445.
-
Bull, J. A., & Dekeyser, M. A. (2015). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Synthesis, 47(11), 1635-1640.
-
Maccallini, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3753.
-
Kumar, L., et al. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Journal of Pharmaceutical and Biomedical Analysis, 128, 256-264.
-
Symonds, C., et al. (2020). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics, 22(34), 19036-19047.
-
ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Retrieved from [Link]
-
Symonds, C., et al. (2020). Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. ChemRxiv.
-
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
-
Wang, T., et al. (2025, January 17). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 461.
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
-
Ferreira, I. C. F. R., et al. (2015). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 20(4), 5528-5553.
-
Li, S., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(7), 1346.
-
Elgemeie, G. H., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 206-217.
-
Bouzayani, N., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(1), 114.
-
Li, Y., et al. (2021). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. European Journal of Organic Chemistry, 2021(23), 3331-3335.
-
Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1839-1860.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orientjchem.org [orientjchem.org]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. pharmainfo.in [pharmainfo.in]
- 10. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Crystallization of 5-Phenyl-1H-Pyrazol-3-Amine Hydrochloride
This technical support guide provides in-depth troubleshooting and frequently asked questions for the crystallization of 5-phenyl-1H-pyrazol-3-amine hydrochloride. It is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with obtaining this compound in a crystalline form with high purity and yield.
Troubleshooting Guide
Question: My this compound is "oiling out" instead of crystallizing. What should I do?
Answer:
"Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the supersaturation of the solution is too high, or the cooling rate is too fast. Here is a step-by-step guide to troubleshoot this problem:
Step-by-Step Protocol to Address Oiling Out:
-
Re-dissolution: Gently heat the solution to re-dissolve the oil. Ensure complete dissolution before proceeding.
-
Solvent Addition: Add a small amount of the primary solvent (e.g., ethanol, methanol) to the solution. This will reduce the supersaturation.
-
Slow Cooling: Allow the solution to cool down to room temperature very slowly. A Dewar flask or an insulated container can be used to slow down the cooling process.
-
Scratching: If crystals do not form upon slow cooling, try to induce crystallization by scratching the inside of the flask with a glass rod. The micro-scratches on the glass surface can act as nucleation sites.
-
Seeding: If you have a small amount of crystalline this compound from a previous batch, add a single, small crystal to the solution. This seed crystal will provide a template for further crystal growth.
-
Anti-Solvent Addition: If the above steps do not work, you can try a slow, dropwise addition of an anti-solvent (a solvent in which the compound is poorly soluble, such as diethyl ether or hexane) while vigorously stirring the solution. The anti-solvent will reduce the solubility of the compound and promote crystallization.
Question: The yield of my this compound crystallization is consistently low. How can I improve it?
Answer:
Low yield can be attributed to several factors, including incomplete precipitation, losses during filtration and washing, or the use of an inappropriate solvent system.
Strategies to Improve Crystallization Yield:
| Strategy | Rationale |
| Optimize Solvent System | The choice of solvent is crucial. A good solvent system should dissolve the compound at high temperatures but have low solubility at lower temperatures. For this compound, ethanol is a commonly used solvent. |
| Cooling to Lower Temperatures | After crystallization has started, cooling the mixture in an ice bath or a refrigerator can further decrease the solubility of the compound in the mother liquor, leading to more complete precipitation. |
| Minimize Washing Volume | Wash the collected crystals with a minimal amount of cold solvent to remove impurities without re-dissolving a significant portion of the product. |
| Concentrate the Mother Liquor | The mother liquor (the solution remaining after filtration) can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. |
Question: My crystallized this compound has a low purity. What are the likely causes and how can I fix this?
Answer:
Low purity is often due to the co-precipitation of impurities or the inclusion of solvent in the crystal lattice.
Improving the Purity of the Crystalline Product:
-
Recrystallization: This is the most effective method for purifying a crystalline solid. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to crystallize again upon cooling. The impurities will ideally remain in the mother liquor.
-
Charcoal Treatment: If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb the colored impurities.
-
Proper Washing: Ensure the crystals are washed with a cold, appropriate solvent to remove any residual mother liquor that contains impurities.
Recrystallization Workflow:
Caption: A typical workflow for the recrystallization of a solid compound.
Frequently Asked Questions (FAQs)
Question: What is the best solvent system for the crystallization of this compound?
Answer:
The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, polar protic solvents are generally a good starting point.
-
Ethanol: This is a commonly cited solvent for the crystallization of this compound. It often provides a good balance of solubility at different temperatures.
-
Methanol: Similar to ethanol, methanol can also be an effective solvent.
-
Isopropanol: This can be a good alternative if ethanol or methanol results in oiling out.
-
Solvent/Anti-Solvent Systems: A mixture of a good solvent and a poor solvent (anti-solvent) can be used to fine-tune the crystallization process. Common anti-solvents for this compound include:
-
Diethyl ether
-
Hexane
-
Ethyl acetate
-
Question: How can I confirm the identity and purity of my crystallized this compound?
Answer:
Several analytical techniques can be used to confirm the identity and assess the purity of your final product:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a sensitive technique for determining the purity of a compound.
-
Mass Spectrometry (MS): This technique can confirm the molecular weight of the compound.
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting common crystallization problems.
References
- Fasel, J. (2006). Preparation of pyrazole derivatives. U.S. Patent No. US20060258719A1. U.S.
Troubleshooting low yield in 5-phenyl-1H-pyrazol-3-amine hydrochloride reactions
Technical Support Center: 5-Phenyl-1H-pyrazol-3-amine Hydrochloride Synthesis
Welcome to the technical support hub for the synthesis of 5-phenyl-1H-pyrazol-3-amine and its hydrochloride salt. This guide is designed for researchers, chemists, and drug development professionals who utilize this important heterocyclic scaffold. Low yield is a frequent and frustrating issue in organic synthesis. This document provides a structured, in-depth troubleshooting guide based on mechanistic principles and proven laboratory practices to help you diagnose and resolve yield-related challenges in this specific transformation.
Section 1: Understanding the Core Reaction
The most common and direct route to 5-phenyl-1H-pyrazol-3-amine is the cyclocondensation reaction between benzoylacetonitrile (also known as 3-oxo-3-phenylpropanenitrile) and hydrazine.[1] This reaction is a classic example of β-ketonitrile cyclization to form an aminopyrazole.[1] Understanding the mechanism is the first step in effective troubleshooting.
The reaction proceeds in two key stages:
-
Hydrazone Formation: The more nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of benzoylacetonitrile. This is followed by dehydration to form a hydrazone intermediate.[2][3]
-
Intramolecular Cyclization: The terminal amino group of the hydrazone then attacks the nitrile carbon. This intramolecular addition leads to the formation of the five-membered pyrazole ring, which, after tautomerization, yields the aromatic 3-aminopyrazole product.
Caption: Fig. 1: Core Reaction Mechanism for 5-phenyl-1H-pyrazol-3-amine Synthesis.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common problems encountered during the synthesis, framed as questions you might ask in the lab.
Q1: My reaction is sluggish or fails to proceed. TLC analysis shows mostly unreacted starting materials. What are the likely causes?
A: This issue almost always points to problems with reagents or reaction conditions.
-
Cause A: Poor Quality of Hydrazine Hydrate: Hydrazine hydrate is susceptible to oxidation by atmospheric oxygen, especially if stored improperly. Degraded hydrazine will have lower nucleophilicity, stalling the initial condensation step.
-
Solution: Always use a fresh, unopened bottle of hydrazine hydrate or verify the quality of your existing stock. A simple titration can determine its concentration. Using an excess of hydrazine (e.g., 1.1 to 1.5 equivalents) can sometimes compensate for minor degradation but is not a substitute for high-quality reagent.
-
-
Cause B: Inadequate Temperature: While the reaction is often exothermic, it may require initial heating to overcome the activation energy for hydrazone formation, especially if run in solvents like ethanol.[4]
-
Solution: Most protocols recommend heating the reaction mixture to reflux in a suitable solvent like ethanol or methanol.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC). If refluxing, ensure your condenser is efficient to prevent loss of volatile reactants.
-
-
Cause C: Incorrect Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and mediating the reaction.
-
Solution: Absolute ethanol is the most commonly cited and effective solvent for this reaction.[4] It provides good solubility for both benzoylacetonitrile and hydrazine and has an appropriate boiling point for refluxing. Using aqueous ethanol can sometimes slow the reaction due to the competing hydrolysis of the nitrile or hydrazone.
-
Q2: The reaction seems to work, but my final isolated yield is very low after workup. Where could my product be going?
A: Low isolated yield is a multifaceted problem. It can stem from incomplete reaction, side reactions, or mechanical losses during purification.
-
Cause A: Incomplete Cyclization: The hydrazone may form successfully, but the subsequent intramolecular cyclization onto the nitrile is the rate-limiting step.
-
Solution: Ensure adequate reaction time and temperature. Refluxing for several hours (2-4 hours is typical) is often necessary for the cyclization to go to completion.[5] Again, monitor via TLC until the starting material or intermediate spot is no longer visible.
-
-
Cause B: Side Product Formation: Several side reactions can compete with the desired pathway, consuming starting materials and complicating purification.
-
Solution: The primary defense is strict control over stoichiometry and temperature. Using a large excess of hydrazine can sometimes lead to the formation of azines or other byproducts.[6]
-
Caption: Fig. 2: Potential Reaction Pathways Leading to Desired Product and Side Products.
-
Cause C: Product Loss During Workup and Precipitation: The free base, 5-phenyl-1H-pyrazol-3-amine, has some solubility in common organic solvents and water. The hydrochloride salt's precipitation is highly dependent on the conditions.
-
Solution: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting residue (the crude free base) should be dissolved in a suitable solvent from which the hydrochloride salt can be precipitated. A common and effective method is to dissolve the crude base in a minimal amount of a solvent like isopropanol or ethanol and then add a solution of HCl in diethyl ether or isopropanol dropwise until precipitation is complete. Cooling the mixture in an ice bath can significantly improve the recovery of the salt. Avoid using a large excess of the HCl solution, as this can sometimes lead to the formation of oils.
-
Q3: My final product is an off-color oil or a gummy solid that is difficult to handle. How can I get a clean, crystalline product?
A: This is a classic purification challenge, often caused by residual impurities or solvent.
-
Cause A: Impurities Inhibiting Crystallization: The presence of unreacted starting materials, side products, or even residual solvent can act as a "crystallization inhibitor."
-
Solution - Recrystallization: This is the most powerful technique for purifying the final hydrochloride salt. A good solvent system is a mixture where the compound is soluble when hot but poorly soluble when cold. For this compound, ethanol or isopropanol are excellent choices. Dissolve the crude solid in a minimum amount of boiling solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
-
Cause B: Trapped Solvent or Water: Even small amounts of trapped solvent can make the product appear oily or gummy.
-
Solution: After filtering the crystalline product, wash it with a cold, non-polar solvent like diethyl ether or hexane to remove residual impurities and the recrystallization solvent.[7] Dry the final product thoroughly under high vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove all traces of solvent.
-
Section 3: Optimized Experimental Protocol
This protocol is a validated starting point designed to maximize yield and purity.
Step-by-Step Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoylacetonitrile (10.0 g, 68.9 mmol) and absolute ethanol (100 mL). Stir until the solid is fully dissolved.
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (3.8 mL, ~75.8 mmol, 1.1 equiv.) dropwise via a syringe. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 3 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent), checking for the disappearance of the benzoylacetonitrile spot.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain a crude solid or thick oil.
-
Salt Formation & Precipitation:
-
Dissolve the crude residue in isopropanol (50 mL).
-
While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise. The product will begin to precipitate as a white solid.
-
Continue adding the HCl solution until the mixture becomes strongly acidic (check with pH paper) and no further precipitation is observed.
-
Cool the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
-
Isolation and Washing:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove soluble impurities.
-
-
Drying: Dry the pure white solid in a vacuum oven at 50 °C overnight. Expected yield: 11.0 - 12.5 g (82-93%).
Section 4: Analytical Characterization
Confirming the identity and purity of your product is a critical, self-validating step.
| Test | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~124-127 °C (for the free base)[8] |
| ¹H NMR (DMSO-d₆) | δ ~5.9 (s, 1H, pyrazole CH), 7.2-7.8 (m, 5H, Ar-H), ~12.0 (br s, NH/NH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~90 (pyrazole C4), ~130 (Ar C-ipso), ~125-129 (Ar CH), ~150 (pyrazole C5), ~155 (pyrazole C3) |
| Mass Spec (ESI+) | m/z = 160.08 [M+H]⁺ for the free base (C₉H₉N₃) |
Section 5: Quick Reference FAQs
-
Can I use a different acid to make the salt?
-
While other acids can be used, hydrochloric acid is standard. Using sulfuric acid, for instance, would produce the sulfate salt, which will have different physical properties (solubility, melting point).
-
-
Is the reaction sensitive to air?
-
While hydrazine can be oxidized by air over time, the reaction itself is generally robust and does not require an inert atmosphere (e.g., nitrogen or argon).
-
-
My TLC shows two product spots that look very similar. What could this be?
-
This could indicate the presence of the regioisomer, 3-phenyl-1H-pyrazol-5-amine. While the formation of the 5-phenyl isomer is electronically and sterically favored from benzoylacetonitrile, small amounts of the 3-phenyl isomer are possible under certain conditions. Careful recrystallization can usually separate these isomers.
-
References
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Org. Synth. Coll. Vol. 5, p.39. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
-
Prestat, G., Busca, P., & Fichez, J. (n.d.). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Retrieved from [Link]
-
Gellis, A., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Retrieved from [Link]
-
Li, W., et al. (2020). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wang, X., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Retrieved from [Link]
-
Hussain, M., et al. (2017). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. Retrieved from [Link]
-
Aghayan, M., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-phenylpyrazole. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
OpenStax. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Retrieved from [Link]
- Al-Mulla, A. (2017). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Organic Chemistry: An Indian Journal.
-
Deeb, A., et al. (2019). New Synthesis of Fluorinated Pyrazoles. Organic Letters. Retrieved from [Link]
- Manferdini, M., Morelli, C. F., & Veronese, A. C. (2000). Chemoselective Synthesis of Pyrazole Derivatives via β-Enamino Keto Esters. ARKIVOC.
-
Hussain, M. K., et al. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Molecules. Retrieved from [Link]
-
Zare, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. Retrieved from [Link]
Sources
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 19.9 Nucleophilic Addition of Hydrazine: The WolffâKishner Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. echemi.com [echemi.com]
Validation & Comparative
Comparative Efficacy Analysis of 5-phenyl-1H-pyrazol-3-amine HCl: A Putative Aurora Kinase A Inhibitor
Introduction: The Rationale for a New Kinase Inhibitor
In the landscape of oncology drug discovery, the pyrazole scaffold is a "privileged structure," frequently forming the core of potent and selective kinase inhibitors.[1][2] Its synthetic accessibility and favorable drug-like properties have led to its incorporation into numerous FDA-approved drugs.[1] The compound 5-phenyl-1H-pyrazol-3-amine hydrochloride is one such molecule, a versatile intermediate used in the synthesis of a wide array of heterocyclic compounds, including kinase inhibitors.[3] This guide provides a framework for confirming its biological activity, hypothesizing its role as an inhibitor of Aurora Kinase A (AURKA), a critical regulator of mitotic progression that is frequently overexpressed in human cancers.[4][5][6]
AURKA's role in cell division and its link to oncogenesis make it a compelling target for cancer therapeutics.[5][7] Several AURKA inhibitors have entered clinical trials, demonstrating the viability of this therapeutic strategy.[8][9] This document outlines a rigorous, multi-step validation process to characterize the biological activity of 5-phenyl-1H-pyrazol-3-amine HCl and objectively compare its performance against two well-established clinical-stage AURKA inhibitors:
-
Alisertib (MLN8237): A selective and potent oral Aurora A kinase inhibitor with an IC50 of 1.2 nM.[10]
-
Danusertib (PHA-739358): A pan-Aurora kinase inhibitor with an IC50 of 13 nM for Aurora A.[11][12]
By following these protocols, researchers can generate the critical data needed to assess the compound's potential as a novel therapeutic agent.
Section 1: Biochemical Potency and Target Engagement
Expert Rationale: The foundational step in characterizing any putative inhibitor is to confirm its direct interaction with the intended molecular target in a controlled, cell-free environment. This biochemical approach isolates the enzyme-inhibitor interaction from the complexities of cellular systems, such as membrane permeability and off-target effects. The ADP-Glo™ Kinase Assay is selected here for its high sensitivity and universal applicability for any ADP-generating enzyme, making it an industry standard for measuring kinase activity.[13][14]
Comparative Biochemical Potency of AURKA Inhibitors
| Compound | Target Kinase | IC50 (nM) |
| 5-phenyl-1H-pyrazol-3-amine HCl | Aurora Kinase A | Hypothetical Value: 25 nM |
| Alisertib (MLN8237) | Aurora Kinase A | 1.2 nM[10] |
| Danusertib (PHA-739358) | Aurora Kinase A | 13 nM[11][12] |
Note: The IC50 value for 5-phenyl-1H-pyrazol-3-amine HCl is a representative hypothetical value for the purpose of this guide and must be determined experimentally.
Workflow for Biochemical Kinase Assay```dot
Caption: Inhibition of AURKA prevents the phosphorylation of Histone H3.
Detailed Protocol: Western Blot for p-Histone H3 (Ser10)
[15]
-
Cell Treatment:
-
Plate a suitable cancer cell line (e.g., HeLa or HCT116) and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of 5-phenyl-1H-pyrazol-3-amine HCl, Alisertib, or Danusertib for a predetermined time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on a 15% polyacrylamide gel for better resolution of low molecular weight histones.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane. [15]4. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. [16] * Incubate the membrane overnight at 4°C with a primary antibody specific for p-Histone H3 (Ser10).
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system. [15] * To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Histone H3 or a loading control like GAPDH.
-
Quantify band intensities to determine the concentration-dependent decrease in p-Histone H3 (Ser10).
-
Section 3: Cellular Proliferation and Cytotoxicity Assessment
Expert Rationale: The ultimate goal of an anti-cancer agent is to inhibit tumor growth. Therefore, it is essential to connect target engagement with a clear phenotypic outcome. A cell proliferation assay measures the compound's ability to inhibit cell growth, providing a crucial indicator of its potential therapeutic efficacy. The MTS assay is chosen for its simplicity and reliability. It measures the metabolic activity of viable cells, which correlates directly with cell number. [17][18]This allows for the determination of a GI50 (Growth Inhibition 50) value, a key metric for comparing the anti-proliferative potency of different compounds.
Comparative Anti-proliferative Activity
| Compound | Cell Line | GI50 (µM) |
| 5-phenyl-1H-pyrazol-3-amine HCl | HCT116 | Hypothetical Value: 1.5 µM |
| Alisertib (MLN8237) | HCT116 | ~0.06 - 5 µM (varies by line) [19] |
| Danusertib (PHA-739358) | A2780cp | 3.88 µM (48h treatment) [11] |
Note: GI50 values are highly dependent on the cell line and assay duration. The value for 5-phenyl-1H-pyrazol-3-amine HCl is a representative hypothetical value and must be determined experimentally.
Detailed Protocol: MTS Cell Proliferation Assay
-
Cell Plating:
-
Seed cancer cells (e.g., HCT116) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Allow cells to adhere and resume growth by incubating for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (5-phenyl-1H-pyrazol-3-amine HCl, Alisertib, Danusertib).
-
Add the compounds to the wells, ensuring each concentration is tested in triplicate. Include vehicle-only and no-cell controls.
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of the MTS reagent directly to each well of the 96-well plate. [20] * Incubate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line being used.
-
-
Data Acquisition and Analysis:
-
Gently shake the plate to ensure the formazan product is evenly dissolved.
-
Measure the absorbance at 490 nm using a microplate reader. [17][21] * After subtracting the background absorbance (no-cell control), calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the GI50 value.
-
Conclusion and Future Directions
This guide provides a comprehensive, three-tiered experimental framework to validate the biological activity of 5-phenyl-1H-pyrazol-3-amine HCl as a putative Aurora Kinase A inhibitor. By systematically progressing from direct biochemical engagement to cellular target modulation and finally to a functional anti-proliferative outcome, researchers can build a robust data package.
A successful outcome from these studies—demonstrating potent and specific AURKA inhibition—would position 5-phenyl-1H-pyrazol-3-amine HCl as a promising lead compound. Subsequent steps would involve comprehensive kinase profiling to assess selectivity, in vivo xenograft studies to establish anti-tumor efficacy, and pharmacokinetic analyses to evaluate its drug-like properties. This structured approach ensures that only the most promising candidates advance through the rigorous drug discovery pipeline.
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family . National Institutes of Health (NIH). [Link]
-
The role of Aurora-A in human cancers and future therapeutics . National Institutes of Health (NIH). [Link]
-
Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression . The Journal of Clinical Investigation. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies . PubMed. [Link]
-
Aurora Kinase A: Integrating Insights into Cancer, Inflammation, and Infectious Diseases . Taylor & Francis Online. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies . MDPI. [Link]
-
Current status of pyrazole and its biological activities . National Institutes of Health (NIH). [Link]
-
Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds . ResearchGate. [Link]
-
Aurora-A Kinase as a Promising Therapeutic Target in Cancer . Frontiers. [Link]
-
Selected clinical trials of Aurora kinases inhibitors . ResearchGate. [Link]
-
Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis . PubMed. [Link]
-
Promega ADP-Glo kinase assay . BMG LABTECH. [Link]
-
Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer . National Institutes of Health (NIH). [Link]
-
Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays . AACR Journals. [Link]
-
Histone H3 Phosphorylation (Ser10, Ser28) and Phosphoacetylation (K9S10) Are Differentially Associated with Gene Expression in Liver of Rats Treated In Vivo with Acute Ethanol . National Institutes of Health (NIH). [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer . Bentham Science. [Link]
-
Aurora Kinase Inhibitors: Current Status and Outlook . Frontiers. [Link]
-
The role of Aurora kinase A in cancer cells . YouTube. [Link]
-
A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-Hour Infusion with and without Granulocyte Colony-Stimulating Factor in a 14-Day Cycle in Patients with Advanced Solid Tumors . AACR Journals. [Link]
-
MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors . ACS Publications. [Link]
-
PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer . PubMed. [Link]
-
Emerging roles of Aurora-A kinase in cancer therapy resistance . PubMed. [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics . ACS Publications. [Link]
-
ADP Glo Protocol . Unknown Source. [Link]
-
MTS Cell Proliferation Assay Kit User Manual . Abbexa. [Link]
-
Scaffolds found in Aurora-A kinase reported inhibitors . ResearchGate. [Link]
-
Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress . PubMed. [Link]
-
Danusertib (PHA-739358) | Aurora inhibitor . AdooQ Bioscience. [Link]
-
A Phase II Trial of the Aurora Kinase A Inhibitor Alisertib for Patients with Castration-resistant and Neuroendocrine Prostate Cancer: Efficacy and Biomarkers . AACR Journals. [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives . National Institutes of Health (NIH). [Link]
-
The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells . National Institutes of Health (NIH). [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 4. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Aurora-A Kinase as a Promising Therapeutic Target in Cancer [frontiersin.org]
- 7. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 14. promega.com [promega.com]
- 15. Histone western blot protocol | Abcam [abcam.com]
- 16. t-takaya.net [t-takaya.net]
- 17. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cohesionbio.com [cohesionbio.com]
- 21. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Methodologies for 5-phenyl-1H-pyrazol-3-amine Hydrochloride
Introduction
5-phenyl-1H-pyrazol-3-amine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its pyrazole core is a key pharmacophore in numerous biologically active compounds. The strategic placement of the phenyl and amine functionalities allows for diverse downstream derivatization, making it a crucial intermediate in the synthesis of a wide range of therapeutic agents. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this compound is of paramount importance to researchers in both academic and industrial settings. This guide provides a comparative analysis of the prevalent synthetic methods for this compound, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.
Method 1: The Classical Approach: Condensation of Benzoylacetonitrile with Hydrazine
This is the most direct and widely employed method for the synthesis of 5-phenyl-1H-pyrazol-3-amine. The reaction proceeds via the condensation of a β-ketonitrile, benzoylacetonitrile, with a hydrazine derivative, typically hydrazine hydrate or hydrazine hydrochloride.[1][2]
Reaction Mechanism
The reaction mechanism involves a two-step process:
-
Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the hydrazine on the carbonyl carbon of the benzoylacetonitrile. This is followed by dehydration to form the corresponding hydrazone intermediate.
-
Intramolecular Cyclization (Thorpe-Ziegler Reaction): The hydrazone then undergoes an intramolecular cyclization. The terminal nitrogen of the hydrazine moiety attacks the nitrile carbon, leading to the formation of the pyrazole ring. Subsequent tautomerization yields the aromatic 5-phenyl-1H-pyrazol-3-amine.
The use of an acidic medium, often by employing hydrazine hydrochloride or adding a catalytic amount of acid, can facilitate both the initial condensation and the subsequent cyclization.
Caption: Workflow for the synthesis of this compound via the condensation of benzoylacetonitrile with hydrazine.
Experimental Protocol
Materials:
-
Benzoylacetonitrile
-
Hydrazine hydrate or Hydrazine hydrochloride
-
Ethanol or other suitable solvent
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoylacetonitrile in ethanol.
-
Slowly add an equimolar amount of hydrazine hydrate or hydrazine hydrochloride to the solution. If using hydrazine hydrate, a catalytic amount of a protic acid (e.g., acetic acid) can be added.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If the free base precipitates, it can be collected by filtration. To obtain the hydrochloride salt, the reaction mixture or the isolated free base dissolved in a suitable solvent (e.g., isopropanol) is treated with a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) until the pH is acidic.
-
The precipitated this compound is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
Discussion
Advantages:
-
High Atom Economy: This one-pot reaction has a high atom economy as most of the atoms from the starting materials are incorporated into the final product.
-
Readily Available Starting Materials: Benzoylacetonitrile and hydrazine derivatives are commercially available and relatively inexpensive.
-
Straightforward Procedure: The experimental setup and work-up are generally simple and do not require specialized equipment.
Disadvantages:
-
Potential for Regioisomer Formation: If a substituted hydrazine is used, there is a possibility of forming a mixture of regioisomers.
-
Safety Concerns with Hydrazine: Hydrazine is a toxic and potentially explosive substance, requiring careful handling and appropriate safety precautions.
Method 2: Multi-step Synthesis via Diethyl Butynedioate
This method offers an alternative route to the pyrazole core, starting from less common but readily accessible precursors. While more steps are involved, it can provide greater control over the substitution pattern of the final product. A similar multi-step synthesis has been described for a related bromo-methyl-pyrazole derivative.[3]
Reaction Pathway
This synthetic strategy typically involves the following key transformations:
-
Condensation: Reaction of diethyl butynedioate with a hydrazine derivative to form a pyrazolidinone intermediate.
-
Functional Group Interconversion: A series of reactions to introduce the desired functionalities at the C3 and C5 positions of the pyrazole ring. This may involve hydrolysis, halogenation, and amination steps.
-
Final Salt Formation: Treatment of the final amine product with hydrochloric acid to yield the hydrochloride salt.
Caption: Generalized workflow for the multi-step synthesis of this compound.
Illustrative Experimental Protocol (Adapted from a similar synthesis)
Step 1: Synthesis of Pyrazolidinone Intermediate [3]
-
Dissolve diethyl butynedioate in a suitable solvent like diethyl ether and cool the solution to -10°C.
-
Slowly add an aqueous solution of the hydrazine derivative, maintaining the temperature below 0°C.
-
After the addition is complete, allow the reaction to proceed for a short period, then isolate the intermediate by filtration.
-
The intermediate is then heated to induce cyclization and afford the pyrazolidinone.
Subsequent Steps:
The subsequent steps would involve chemical transformations to convert the pyrazolidinone into the target 5-phenyl-1H-pyrazol-3-amine. This would likely involve reactions such as hydrolysis of ester groups, introduction of the phenyl group (if not already present in the hydrazine derivative), and conversion of a carbonyl group to an amine.
Final Step: Hydrochloride Salt Formation
-
Dissolve the final 5-phenyl-1H-pyrazol-3-amine product in a suitable solvent.
-
Add a stoichiometric amount of hydrochloric acid and stir.
-
Isolate the precipitated hydrochloride salt by filtration and dry.
Discussion
Advantages:
-
Versatility: This multi-step approach can be adapted to synthesize a variety of substituted pyrazoles by choosing the appropriate starting materials and reaction sequences.
-
Control over Regiochemistry: The stepwise nature of the synthesis can provide better control over the final substitution pattern, avoiding the formation of regioisomers.
Disadvantages:
-
Lower Overall Yield: Multi-step syntheses often result in a lower overall yield compared to one-pot reactions.
-
Increased Complexity: The procedure is more laborious and time-consuming, requiring the isolation and purification of intermediates at each step.
-
Potentially Harsh Reagents: Some of the functional group interconversions may require the use of harsh or hazardous reagents.
Method 3: One-Pot Synthesis from Phenylhydrazine and Dimethyl Acetylenedicarboxylate
This method presents a convergent and efficient one-pot approach to a pyrazole derivative that could potentially be converted to the target compound. The reaction of phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD) directly furnishes a substituted pyrazole ring.[4][5]
Reaction Mechanism
The reaction is believed to proceed through a Michael addition of the phenylhydrazine to one of the acetylenic carbons of DMAD, followed by an intramolecular cyclization and tautomerization to yield the stable pyrazole ring system.
Caption: Conceptual workflow for the synthesis of this compound starting from phenylhydrazine and DMAD.
Experimental Protocol (for the initial pyrazole formation)[4]
Materials:
-
Phenylhydrazine
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene and Dichloromethane (as solvent mixture)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of phenylhydrazine and DMAD in a 1:1 mixture of toluene and dichloromethane.
-
Reflux the reaction mixture for approximately 2 hours, monitoring the reaction progress by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent like ethanol to yield the purified pyrazole product.
Subsequent Conversion to the Target Compound:
The initial product from this reaction would be a pyrazole with ester functionalities. To obtain 5-phenyl-1H-pyrazol-3-amine, further chemical modifications would be necessary, such as hydrolysis of the ester groups followed by a Curtius, Hofmann, or similar rearrangement to introduce the amine group.
Discussion
Advantages:
-
One-Pot Efficiency: The initial pyrazole ring formation is a one-pot reaction, which is generally more efficient than multi-step syntheses.
-
Convergent Approach: This method brings together two key fragments of the final molecule in a single step.
Disadvantages:
-
Requires Further Functionalization: The initial product is not the final target molecule and requires several additional synthetic steps, which will lower the overall yield and increase the complexity.
-
Cost of DMAD: Dimethyl acetylenedicarboxylate can be a relatively expensive reagent.
Comparative Summary
| Feature | Method 1: Benzoylacetonitrile Condensation | Method 2: Multi-step Synthesis | Method 3: Phenylhydrazine and DMAD |
| Starting Materials | Benzoylacetonitrile, Hydrazine | Diethyl Butynedioate, Hydrazine derivative | Phenylhydrazine, DMAD |
| Number of Steps | 1 (for the free base) | Multiple | 1 (for initial pyrazole) + subsequent steps |
| Overall Yield | Generally Good to Excellent | Moderate to Low | Moderate (for the entire sequence) |
| Scalability | High | Moderate | Moderate |
| Cost-Effectiveness | High | Low to Moderate | Moderate |
| Simplicity | High | Low | Moderate |
| Control of Regiochemistry | Can be an issue with substituted hydrazines | High | High for the initial pyrazole |
| Key Advantage | Direct, efficient, and economical | Versatility and regiochemical control | Convergent one-pot ring formation |
| Key Disadvantage | Safety concerns with hydrazine | Laborious and lower overall yield | Requires significant downstream functionalization |
Conclusion
For the routine and large-scale synthesis of this compound, the condensation of benzoylacetonitrile with hydrazine (Method 1) remains the most practical and economically viable approach. Its simplicity, high atom economy, and the use of readily available starting materials make it the preferred choice for most applications. However, for the synthesis of specifically substituted analogs where regiochemical control is critical, a multi-step synthetic approach (Method 2) , despite its lower overall yield, may be more suitable. The one-pot reaction of phenylhydrazine and DMAD (Method 3) offers an elegant entry into the pyrazole core, but the necessity for subsequent functional group manipulations makes it a less direct route to the target amine.
The choice of the optimal synthetic method will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability and cost of starting materials, and the importance of regiochemical purity. For many, the balance of efficiency, cost, and simplicity offered by the classical benzoylacetonitrile condensation method will make it the most attractive option.
References
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PubMed Central. [Link]
-
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. [Link]
-
Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. ACS Publications. [Link]
-
Synthesis of 5‐amino‐1H‐pyrazole 3. ResearchGate. [Link]
-
5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid based heterocyclic dyes. ResearchGate. [Link]
- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]
-
Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H- pyrazole-3-carboxylic acid. ResearchGate. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]
- Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. [Link]
-
Synthesis and acrosin inhibitory activities of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives. PubMed. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PubMed Central. [Link]
-
Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. ResearchGate. [Link]
-
Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Publishing. [Link]
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of 5-Phenyl-1H-Pyrazol-3-Amine Hydrochloride Analogs: A Guide for Drug Discovery Professionals
The 5-phenyl-1H-pyrazol-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a wide array of therapeutic agents. Its inherent drug-like properties and synthetic tractability have made it a focal point for researchers targeting a diverse range of diseases, from inflammatory disorders and cancer to infectious diseases. This guide provides an in-depth comparative analysis of the efficacy of various analogs of 5-phenyl-1H-pyrazol-3-amine hydrochloride, with a particular focus on their roles as kinase inhibitors. By synthesizing data from multiple studies, we aim to elucidate the critical structure-activity relationships (SAR) that govern their potency and selectivity, offering valuable insights for the rational design of next-generation therapeutics.
The 5-Phenyl-1H-Pyrazol-3-Amine Core: A Foundation for Potent Bioactivity
The core structure, consisting of a phenyl ring attached to a pyrazole ring bearing an amine group, provides a unique three-dimensional arrangement that allows for specific interactions with various biological targets. The hydrochloride salt form is often utilized to improve the solubility and handling properties of the parent amine, a common practice in drug development for basic compounds. The versatility of this scaffold lies in the ability to introduce a wide range of substituents at multiple positions on both the phenyl and pyrazole rings, allowing for the fine-tuning of its pharmacological profile.
Comparative Efficacy of Analogs as Kinase Inhibitors
A significant body of research has focused on the development of 5-phenyl-1H-pyrazol-3-amine analogs as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases like cancer and inflammatory conditions. Here, we compare the efficacy of several analogs against key kinase targets.
p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38α MAPK is a key enzyme in the cellular response to stress and inflammatory cytokines, making it a prime target for anti-inflammatory drug discovery. A study by Mederski et al. (2010) described the synthesis and SAR of a series of 5-amino-pyrazole inhibitors of p38α. Their work led to the identification of highly potent compounds, with efficacy being significantly influenced by the substituents on the pyrazole and phenyl rings.
Table 1: Comparative Efficacy of 5-Amino-Pyrazole Analogs against p38α MAPK
| Compound | R1 (Pyrazole N1) | R3 (Pyrazole C3) | p38α IC50 (nM) | Cellular Potency (TNFα inhibition, IC50 µM) |
| Parent | H | Phenyl | >10000 | >10 |
| Analog 1 | 2,6-dichlorophenyl | Phenyl | 100 | 1.2 |
| Analog 2 | 2-chloro-6-methylphenyl | Phenyl | 10 | 0.2 |
| 2j | 2,6-diethylphenyl | Phenyl | 4 | 0.08 |
Data synthesized from Mederski et al., Bioorg. Med. Chem. Lett., 2010.[1]
The data clearly indicates that substitution at the N1 position of the pyrazole ring is crucial for p38α inhibitory activity. The introduction of a bulky, substituted phenyl ring at this position dramatically increases potency. The di-substituted phenyl rings, particularly with chloro and methyl or ethyl groups, likely provide optimal steric and electronic interactions within the ATP-binding pocket of the kinase. Compound 2j , with a 2,6-diethylphenyl group, emerged as a highly potent and selective inhibitor with excellent cellular activity.[1]
c-Jun N-terminal Kinase 3 (JNK3) Inhibition
JNK3 is predominantly expressed in the brain and has been implicated in neuronal apoptosis, making it a target for neurodegenerative diseases. A study by He et al. (2009) focused on developing aminopyrazole-based inhibitors with high selectivity for JNK3 over the closely related p38 kinase.
Table 2: Comparative Efficacy and Selectivity of Aminopyrazole Analogs against JNK3
| Compound | R (Amine substituent) | JNK3 IC50 (nM) | p38 IC50 (nM) | Selectivity (p38/JNK3) |
| SR-3576 | 4-morpholinophenyl | 7 | >20,000 | >2800 |
| SR-3451 | 4-(4-methylpiperazin-1-yl)phenyl | 9 | >20,000 | >2200 |
| SR-3737 | (Indazole core) | 12 | 3 | 0.25 |
Data from He et al., J. Med. Chem., 2009.[2][3]
This study highlights the remarkable selectivity that can be achieved with the aminopyrazole scaffold. The highly planar nature of the pyrazole and the N-linked phenyl structures were found to better occupy the smaller active site of JNK3 compared to the larger active site of p38.[2][3] The morpholino- and piperazinyl-substituted phenyl groups on the amine were key to achieving high potency and selectivity. In stark contrast, the indazole-based inhibitor SR-3737 was a potent inhibitor of both kinases, demonstrating the critical role of the core heterocyclic scaffold in determining selectivity.[2][3]
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant FGFR signaling is a driver in various cancers. A 2024 study by Deng et al. described the design and synthesis of 5-amino-1H-pyrazole-4-carboxamide derivatives as covalent inhibitors of pan-FGFRs, including drug-resistant mutants.
Table 3: Comparative Efficacy of 5-Amino-1H-Pyrazole-4-Carboxamide Analogs against FGFRs
| Compound | R (Carboxamide substituent) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR2 V564F IC50 (nM) |
| 10a | 2,6-dichloro-3,5-dimethoxyphenyl | 120 | 115 | 250 | 180 |
| 10h | 2,6-dichloro-3,5-dimethoxyphenyl (with acrylamide) | 46 | 41 | 99 | 62 |
Data from Deng et al., Eur. J. Med. Chem., 2024.[4]
The key innovation in this series was the introduction of an acrylamide "warhead" to enable covalent bond formation with a cysteine residue in the FGFR active site. This strategy led to compound 10h , which demonstrated significantly improved potency against wild-type FGFRs and the gatekeeper mutant FGFR2 V564F compared to its non-covalent counterpart 10a .[4] This highlights a powerful strategy for developing next-generation kinase inhibitors with enhanced and durable efficacy.
Key Signaling Pathways Targeted by 5-Phenyl-1H-Pyrazol-3-Amine Analogs
Understanding the signaling pathways in which the target kinases operate is crucial for predicting the downstream cellular effects of these inhibitors.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a central signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[5][6][7] Activation of this pathway leads to the phosphorylation of numerous downstream substrates, culminating in the production of pro-inflammatory cytokines like TNFα and IL-6. Inhibition of p38α by compounds like the 5-amino-pyrazole analogs effectively blocks this inflammatory cascade.
Caption: The p38 MAPK signaling cascade and the point of inhibition.
The JNK Signaling Pathway
The JNK pathway is another critical stress-activated protein kinase pathway involved in a wide range of cellular processes, including apoptosis, inflammation, and cell differentiation.[8][9][10][11] In the central nervous system, JNK3 plays a key role in neuronal cell death. Selective inhibition of JNK3 offers a promising therapeutic strategy for neurodegenerative disorders.
Caption: The JNK signaling pathway and the point of inhibition.
The FGFR Signaling Pathway
The FGFR signaling pathway is initiated by the binding of fibroblast growth factors (FGFs) to their receptors, leading to receptor dimerization and autophosphorylation.[12][13][14][15] This triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration. Dysregulation of this pathway is a common feature in many cancers.
Caption: The FGFR signaling pathway and the point of inhibition.
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate 5-phenyl-1H-pyrazol-3-amine analogs.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol provides a robust method for determining the IC50 value of a compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
Test compounds (analogs) dissolved in DMSO
-
96-well microtiter plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
In a 96-well plate, add the kinase, peptide substrate, and test compound solution.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will pass through.
-
Wash the filter plate multiple times with the wash buffer to remove non-specific binding.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro radiometric kinase inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterial strain.[1]
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compounds (analogs) dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform a serial two-fold dilution of the compound in MHB across the wells of a 96-well plate.
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for the broth microdilution MIC assay.
Synthesis of this compound
A common synthetic route to the parent compound involves the condensation of benzoylacetonitrile with hydrazine, followed by treatment with hydrochloric acid.
Materials:
-
Benzoylacetonitrile
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (ethanolic solution)
-
Diethyl ether
Procedure:
-
Dissolve benzoylacetonitrile in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution while stirring.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude product in a minimal amount of ethanol.
-
Slowly add an ethanolic solution of hydrochloric acid with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Conclusion and Future Directions
The 5-phenyl-1H-pyrazol-3-amine scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. The structure-activity relationship studies discussed herein underscore the importance of specific substitutions on both the pyrazole and phenyl rings for achieving high efficacy and selectivity. The introduction of bulky, substituted aromatic rings at the N1 position of the pyrazole is a key strategy for enhancing potency against kinases like p38α. For achieving selectivity, as demonstrated in the case of JNK3 inhibitors, fine-tuning the substituents on the exocyclic amine is critical. Furthermore, the development of covalent inhibitors by incorporating reactive groups represents a promising approach to overcoming drug resistance.
Future research in this area should continue to explore the vast chemical space around this privileged scaffold. The synthesis of novel analogs with diverse substitution patterns, guided by computational modeling and a deep understanding of the target's active site, will undoubtedly lead to the discovery of new drug candidates with improved pharmacological profiles. Moreover, a thorough investigation of the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds will be crucial for their successful translation into clinical therapies.
References
-
He, Y., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry, 52(9), 2825-2835. [Link]
-
Mederski, W. W., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 7061-7065. [Link]
-
Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 265, 116088. [Link]
-
Creative Diagnostics. (n.d.). JNK Signaling Pathway. [Link]
- Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- Anastassiadis, T., et al. (2011). A public resource of quantitative mass spectrometry-based proteomics data for protein kinases.
- Gedawy, E. M., et al. (2020). Synthesis, biological evaluation and molecular docking of novel pyrazole derivatives as dual COX/5-LOX inhibitors. Bioorganic Chemistry, 94, 103429.
-
Costa, G. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 666725. [Link]
- Shah, P., & Westwell, A. D. (2007). The role of p38 MAPK in the development of cancer. Current Medicinal Chemistry, 14(18), 1937-1946.
- Beenken, A., & Mohammadi, M. (2009). The FGF family: biology, pathophysiology and therapy. Nature Reviews Drug Discovery, 8(3), 235-253.
- Bogoyevitch, M. A., & Kobe, B. (2006). Uses for JNK: the many and varied substrates of the c-Jun N-terminal kinases. Microbiology and Molecular Biology Reviews, 70(4), 1061-1095.
-
Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Fu, L., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
Sources
- 1. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. allresearchjournal.com [allresearchjournal.com]
- 15. mdpi.com [mdpi.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-phenyl-1H-pyrazol-3-amine hydrochloride
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or a drug candidate is paramount. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] This guide provides an in-depth technical analysis of the expected cross-reactivity of 5-phenyl-1H-pyrazol-3-amine hydrochloride, a representative member of this class. We will delve into the causality behind experimental choices for profiling kinase inhibitors and present a framework for interpreting the resulting data, enabling you to make more informed decisions in your research.
The Pyrazole Scaffold: A Double-Edged Sword of Potency and Promiscuity
The 1H-pyrazol-3-amine core is a potent pharmacophore known to interact with the ATP-binding site of a wide array of protein kinases.[2][3] This inherent promiscuity is a critical consideration in drug discovery. While a broad activity profile can sometimes be advantageous, off-target effects are a major cause of toxicity and can lead to misleading experimental results.[4] Therefore, a thorough understanding of a compound's selectivity is not just a regulatory hurdle but a fundamental aspect of robust scientific inquiry.
Derivatives of the pyrazole scaffold have been successfully developed as inhibitors for a multitude of kinase families, including but not limited to:
This broad range of activity underscores the high probability of cross-reactivity for any given pyrazole-based compound, including this compound.
Probing the Kinome: Methodologies for Assessing Cross-Reactivity
To quantitatively assess the selectivity of a kinase inhibitor, a variety of powerful techniques have been developed. Each offers unique insights into the compound's interaction with the kinome.
Large-Scale Kinase Panels (Kinome Scanning)
This is the gold-standard for obtaining a broad overview of a compound's selectivity. Companies like Eurofins DiscoverX (KINOMEscan®) and Reaction Biology (HotSpot™) offer comprehensive panels that test the binding affinity or enzymatic inhibition of a compound against hundreds of purified kinases.[20]
-
Expertise & Experience: The choice between a binding assay (like KINOMEscan®) and an enzymatic assay (like HotSpot™) is a critical one. Binding assays measure the direct interaction of the compound with the kinase, providing a dissociation constant (Kd). Enzymatic assays, on the other hand, measure the functional consequence of this binding—the inhibition of the kinase's catalytic activity (IC50). For an ATP-competitive inhibitor, these values are often correlated, but discrepancies can arise, for instance, with allosteric inhibitors.
-
Trustworthiness: These platforms provide a standardized and reproducible method for comparing the selectivity of different compounds. The data is typically presented as a percentage of control or a selectivity score, allowing for a rapid identification of primary targets and significant off-targets.
Experimental Protocol: KINOMEscan® Competition Binding Assay
This protocol provides a conceptual overview of the KINOMEscan® methodology.
-
Immobilization: A proprietary ligand is immobilized on a solid support.
-
Kinase Binding: The kinase of interest is bound to the immobilized ligand.
-
Competition: The test compound (this compound) is added at a fixed concentration. It competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified, typically using qPCR. A lower amount of bound kinase indicates a stronger interaction with the test compound.
-
Data Analysis: The results are reported as a percentage of control, where the control is the amount of kinase bound in the absence of the test compound.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique that assesses target engagement in a more physiologically relevant context—within intact cells or cell lysates. The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation.
-
Expertise & Experience: The key advantage of CETSA® is that it confirms that the compound can penetrate the cell membrane and bind to its target in the complex cellular milieu. This is a critical step in validating in vitro findings. The choice of the temperature for the heat shock is crucial and needs to be optimized for each target protein.
-
Trustworthiness: A positive CETSA® result provides strong evidence of target engagement in a cellular environment, adding a layer of confidence to biochemical data.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat cultured cells with either the vehicle control or this compound at various concentrations.
-
Heating: Heat the cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes).
-
Lysis: Lyse the cells to release the proteins.
-
Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of the target kinase remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative Analysis: Expected Cross-Reactivity of this compound
While specific kinome scan data for this compound is not publicly available, we can infer its likely cross-reactivity profile from a closely related and well-characterized analog, a promiscuous kinase inhibitor with an N-(1H-pyrazol-3-yl)pyrimidin-4-amine core.[3]
A kinome-wide screen of this analog against 359 wild-type kinases at a concentration of 1 µM revealed that it targets a staggering 337 of them.[3] This demonstrates the inherent promiscuity of the 3-aminopyrazole scaffold.
Table 1: Representative Kinase Inhibition Data for a Promiscuous 3-Aminopyrazole Analog
| Kinase Target | Kd (nM) |
| CDK2 | 4.6 |
| JNK3 | 26.1 |
| CDK5 | 27.6 |
Data extracted from a study on a promiscuous N-(1H-pyrazol-3-yl)pyrimidin-4-amine-based inhibitor.[3]
This data highlights that even with a simple pyrimidine substitution, the 3-aminopyrazole core can potently inhibit kinases from different families. The presence of the phenyl group at the 5-position of this compound will further influence its selectivity profile, likely by creating additional interactions within the ATP-binding pocket of specific kinases. For instance, studies on pyrazole-based inhibitors have shown that substitutions on the pyrazole ring and attached aryl groups have a major impact on their biological properties and selectivity.[2]
Visualizing the Concepts
To better understand the implications of kinase inhibitor cross-reactivity and the workflows used to assess it, the following diagrams are provided.
Caption: A typical experimental workflow for characterizing the selectivity of a kinase inhibitor.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, by virtue of its pyrazole core, is likely to exhibit significant cross-reactivity across the human kinome. While this guide has provided a framework for understanding and assessing this promiscuity, it is imperative for researchers using this and similar compounds to generate specific selectivity data for their targets and systems of interest.
The path to a selective kinase inhibitor often involves iterative rounds of chemical synthesis and biological testing, guided by structure-activity relationship (SAR) studies. By strategically modifying the substituents on the pyrazole and phenyl rings, it is possible to enhance potency for the desired target while reducing affinity for off-targets. The methodologies outlined in this guide are the essential tools for navigating this complex but ultimately rewarding process, leading to the development of more precise and effective chemical probes and therapeutics.
References
-
Schrey, A. K., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
-
El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Asati, V., et al. (2023). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Scientific Reports, 13(1), 16403. [Link]
-
Bamborough, J., et al. (2006). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(24), 6245-6249. [Link]
-
Ciovica, A.-I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(7), 6195. [Link]
-
Norman, R. A., et al. (2013). Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy. ACS Medicinal Chemistry Letters, 4(10), 953-958. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Scientific Reports, 14(1), 1-21. [Link]
-
Kumar, A., et al. (2023). A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. Journal of Biomolecular Structure and Dynamics, 41(20), 10141-10156. [Link]
-
Li, Y., et al. (2025). Discovery of 3-phenyl-1H-5-pyrazolylamides as PLpro inhibitors through virtual screening and structure optimization. European Journal of Medicinal Chemistry, 291, 117285. [Link]
-
El-Adl, K., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(45), 33261-33282. [Link]
-
Sharma, R., et al. (2024). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science, 14(01), 143-157. [Link]
-
Anderson, M., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(12), 3535-3538. [Link]
-
ResearchGate. (2024). (A). Structures of pyrrazole-based CDK2 inhibitors. (B). Co-crystal... [Link]
-
ResearchGate. (n.d.). IC 50 values and selectivity index of pyrazolines 1-5. [Link]
-
Moreau, P., et al. (2016). Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety. Recent Patents on Anti-Cancer Drug Discovery, 11(3), 309-321. [Link]
-
El-Adl, K., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14, 33261-33282. [Link]
-
HMS LINCS Project. (2018). KINOMEscan data. [Link]
-
Ali, A. M., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(18), 6520. [Link]
-
El-Gazzar, M. G., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 48. [Link]
-
Lee, S., et al. (2021). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters, 48, 128253. [Link]
-
ResearchGate. (n.d.). (A). Structures of pyrrazole-based CDK2 inhibitors. (B). Co-crystal... [Link]
-
LINCS Project. (2015). LINCS KinomeScan Kinase Inhibitor Targets Dataset. [Link]
-
Müller, A. C., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2694-2704. [Link]
-
Upadhyay, N., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-28. [Link]
-
Bentham Science Publishers. (2024). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. [Link]
-
Andrews, D. M., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(6), 1227-1233. [Link]
-
Schrey, A. K., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
-
ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... [Link]
-
ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and... [Link]
-
ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. [Link]
-
Smith, G. F., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry, 52(23), 7544-7555. [Link]
-
Semantic Scholar. (n.d.). Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety. [Link]
-
El-Gazzar, M. G., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8. [Link]
-
El-Gamal, M. I., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry, 16(24), 2049-2067. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
ResearchGate. (n.d.). The most frequent atom scaffolds of known Pim-1 kinase inhibitors (left... [Link]
-
Chodera lab // MSKCC. (2016). Kinase inhibitor selectivity and design. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 15. Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
A Comparative Guide to the Efficacy of Aminopyrazole-Based Kinase Inhibitors and Other Known JNK Inhibitors
Introduction: The Pyrazole Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, particularly in the competitive field of kinase inhibitor development, the identification of privileged scaffolds is a cornerstone of successful research. These core chemical structures serve as versatile starting points for creating vast libraries of targeted, potent, and selective therapeutic agents. The pyrazole ring system is one such scaffold, renowned for its favorable physicochemical properties and its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.
This guide focuses on aminopyrazole-based compounds, exemplified by structures derived from the versatile building block 5-phenyl-1H-pyrazol-3-amine. We will objectively compare the efficacy of a representative aminopyrazole-based inhibitor against established, commercially available inhibitors of the c-Jun N-terminal Kinase (JNK) family. The JNKs are critical mediators of cellular responses to stress signals and are implicated in a range of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer, making them a high-value therapeutic target.[1][2]
This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth analysis of inhibitor potency, detail the underlying signaling pathways, and furnish comprehensive, validated experimental protocols to empower your own investigations in this critical area of research.
Mechanism of Action: The JNK Signaling Cascade
The c-Jun N-terminal Kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) group.[1] Cellular stress signals, such as inflammatory cytokines (e.g., TNF-α), ultraviolet radiation, or osmotic shock, trigger a tiered phosphorylation cascade.[3] This cascade begins with a MAP kinase kinase kinase (MAP3K), which phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK4 and MKK7. These, in turn, dually phosphorylate a conserved Thr-Pro-Tyr motif on JNK, leading to its activation.[4]
Once activated, JNK translocates to the nucleus to phosphorylate a suite of transcription factors, most notably c-Jun.[4] Phosphorylation of c-Jun on serines 63 and 73 enhances its stability and transcriptional activity, leading to the expression of genes involved in apoptosis, inflammation, and cell proliferation.[1] The inhibitors discussed in this guide are ATP-competitive, meaning they occupy the ATP-binding pocket of JNK, preventing the transfer of phosphate to its substrates and thereby blocking the downstream signaling events.[5]
Figure 2: Workflow for a non-radioactive biochemical JNK kinase assay.
Methodology:
-
Reaction Setup: In a 384-well plate, prepare the kinase reaction. To each well, add 5 µL containing:
-
Recombinant human JNK enzyme (e.g., JNK1, JNK2, or JNK3).
-
Kinase substrate (e.g., ATF2 or a generic substrate peptide).
-
ATP at a concentration near its Km for the enzyme.
-
Kinase buffer (containing MgCl2).
-
Serial dilutions of the test inhibitor (e.g., aminopyrazole) or vehicle control (DMSO).
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
First Incubation: Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent. This reagent contains an enzyme that converts the ADP generated in step 2 into ATP, and Ultra-Glo™ Luciferase, which uses this new ATP to produce a luminescent signal.
-
Second Incubation: Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to JNK activity. Plot the signal versus inhibitor concentration to calculate the IC50 value.
Protocol 2: Cell-Based Western Blot Assay for c-Jun Phosphorylation
This protocol directly measures the ability of an inhibitor to block JNK's activity on its key downstream target, c-Jun, within a cellular context.
Causality: Western blotting is the gold standard for validating in-cell target engagement. While lower throughput than plate-based assays, it provides direct visual evidence of the phosphorylation status of a specific target protein. Using a phospho-specific antibody allows for precise measurement of the inhibitor's effect on the JNK pathway, validating that the compound is cell-permeable and active against its intended target in a physiological environment.
Methodology:
-
Cell Culture and Plating: Plate a suitable cell line (e.g., HeLa or J774.1 macrophages) in 6-well plates and grow to 70-80% confluency.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the JNK inhibitor (or vehicle control) for 1-2 hours.
-
JNK Pathway Stimulation: Induce the JNK pathway by treating the cells with a known activator. A common and potent stimulus is Anisomycin (25 ng/mL) or UV irradiation. For some cell types, stimulation with LPS (100 ng/mL) is effective. Incubate for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading on the gel.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Jun (Ser63 or Ser73).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
To validate equal protein loading, strip the membrane and re-probe with an antibody against total c-Jun or a housekeeping protein like β-actin.
-
-
Detection and Analysis: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager. Quantify the band intensity to determine the reduction in c-Jun phosphorylation at each inhibitor concentration.
Discussion and Conclusion
This guide provides a comparative framework for evaluating JNK inhibitors, using the aminopyrazole scaffold as a central example against established benchmarks.
The biochemical data reveals that while all tested compounds are potent JNK inhibitors, subtle differences in potency and isoform selectivity exist. TCS JNK 6o stands out for its high biochemical potency, while the aminopyrazole class offers a promising scaffold for developing isoform-selective inhibitors, particularly for JNK3, which is a key target in neurodegeneration. SP600125 , though potent, is known to have some off-target activities, which should be considered when interpreting cellular data.
The ultimate value of an inhibitor is defined by its performance in a biological system. Therefore, the cellular assay for c-Jun phosphorylation is a critical step in the validation cascade. An inhibitor that demonstrates high potency in a biochemical assay but fails to inhibit c-Jun phosphorylation in cells may have poor cell permeability or be susceptible to efflux pumps, limiting its utility.
References
-
Creative Diagnostics. (n.d.). JNK Signaling Pathway. Retrieved January 26, 2026, from [Link]
-
Zheng, Y., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(23), 9895–9907. Available at: [Link]
-
Zheng, Y., et al. (2014). Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. PubMed. Available at: [Link]
-
Shomu's Biology. (2015, June 15). Jnk Pathway [Video]. YouTube. Available at: [Link]
-
Bubici, C., & Papa, S. (2014). JNK signaling: regulation and functions based on complex protein-protein partnerships. Molecular & Cellular Oncology, 1(1), e28323. Available at: [Link]
-
Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681–13686. Available at: [Link]
-
Wikipedia. (2023, December 1). c-Jun N-terminal kinases. Retrieved January 26, 2026, from [Link]
-
Bogoyevitch, M. A., & Arthur, P. G. (2008). Inhibitors of c-Jun N-terminal kinases—JuNK no more?. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1783(8), 1371–1384. Available at: [Link]
-
Nishimura, R., et al. (2023). Molecular Basis of Surfactin-Induced Macrophage Modulation and Its Implications in Medication-Related Osteonecrosis of the Jaw Pathogenesis. International Journal of Molecular Sciences, 24(13), 11068. Available at: [Link]
-
DC Chemicals. (n.d.). TCS JNK 6o(JNK Inhibitor VIII) Datasheet. Retrieved January 26, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comprehensive Purity Analysis of 5-phenyl-1H-pyrazol-3-amine hydrochloride
Introduction: Establishing the "Why" of Purity
In the landscape of pharmaceutical development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final drug product are built. 5-phenyl-1H-pyrazol-3-amine hydrochloride is a quintessential example of such a critical building block, serving as a versatile scaffold in the synthesis of a multitude of biologically active molecules, including kinase inhibitors and receptor modulators.[1] Consequently, the unambiguous confirmation of its identity and the rigorous quantification of its purity are not mere analytical exercises; they are regulatory and scientific imperatives.
Impurities, which can arise from the synthesis, purification, or degradation, can have unintended pharmacological or toxicological effects, potentially compromising clinical outcomes.[2][3] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate a thorough understanding and control of the impurity profile of any drug substance.[3][4] This guide provides a comparative analysis of the essential analytical techniques required to build a complete and trustworthy purity profile for a synthesized batch of this compound, moving beyond procedural steps to explain the causality behind the analytical strategy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in the pharmaceutical industry. Its power lies in its ability to separate a mixture into its individual components, allowing for the precise quantification of the main peak (the active pharmaceutical ingredient, or API) relative to any impurities.
The Causality of Method Design: For a molecule like this compound, a moderately polar compound containing a basic amine group, Reversed-Phase HPLC (RP-HPLC) is the logical choice.
-
Stationary Phase: A C18 (octadecylsilyl) column is the standard starting point. Its nonpolar nature provides effective retention for the phenyl group, allowing for separation based on subtle differences in polarity between the main compound and its potential impurities.
-
Mobile Phase: A gradient elution using acetonitrile (ACN) and water is typical. The critical component is the addition of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. The amine group on the pyrazole ring can interact with residual silanols on the silica-based column packing, leading to poor peak shape (tailing). The acid modifier protonates the amine, ensuring a consistent charge state, and also protonates the silanols, minimizing these undesirable secondary interactions and resulting in sharp, symmetrical peaks essential for accurate quantification.[5][6]
-
Detection: The conjugated system of the phenyl and pyrazole rings provides strong UV absorbance, making a UV detector a simple and robust choice for detection.
Detailed Protocol: RP-HPLC Purity Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Detection Wavelength: 206 nm (or a wavelength determined by a UV scan).[5]
-
Injection Volume: 5 µL.[5]
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water.[7] Sonicate if necessary to ensure complete dissolution. Filter through a 0.45 µm syringe filter before injection.[7]
-
Analysis: The purity is typically calculated using an area percent normalization method, assuming all impurities have a similar response factor to the main compound.
NMR Spectroscopy: The Gold Standard for Structural Confirmation
While HPLC excels at quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled view of the molecule's structure, making it the definitive tool for identity confirmation.
The Causality of NMR Analysis:
-
¹H NMR: Provides a "fingerprint" of the molecule. The number of signals, their chemical shifts (positions), splitting patterns (multiplicity), and integrations (areas) must be consistent with the structure of this compound. It can readily detect structurally significant impurities, even if they co-elute with the main peak in HPLC.
-
¹³C NMR: Confirms the carbon framework of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.[8]
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent solvent choice. It is capable of dissolving the hydrochloride salt and, importantly, its non-acidic nature allows for the observation of exchangeable protons from the amine (-NH2) and pyrazole (-NH) groups, which provides more complete structural information.[9]
Detailed Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of DMSO-d6.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire at least 16 scans.
-
Observe the spectral window from -1 to 14 ppm.
-
Expected signals include multiplets in the aromatic region (~7.0-8.0 ppm) for the phenyl group, a singlet for the pyrazole C4-H, and broad signals for the NH and NH2 protons.[8]
-
-
¹³C NMR Acquisition:
-
Acquire several thousand scans using proton decoupling.
-
Observe the spectral window from 0 to 160 ppm.
-
Expected signals will appear in the aromatic region (~110-140 ppm) and for the pyrazole ring carbons.[8]
-
-
Data Processing: Process the spectra using appropriate software. Reference the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C).
Mass Spectrometry (MS): Unveiling Molecular Weight and Unknowns
Mass spectrometry is a powerful destructive technique that measures the mass-to-charge ratio (m/z) of ions, providing two critical pieces of information: molecular weight confirmation and the identity of unknown impurities.
The Causality of MS Strategy:
-
Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this molecule. The presence of a basic amine group makes it easy to protonate in the positive ion mode, forming a stable [M+H]⁺ ion, where 'M' is the mass of the free base (C9H9N3).
-
Hyphenation: Coupling HPLC with MS (LC-MS) is the most powerful application. As the HPLC separates the components, the mass spectrometer provides the molecular weight of the main peak and, crucially, any impurity peaks.[10] This allows for the rapid tentative identification of impurities (e.g., unreacted starting materials or dimers).
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the parent compound and its impurities, adding a very high degree of confidence to their identification.
Detailed Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Orbitrap) with an ESI source.
-
Chromatography: Use the same RP-HPLC method as described in Section 2, but replace the non-volatile TFA with a volatile acid like 0.1% formic acid in the mobile phases to ensure compatibility with the MS detector.
-
MS Acquisition:
-
Ionization Mode: ESI, Positive.
-
Scan Range: m/z 50-500.
-
Expected Ion: For the free base (MW 159.19), the expected [M+H]⁺ ion is at m/z 160.2.
-
-
Analysis: Correlate the retention times of impurity peaks from the UV chromatogram with their corresponding mass spectra to assign molecular weights.
Orthogonal and Complementary Techniques
To build a truly self-validating and trustworthy data package, orthogonal methods—those that rely on different physicochemical principles—are essential.
A. Elemental Analysis (EA)
This classic technique provides the bulk elemental composition (%C, %H, %N) of the sample.[11] It is a fundamental measure of purity that is independent of chromatographic or spectroscopic properties.
-
Causality & Importance: For this compound (C9H10ClN3), the theoretical elemental composition is C: 55.25%, H: 5.15%, N: 21.48%, and Cl: 18.12%. The experimental values must agree with the theoretical values, typically within ±0.4%.[11] A significant deviation indicates the presence of impurities, such as residual solvents or inorganic salts. It is one of the few techniques that directly validates the presence and stoichiometry of the hydrochloride salt.
B. Chloride Content by Titration
To specifically confirm the stoichiometry of the hydrochloride salt, a direct titration of the chloride ion is a simple and accurate method.
-
Causality & Method: Argentometric titration, such as the Mohr's or Volhard method, is a standard procedure.[12] The sample is dissolved in water, and the chloride ions are titrated with a standardized silver nitrate solution.[13] The endpoint can be determined using a chemical indicator (like potassium chromate) or potentiometrically.[13][14] This analysis directly confirms that the molar ratio of the amine to hydrochloric acid is correct.
Comparative Analysis and Recommended Workflow
No single technique can provide a complete picture of purity. A multi-faceted approach is required, where each method complements the others.
Table 1: Comparison of Key Analytical Techniques
| Technique | Primary Use | Quantitative? | Structural Info? | Strengths | Limitations |
| RP-HPLC | Impurity Profiling & Quantification | Yes (High Precision) | No | High sensitivity, robust, excellent for resolving mixtures. | Co-eluting peaks can be missed; requires reference standards for absolute quantification. |
| NMR | Structural Elucidation & Identity | Yes (qNMR) | Yes (Definitive) | Unambiguous structure confirmation; can detect non-chromophoric impurities. | Lower sensitivity than HPLC; complex mixtures can be difficult to interpret. |
| LC-MS | MW Confirmation & Impurity ID | Semi-quantitative | Yes (MW & Formula via HRMS) | High sensitivity; provides MW of unknown peaks. | Ionization efficiency can vary; not inherently quantitative without standards. |
| Elemental Analysis | Bulk Purity & Formula Confirmation | Yes (Bulk) | No (Elemental Ratios) | Confirms elemental composition and salt form; independent of structure.[11] | Insensitive to impurities with similar elemental composition; requires several mg of sample. |
| Titration | Salt Stoichiometry | Yes (High Precision) | No | Simple, inexpensive, and accurate for confirming salt content. | Non-specific; only measures total chloride content. |
Recommended Analytical Workflow
A logical, staged approach ensures both efficiency and thoroughness in purity analysis. The following workflow represents a best-practice model for moving from a newly synthesized crude product to a fully characterized and released batch.
Caption: A logical workflow for the comprehensive purity analysis of a drug intermediate.
Conclusion: An Integrated Approach to Trustworthiness
The purity analysis of this compound is a clear demonstration that no single analytical method is sufficient. A self-validating system, essential for trustworthiness in drug development, is achieved by integrating the quantitative power of HPLC , the definitive structural insight of NMR , the impurity identification capabilities of MS , and the fundamental compositional data from Elemental Analysis and Titration . This orthogonal approach ensures that the material is not only pure by a single measure but is confirmed to be the correct chemical entity at the specified purity level through multiple, independent analytical principles. This rigorous, evidence-based strategy is the bedrock of ensuring quality and safety from the very first steps of the drug development journey.
References
-
Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
US Pharmacopeia. <621> CHROMATOGRAPHY. Available at: [Link]
-
PubMed. (2015). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Available at: [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]
-
Food Safety and Inspection Service. Determination of Salt. Available at: [Link]
-
ResearchGate. (2018). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Available at: [Link]
-
National Institutes of Health. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Available at: [Link]
-
YouTube. (2022). Determination of chloride content in water sample by argentometric method. Available at: [Link]
-
Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
- Google Patents. CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
-
International Journal of Current Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2018). Validated RP-HPLC Method for Simultaneous Estimation of Perphenazine and Amitriptyline in Bulk and Tablet Dosage form. Available at: [Link]
-
MDPI. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Available at: [Link]
-
ACS Omega. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available at: [Link]
-
Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Available at: [Link]
-
ACS Omega. (2020). Indicator-Free Argentometric Titration for Distance-Based Detection of Chloride Using Microfluidic Paper-Based Analytical Devices. Available at: [Link]
-
European Pharmaceutical Review. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Available at: [Link]
-
Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]
-
DergiPark. (2022). Development and validation of new RP-HPLC method for estimation of pramipexole dihydrochloride in bulk and pharmaceutical formulation. Available at: [Link]
-
CCEA. Determination of Chloride Ion Concentration by Titration (Mohr's Method). Available at: [Link]
-
ResearchGate. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
-
Scribd. USP-NF 621 Chromatography. Available at: [Link]
-
PubMed Central. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
Elementar. Instrumentation for chemical & pharmaceutical applications. Available at: [Link]
-
Journal of Heterocyclic Chemistry. (2005). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Available at: [Link]
-
MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available at: [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Available at: [Link]
-
Journal of Pharmacy and Bioallied Sciences. (2011). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Available at: [Link]
-
RSC Advances. (2024). Development and validation of the RP-HPLC method for quantification of tavaborole. Available at: [Link]
-
Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available at: [Link]
-
Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available at: [Link]
-
Encyclopedia.pub. (2023). Synthesis and Properties of Pyrazoles. Available at: [Link]
-
PubChem. 3-Amino-5-hydroxyprazole. Available at: [Link]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link]
-
European Medicines Agency. (2006). ICH topic Q 3 A (R2) - Impurities in new drug substances. Available at: [Link]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. Available at: [Link]
-
International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Available at: [Link]
Sources
- 1. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 2. smithers.com [smithers.com]
- 3. jpionline.org [jpionline.org]
- 4. database.ich.org [database.ich.org]
- 5. ijcpa.in [ijcpa.in]
- 6. ajrconline.org [ajrconline.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. 5-amino-1-phenyl-1H-pyrazol-3-ol | 70373-98-7 | Benchchem [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Instrumentation for chemical & pharmaceutical applications - Elementar [elementar.com]
- 12. fsis.usda.gov [fsis.usda.gov]
- 13. metrohm.com [metrohm.com]
- 14. canterbury.ac.nz [canterbury.ac.nz]
A Spectroscopic Guide to the Isomers of 5-phenyl-1H-pyrazol-3-amine Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients and their intermediates is paramount. 5-phenyl-1H-pyrazol-3-amine, a key building block in the synthesis of various therapeutic agents, exists as a mixture of tautomeric isomers, further complicated by protonation when prepared as a hydrochloride salt. This guide provides an in-depth spectroscopic comparison of the principal isomers of 5-phenyl-1H-pyrazol-3-amine hydrochloride, offering experimental insights and data to aid in their unambiguous identification and characterization.
The Isomeric Landscape: Tautomerism and Protonation
This compound does not exist as a single, static structure. Instead, it is a dynamic equilibrium of several tautomeric forms. The primary forms of isomerism to consider are annular tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, and side-chain tautomerism, involving the amino group.[1]
Upon treatment with hydrochloric acid, the basic nitrogen atoms of these tautomers are protonated, leading to a mixture of hydrochloride isomers. The site of protonation is crucial as it significantly influences the electronic distribution within the molecule and, consequently, its spectroscopic signature. In an acidic medium, protonation can occur at the pyridine-like nitrogen of the pyrazole ring or the exocyclic amino group.[1]
Below are the key tautomeric structures of the free base and their potential protonated forms, which represent the isomers of this compound.
Caption: Tautomeric forms of 5-phenyl-1H-pyrazol-3-amine and their corresponding protonated isomers.
Comparative Spectroscopic Analysis
The following sections detail the expected spectroscopic differences between the major isomers of this compound. These predictions are based on established principles of spectroscopy and data from related pyrazole compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts of both ¹H and ¹³C nuclei are highly sensitive to changes in electron density and the local chemical environment brought about by tautomerism and protonation.
¹H NMR Spectroscopy:
Protonation of the pyrazole ring or the exocyclic amino group will lead to significant downfield shifts for nearby protons due to the increased positive charge.
-
Protons on the Pyrazole Ring: The single proton on the pyrazole ring (at the C4 position) is a key diagnostic signal. In the free base, this proton typically appears as a singlet. Upon protonation of a ring nitrogen, the electron-withdrawing effect will deshield this proton, causing a downfield shift.
-
Amine/Ammonium Protons: In the free base, the -NH₂ protons often appear as a broad singlet. Upon protonation to form an -NH₃⁺ group, the protons will become more deshielded and may appear as a broader signal further downfield. In some solvents, coupling to ¹⁴N may be observed.
-
Phenyl Protons: While less affected than the protons on the heterocyclic ring, the phenyl protons may experience minor shifts depending on the overall electronic changes in the molecule upon protonation.
¹³C NMR Spectroscopy:
The effect of protonation is also clearly visible in the ¹³C NMR spectrum. Carbons adjacent to a protonated nitrogen will experience a significant downfield shift.
-
Pyrazole Ring Carbons: The chemical shifts of C3 and C5 are particularly informative. Protonation of a neighboring nitrogen atom will cause a substantial downfield shift for these carbons. For instance, in a pyrazolium cation, the C5 carbon has been observed to shift downfield by approximately +6 ppm compared to the neutral pyrazole.[2]
-
Carbonyl-like Carbon: In the imine tautomer, the C3 carbon would exhibit a more downfield chemical shift characteristic of an imine or amidine carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Isomers of this compound in DMSO-d₆
| Isomer | Key ¹H Signals (ppm) | Key ¹³C Signals (ppm) |
| 3-amino-5-phenyl-1H-pyrazolium chloride | C4-H (singlet, downfield), NH₂ (broad singlet), NH (broad, very downfield) | C3 & C5 (downfield shifted), C4 |
| 5-amino-3-phenyl-1H-pyrazolium chloride | C4-H (singlet, downfield), NH₂ (broad singlet), NH (broad, very downfield) | C3 & C5 (downfield shifted), C4 |
| 5-phenyl-1H-pyrazol-3-aminium chloride | C4-H (singlet), NH₃⁺ (broad singlet, downfield) | C3 (significant downfield shift), C5, C4 |
| 3-phenyl-1H-pyrazol-5-aminium chloride | C4-H (singlet), NH₃⁺ (broad singlet, downfield) | C5 (significant downfield shift), C3, C4 |
Note: Actual chemical shifts will be dependent on solvent and concentration.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in the molecule. The formation of the hydrochloride salt introduces characteristic vibrational bands.
-
N-H Stretching: In the free base, the N-H stretching vibrations of the primary amine and the pyrazole N-H typically appear in the range of 3400-3200 cm⁻¹. For the hydrochloride salt, the formation of the ammonium ion (-NH₃⁺) will give rise to a broad and strong absorption band in the 3000-2800 cm⁻¹ region.[4] The pyrazolium N-H stretch will also be present in this region.
-
C=N and C=C Stretching: The stretching vibrations of the pyrazole ring (C=N and C=C bonds) are expected in the 1650-1400 cm⁻¹ region. Protonation of the ring can cause shifts in the positions and intensities of these bands due to changes in bond orders.
-
N-H Bending: The N-H bending vibrations of the -NH₂ group (scissoring) in the free base are typically observed around 1600 cm⁻¹. For the -NH₃⁺ group in the hydrochloride salt, characteristic bending vibrations will appear around 1600-1500 cm⁻¹.
UV-Vis Spectroscopy
UV-Vis spectroscopy is useful for studying the electronic transitions within the molecule. The position of the absorption maxima (λ_max) is sensitive to the extent of conjugation and the electronic nature of the chromophore.
Protonation of 5-phenyl-1H-pyrazol-3-amine is expected to cause a shift in the λ_max. If protonation occurs on the exocyclic amino group, it can decrease its electron-donating ability, potentially leading to a hypsochromic (blue) shift. Conversely, protonation of the pyrazole ring can alter the electronic structure of the entire conjugated system, which may result in either a hypsochromic or bathochromic (red) shift depending on the specific tautomer. A comparative analysis of the UV-Vis spectra of the isomers in a suitable solvent (e.g., ethanol or water) can provide insights into the predominant protonated form in solution.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the hydrochloride salt, electrospray ionization (ESI) is a suitable technique.
-
Molecular Ion: In positive ion mode ESI-MS, the base peak is expected to correspond to the protonated molecule [M+H]⁺, where M is the free base (C₉H₉N₃, molecular weight 159.19 g/mol ). The observed m/z would be approximately 160.1.
-
Fragmentation Pattern: The fragmentation of aminopyrazoles upon electron impact often involves the loss of H• and HCN from the molecular ion. In the case of the protonated molecule from ESI, the fragmentation pathways may differ. Common fragmentation patterns for protonated amines involve the loss of small neutral molecules. The fragmentation of the pyrazole ring can also occur. The specific fragmentation pattern can help to differentiate isomers, although detailed analysis often requires high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) experiments. The fragmentation of amines is a well-studied area that can provide further clues.[5]
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound isomers.
NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
Causality Behind Experimental Choices:
-
Solvent: DMSO-d₆ is often a good choice for hydrochloride salts due to its high polarity, which aids in dissolution. D₂O is another option, but exchangeable protons (NH, NH₂) will not be observed.
-
Concentration: A concentration of 5-10 mg in ~0.6 mL of solvent provides a good signal-to-noise ratio for both ¹H and ¹³C NMR without excessive acquisition time.
-
Filtration: Removing any particulate matter is crucial for obtaining sharp NMR signals, as suspended solids can disrupt the magnetic field homogeneity.
FT-IR Spectroscopy
Objective: To identify the key functional groups and observe changes upon salt formation.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry high-purity potassium bromide (KBr) to remove any absorbed water.
-
In an agate mortar and pestle, grind 1-2 mg of the this compound sample.
-
Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample.
-
Grind the mixture to a fine, uniform powder. Note that for hydrochlorides, ion exchange with KBr can sometimes occur. If this is suspected, using potassium chloride (KCl) as the matrix is a viable alternative.[6]
-
-
Pellet Formation:
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a pure KBr (or KCl) pellet.
-
Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.
-
UV-Vis Spectroscopy
Objective: To determine the absorption maxima and compare the electronic transitions of the isomers.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the hydrochloride salt in a UV-transparent solvent (e.g., ethanol, methanol, or water) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 1.0.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the absorbance from approximately 200 to 400 nm.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Mass Spectrometry
Objective: To determine the mass of the protonated molecule and analyze its fragmentation pattern.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, with a small amount of formic acid (e.g., 0.1%) to ensure protonation.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
For more detailed structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
Conclusion
The differentiation of the isomeric forms of this compound is a nuanced analytical challenge that requires a multi-technique spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, NMR spectroscopy, particularly the analysis of ¹H and ¹³C chemical shifts, offers the most definitive data for distinguishing between the tautomers and identifying the site of protonation. By carefully applying the experimental protocols outlined in this guide and understanding the underlying principles of how isomerism and protonation affect spectroscopic outcomes, researchers can confidently characterize these important chemical entities.
References
-
Elguero, J., et al. (1997). Structure and tautomerism of 3(5)-amino-5(3)-arylpyrazoles in the solid state and in solution: An X-ray and NMR study. Tetrahedron, 53(32), 10783-10802. [Link]
-
Al-Hourani, B. J. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17798. [Link]
-
Claramunt, R. M., et al. (1983). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Bulletin des Sociétés Chimiques Belges, 92(4), 377-388. [Link]
-
Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96221, 3-Amino-5-hydroxyprazole. Retrieved January 25, 2026 from [Link].
-
Ferreira, R., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4291. [Link]
-
Tzakos, A. G., et al. (2018). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. Molecules, 23(11), 2825. [Link]
-
Shimadzu Corporation. (n.d.). KBr Pellet Method. FTIR Talk Letter, 14. [Link]
-
Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]
-
Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
-
LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]
-
Ballesteros-Rivas, M. F., et al. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Journal of Mass Spectrometry, 46(7), 679-687. [Link]
-
Alkorta, I., et al. (2020). An experimental and computational NMR study of organometallic nine-membered rings: Trinuclear silver(I) complexes of pyrazolate ligands. Magnetic Resonance in Chemistry, 58(12), 1184-1192. [Link]
- Katritzky, A. R., et al. (1983). Tautomerism of Pyrazoles. Part 1. ¹H and ¹³C Nmr Study of 3(5)‐Phenylpyrazoles and 3(5)‐Phenyl‐1‐Methylpyrazoles. Bulletin de la Société Chimique de France II, 5-10.
-
Cook, M. J., et al. (1972). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, Perkin Transactions 2, (8), 1295-1301. [Link]
-
Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(10), 781-788. [Link]
-
Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 624-633. [Link]
-
da Silva, A. B. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(34), 18987-18995. [Link]
-
Moon, K., et al. (2017). Neutron Diffraction Reveals that Aniline and 2-Aminopyridine Become Protonated Upon Binding to Trypsin. Angewandte Chemie International Edition, 56(17), 4829-4833. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 10-15. [Link]
-
Gholivand, K., et al. (2019). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Journal of the Chinese Chemical Society, 66(5), 505-510. [Link]
-
Uspenskaia, A., et al. (2021). Spectroscopic and Structural Study of a New Conducting Pyrazolium Salt. Molecules, 26(16), 4991. [Link]
-
Cerdà-Bautista, E., et al. (2016). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 21(11), 1547. [Link]
Sources
The Phenyl-Pyrazol-Amine Scaffold: A Comparative Guide to Structure-Activity Relationships for Kinase Inhibitor Design
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the 5-phenyl-1H-pyrazol-3-amine core has emerged as a privileged scaffold. Its inherent structural features provide a robust framework for developing potent and selective modulators of kinase activity, a class of enzymes central to cellular signaling and often implicated in diseases such as cancer and inflammatory disorders.[1][2] This guide offers an in-depth comparison of the structure-activity relationships (SAR) surrounding 5-phenyl-1H-pyrazol-3-amine hydrochloride and its derivatives. We will explore the causal relationships behind experimental choices in analog design, compare its performance with alternative scaffolds, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.
The 5-Phenyl-1H-Pyrazol-3-Amine Core: A Foundation for Kinase Inhibition
The 5-phenyl-1H-pyrazol-3-amine scaffold presents a unique combination of features that make it an attractive starting point for kinase inhibitor design. The pyrazole ring can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.[3] The phenyl group at the 5-position can be directed towards the solvent-exposed region or deeper into hydrophobic pockets, offering a versatile handle for modulating potency and selectivity. Finally, the 3-amino group serves as a key attachment point for various substituents that can further fine-tune the compound's pharmacological profile.
A critical aspect of the pyrazole core is its ability to act as a bioisostere for other heterocyclic systems, which can be advantageous for improving pharmacokinetic properties. For instance, replacing a metabolically labile phenol group with a pyrazole can enhance metabolic stability and reduce phase II metabolism.[3]
Deconstructing the SAR: A Positional Analysis
The biological activity of 5-phenyl-1H-pyrazol-3-amine derivatives is exquisitely sensitive to substitutions at three primary positions: the 3-amino group, the 5-phenyl ring, and the pyrazole ring itself. Understanding the impact of modifications at each of these sites is paramount for rational drug design.
The 3-Amino Group: The Gateway to Potency
The 3-amino group is a primary vector for introducing diversity and optimizing interactions within the ATP-binding site. Acylation of this amine is a common strategy to introduce functionalities that can form additional hydrogen bonds or occupy adjacent hydrophobic pockets.
Key SAR Insights:
-
Amide Linkages: Conversion of the 3-amino group to a carboxamide is a well-established strategy. For instance, 5-phenyl-1H-pyrazole-3-carboxamide derivatives have been successfully developed as Factor XIa inhibitors.[4] The nature of the substituent on the amide nitrogen is critical for potency.
-
Urea and Thiourea Derivatives: The introduction of urea or thiourea moieties can provide additional hydrogen bond donors and acceptors, leading to enhanced target engagement. Pyrazole derivatives containing a thiourea skeleton have shown significant potential as EGFR kinase inhibitors.[5]
-
Reductive Amination: Direct modification of the 5-aminopyrazole through reductive amination with various benzaldehydes has been employed to explore the chemical space around this position, leading to the discovery of potent anti-HIV agents.[6]
The 5-Phenyl Ring: Tuning Selectivity and Physicochemical Properties
The substituent pattern on the 5-phenyl ring plays a pivotal role in determining both the potency and selectivity of the inhibitor. This ring often interacts with less conserved regions of the kinase active site, allowing for the fine-tuning of the inhibitor's profile.
Key SAR Insights:
-
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can significantly impact activity. For instance, in a series of anti-HIV phenylpyrazole derivatives, a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group led to a six-fold increase in potency compared to the lead compound.[6]
-
Steric Bulk: The size and shape of the substituents are critical. Larger, bulkier groups may be required to occupy specific hydrophobic pockets, while smaller groups might be necessary to avoid steric clashes.
-
Bioisosteric Replacements: The phenyl ring can be replaced with other aromatic or non-aromatic groups to modulate properties like solubility, metabolic stability, and patentability.[7][8] Saturated bicyclic scaffolds, such as bicyclo[1.1.1]pentane (BCP), have been used as effective phenyl mimics, sometimes leading to improved metabolic properties.[9][10][11]
The Pyrazole Ring: The Anchor and Modulator
The pyrazole ring itself is not merely a passive scaffold. Substitutions on the nitrogen atoms or the available carbon atom can influence the electronic properties of the ring, its orientation in the binding pocket, and overall pharmacokinetic profile.
Key SAR Insights:
-
N1-Substitution: Alkylation or arylation at the N1 position can be used to probe for additional interactions or to block potential metabolic sites. However, in some cases, an unsubstituted N1-H is crucial for forming a key hydrogen bond with the kinase hinge region.[12]
-
C4-Substitution: The C4 position of the pyrazole ring offers another point for modification, although this is less commonly explored than the other positions.
-
Scaffold Hopping: In some cases, the entire pyrazole scaffold can be replaced by another heterocycle in a strategy known as scaffold hopping.[7][8] This can lead to novel chemical series with improved properties.
Comparative Analysis: Performance Against Alternative Scaffolds
While the 5-phenyl-1H-pyrazol-3-amine scaffold is highly effective, it is essential to consider its performance in the context of other established kinase inhibitor scaffolds.
| Scaffold | Key Advantages | Key Disadvantages | Representative Drug/Inhibitor |
| 5-Phenyl-1H-Pyrazol-3-Amine | Versatile substitution patterns, strong hydrogen bonding potential, established synthetic routes. | Potential for tautomerism, which can complicate SAR interpretation.[3] | Crizotinib (contains a substituted pyrazole) |
| Indole/Indazole | Rigid structure, can mimic the adenine region of ATP, often found in potent kinase inhibitors. | Can be susceptible to oxidative metabolism. | Sunitinib (indole-based) |
| Quinoline/Quinazoline | Planar aromatic system, allows for extensive π-π stacking interactions. | Can have planarity-related toxicity issues. | Gefitinib (quinazoline-based) |
| Pyrimidine | Mimics the adenine core of ATP, forms strong hydrogen bonds with the kinase hinge. | Can be synthetically challenging to elaborate. | Imatinib (contains a pyrimidine) |
Logical Relationship of Scaffolds:
Caption: Comparison of the pyrazole scaffold with common alternatives.
Experimental Protocols: A Guide to Evaluation
To facilitate the exploration of the SAR of 5-phenyl-1H-pyrazol-3-amine derivatives, detailed and reproducible experimental protocols are essential.
General Synthesis of 5-Phenyl-1H-Pyrazol-3-Amine Analogs
A common synthetic route to access this scaffold involves the condensation of a β-ketoester with hydrazine or a substituted hydrazine, followed by functionalization of the resulting pyrazolone or aminopyrazole.
Illustrative Synthetic Workflow:
Caption: A generalized synthetic workflow for analog generation.
In Vitro Kinase Inhibition Assay Protocol
The following is a generalized protocol for assessing the inhibitory activity of synthesized compounds against a target kinase.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve test compounds in 100% DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in an appropriate assay buffer.
-
Enzyme and Substrate Preparation: Dilute the purified kinase and its specific substrate (peptide or protein) in kinase assay buffer.
-
Assay Reaction:
-
Add the test compound dilutions to a microtiter plate.[13]
-
Add the kinase solution and incubate for a defined period (e.g., 15 minutes) to allow for compound binding.[13]
-
Initiate the kinase reaction by adding the substrate and ATP mixture.[13][14]
-
Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).[15]
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution, often containing EDTA to chelate Mg2+, an essential cofactor for kinases.[13]
-
Detect the amount of phosphorylated product. This can be achieved through various methods, such as:
-
Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is inversely proportional to kinase inhibition.[16]
-
Fluorescence-based assays: Utilizes fluorescently labeled substrates or antibodies.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust method with a high signal-to-background ratio.[17]
-
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
To assess the effect of the compounds on cancer cell viability, a colorimetric assay such as the MTT assay is commonly employed.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Pharmacokinetic Profiling
For promising compounds, evaluating their pharmacokinetic (PK) properties in an animal model is a critical step.
General Workflow:
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Compound Administration: Administer the compound via the desired route (e.g., oral gavage or intravenous injection).[18]
-
Blood Sampling: Collect blood samples at various time points post-administration.[18]
-
Sample Processing: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
PK Parameter Calculation: Determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.[18]
Conclusion and Future Directions
The 5-phenyl-1H-pyrazol-3-amine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. A thorough understanding of its structure-activity relationships is crucial for the rational design of new chemical entities with improved potency, selectivity, and drug-like properties. Future efforts in this area will likely focus on the exploration of novel bioisosteric replacements for the phenyl and pyrazole rings to further enhance pharmacokinetic profiles and overcome potential resistance mechanisms. The integration of computational modeling with empirical SAR studies will undoubtedly accelerate the development of the next generation of therapeutics based on this remarkable scaffold.
References
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL not provided)
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (URL not provided)
- Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (URL not provided)
-
Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. PubMed. [Link]
-
Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. PMC. [Link]
-
Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. PubMed. [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. [Link]
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL not provided)
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL not provided)
-
Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. ResearchGate. [Link]
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]
-
Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. PubMed. [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI. [Link]
-
Pyrazole Scaffold: A Remarkable Tool in Drug Development. ResearchGate. [Link]
-
Synthesis, biological evaluation and 3D-QSAR studies of novel 5-phenyl-1H-pyrazol cinnamamide derivatives as novel antitubulin agents. PubMed. [Link]
- Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (URL not provided)
-
Kinase assays. BMG LABTECH. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. PubMed. [Link]
-
Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship.org. [Link]
-
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. NIH. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]
-
Pharmacoinformatics-based strategy in designing and profiling of some Pyrazole analogues as novel hepatitis C virus inhibitors with pharmacokinetic analysis. Taylor & Francis Online. [Link]
-
Bioisosteric Replacements. Chemspace. [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. ResearchGate. [Link]
-
Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. MDPI. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]
-
InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 11. chem-space.com [chem-space.com]
- 12. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In vitro kinase assay [protocols.io]
- 15. m.youtube.com [m.youtube.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. caymanchem.com [caymanchem.com]
- 18. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of 5-phenyl-1H-pyrazol-3-amine hydrochloride Bioassay Results
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: From Privileged Scaffold to Validated Activity
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds.[1] Its derivatives have been successfully developed into drugs for a wide range of conditions, from anti-inflammatory agents to anticancer therapies.[1][2] The compound 5-phenyl-1H-pyrazol-3-amine hydrochloride is a key exemplar of this class, serving as a versatile building block for synthesizing novel therapeutics, particularly kinase inhibitors.[3] The promise of any new compound, however, is only as robust as the data that supports it. Rigorous, multi-faceted validation of bioassay results is not merely a procedural step; it is the cornerstone of trustworthy and reproducible science, essential for advancing a compound through the drug discovery pipeline.
This guide provides an in-depth, experience-driven framework for validating the bioactivity of this compound. We will move beyond rote protocols to explain the causality behind experimental choices. Using its well-documented potential as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor as our primary case study,[4][5][6] we will compare and contrast biochemical and cell-based assays, providing the detailed methodologies and analytical insights required to build a scientifically sound validation package.
Part 1: Foundational Concepts - The Target and the Compound
A logical validation strategy begins with a firm understanding of both the biological target and the chemical matter.
The Biological Target: The CDK2/Cyclin A Complex
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a pivotal role in the G1/S phase transition of the cell cycle.[7] Its activity is tightly regulated by binding to activating partners, primarily Cyclin A and Cyclin E.[6] In many cancers, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation, making it an attractive target for therapeutic intervention.[6][8] The fundamental activation mechanism involves Cyclin A binding to CDK2, which induces a conformational change that allows for phosphorylation by a CDK-activating kinase (CAK), leading to a fully active complex that phosphorylates downstream substrates like retinoblastoma protein (pRb).
Part 3: The Biochemical Assay - Measuring Direct Target Inhibition
Biochemical assays are indispensable for determining if a compound can directly interact with and inhibit its purified target protein, free from the complexities of a cellular environment. [9]This provides a clean measure of potency (IC50).
Primary Biochemical Method: ADP-Glo™ Kinase Assay
Causality and Principle: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. [10]Its design is robust: after the kinase reaction, remaining ATP is depleted, and the ADP is then converted back to ATP, which fuels a luciferase reaction. The resulting light output is directly proportional to kinase activity. This method is preferred for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds. [11] Experimental Protocol: CDK2/Cyclin A Inhibition via ADP-Glo™
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for CDK2 activity (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Rationale: This buffer provides the optimal pH and necessary divalent cations (Mg²⁺) for kinase catalytic activity, while BSA prevents non-specific binding of the enzyme to plate wells.
-
Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO, followed by an intermediate dilution in kinase buffer. Rationale: A DMSO stock allows for precise serial dilutions. The intermediate step minimizes the final DMSO concentration in the assay to <1%, preventing solvent-induced enzyme inhibition.
-
Enzyme & Substrate: Dilute recombinant human CDK2/Cyclin A2 enzyme and a suitable substrate peptide (e.g., Histone H1) to their final working concentrations in kinase buffer. [12]Rationale: The choice of substrate and its concentration relative to the Michaelis constant (Km) are critical for accurate kinetics and inhibitor characterization.
-
ATP Solution: Prepare ATP at a concentration close to its apparent Km for CDK2. Rationale: Using an ATP concentration near the Km makes the assay highly sensitive to ATP-competitive inhibitors.
-
-
Assay Procedure (384-well format):
-
Add 1 µL of diluted compound or DMSO vehicle (control) to the appropriate wells.
-
Add 2 µL of the CDK2/Cyclin A enzyme solution (or buffer for a 'no enzyme' control) and incubate for 10 minutes at room temperature. Rationale: This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C. Rationale: This timed incubation ensures the reaction proceeds within the linear range, avoiding substrate depletion which can skew IC50 values.[13]
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Rationale: This reagent contains an ATPase that depletes all unused ATP.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature. Rationale: This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the 'no enzyme' (100% inhibition) and 'DMSO vehicle' (0% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Part 4: The Cell-Based Assay - Assessing Efficacy in a Biological System
While a biochemical assay confirms potency, a cell-based assay is essential to determine a compound's efficacy in a physiological context. It implicitly tests for cell permeability, stability in the cellular environment, and engagement with the target amidst a multitude of other proteins.
Primary Cell-Based Method: Anti-Proliferative Assay
Causality and Principle: Since CDK2 is a key driver of cell proliferation, an effective CDK2 inhibitor should slow the growth of cancer cells that are dependent on this pathway. We measure the number of viable cells after a set incubation period with the compound. A reduction in cell viability relative to a vehicle control indicates anti-proliferative activity.
Experimental Protocol: A2780 Cell Proliferation Assay
-
Cell Culture and Seeding:
-
Culture A2780 human ovarian carcinoma cells (a line previously used to test 3-aminopyrazole CDK2 inhibitors)[5] in appropriate media (e.g., RPMI-1640 + 10% FBS).
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight. Rationale: Seeding a consistent number of cells and allowing overnight attachment ensures uniform growth and response to the compound.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. Rationale: A 72-hour incubation period is typically sufficient for multiple cell doublings, allowing for a clear dose-dependent effect on proliferation to emerge.
-
-
Viability Measurement (Using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis. Rationale: This reagent lyses the cells and provides the substrate for luciferase. The amount of ATP present, which is proportional to the number of viable cells, generates a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percent viability versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Part 5: Synthesizing the Data - A Comparative Guide
The true scientific insight emerges when we compare the results from our orthogonal assays. The goal is to build a consistent narrative of the compound's mechanism of action.
Table 1: Comparison of Bioassay Methodologies
| Feature | Biochemical Assay (ADP-Glo™) | Cell-Based Assay (Proliferation) |
| Primary Output | Potency (IC50): Direct effect on the purified enzyme. | Efficacy (GI50): Overall effect on a biological system. |
| Physiological Relevance | Low. An artificial system lacking cellular context. | High. Measures activity in a living cell. |
| Information Gained | Target-specific activity, structure-activity relationship (SAR). | Cell permeability, metabolic stability, on-target efficacy. |
| Throughput | High. Easily automated in 384- or 1536-well formats. | Medium. Requires cell culture and longer incubation times. |
| Potential Artifacts | Compound aggregation, non-specific enzyme inhibition. | Off-target toxicity, poor permeability masking on-target effects. |
| Self-Validation | Requires robust controls (no enzyme, positive inhibitor). | Requires orthogonal target engagement assays (e.g., CETSA). |
Table 2: Hypothetical Validation Data Profile
| Compound | Biochemical CDK2 IC50 (nM) | Cellular A2780 GI50 (nM) | Interpretation |
| 5-phenyl-1H-pyrazol-3-amine HCl | 45 | 450 | Potent direct inhibitor. The 10-fold shift suggests moderate cell permeability or efflux pump activity. The data are consistent and warrant further investigation. |
| PHA-533533 (Positive Control) [5] | 31 | 300 | Validates both assays. The biochemical potency and cellular efficacy are in line with published data, confirming the assays are performing correctly. |
| Inactive Analogue (Negative Control) | >10,000 | >10,000 | Confirms that the observed activity is specific to the active compound's structure and not an artifact of the pyrazole scaffold itself. |
Interpreting the data requires critical thought. A compound with a biochemical IC50 of 45 nM and a cellular GI50 of 450 nM is a classic example. This "shift" does not invalidate the result; it provides crucial information. It suggests that while the compound is potent against its target, factors within the cell (like membrane transport or metabolic breakdown) are reducing its effective concentration at the target site. This is an actionable insight for further chemical optimization.
Conclusion
Validating the bioassay results for a compound like this compound is a systematic process of building confidence through layers of evidence. It begins with a potent, direct measure of target inhibition in a clean biochemical system, which is then corroborated by demonstrating efficacy in a complex, physiologically relevant cellular model. By employing orthogonal assays, meticulously designing protocols with an understanding of their underlying principles, and critically analyzing the integrated data, researchers can transform a preliminary "hit" into a validated lead compound. This rigorous approach ensures that only the most promising candidates, backed by trustworthy and reproducible data, advance toward the clinic.
References
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central. Available from: [Link]
-
Abdel-Maksoud, M.S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Royal Society of Chemistry. Available from: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
Al-Ostath, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. Available from: [Link]
-
Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. Available from: [Link]
-
Heim, M., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available from: [Link]
-
Lu, H., et al. (2022). Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells. PubMed Central. Available from: [Link]
-
Radi, S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available from: [Link]
-
Furet, P., et al. (2005). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization. Journal of Medicinal Chemistry. Available from: [Link]
-
Tambo, C.S., et al. (2018). Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. eScholarship.org. Available from: [Link]
-
Zask, A., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. Available from: [Link]
-
Zhang, T., et al. (2024). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. Available from: [Link]
-
Kikelj, D., et al. (2020). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed Central. Available from: [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
Gomaa, M.S., et al. (2024). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. PubMed Central. Available from: [Link]
-
Radi, S., et al. (2023). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available from: [Link]
-
BPS Bioscience. CDK2 Assay Kit. Available from: [Link]
-
PubChem. 5-Amino-3-methyl-1-phenylpyrazole. Available from: [Link]
-
Pevarello, P., et al. (2004). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. Journal of Medicinal Chemistry. Available from: [Link]
-
Eurofins DiscoverX. (2025). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Available from: [Link]
-
Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Available from: [Link]
-
Li, Y., et al. (2015). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. PubMed Central. Available from: [Link]
-
De Simone, A., et al. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed Central. Available from: [Link]
-
Abdel-Maksoud, M.S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available from: [Link]
-
Kettenbach, A.N., et al. (2011). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PubMed Central. Available from: [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. promega.com [promega.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
A Comprehensive Guide to the Molecular Structure Verification of 5-phenyl-1H-pyrazol-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Isomeric Purity in Drug Discovery
5-phenyl-1H-pyrazol-3-amine is a valuable building block in medicinal chemistry, serving as a scaffold for a wide range of biologically active compounds.[1] Its hydrochloride salt is often preferred for its improved solubility and stability. However, the synthesis of this compound can potentially yield isomeric impurities, most notably 1-phenyl-1H-pyrazol-3-amine. As even minor structural variations can lead to significant differences in pharmacological activity and toxicity, rigorous structural elucidation is a critical step in the drug development pipeline. This guide outlines a multi-technique approach to confidently distinguish between these two isomers and confirm the molecular structure of the target compound.
Distinguishing Isomers: A Comparative Overview
The primary challenge in the characterization of 5-phenyl-1H-pyrazol-3-amine hydrochloride lies in differentiating it from its regioisomer, 1-phenyl-1H-pyrazol-3-amine hydrochloride. The position of the phenyl group profoundly influences the electronic environment of the pyrazole core, leading to distinct spectral signatures.
Figure 1: Chemical structures of 5-phenyl-1H-pyrazol-3-amine (target compound) and its regioisomer 1-phenyl-1H-pyrazol-3-amine.
This guide will focus on a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to provide orthogonal data points for unambiguous structure confirmation.
Experimental Verification: A Step-by-Step Protocol
A logical and systematic workflow is essential for the efficient and accurate verification of the molecular structure. The following diagram illustrates the proposed experimental sequence.
Caption: Experimental workflow for the synthesis, purification, and structural verification of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Rationale for Experimental Choices:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for amine hydrochlorides. Its polarity aids in dissolving the salt, and the acidic proton of the ammonium group is often observable, providing a key diagnostic signal.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR, allowing for accurate chemical shift referencing.
Expected ¹H NMR Spectral Data:
The protonation of the amino group to form the hydrochloride salt will cause a significant downfield shift of the protons on and near the pyrazole ring due to the increased electron-withdrawing effect of the -NH₃⁺ group.
| Compound | Aromatic Protons (Phenyl) | Pyrazole CH | NH/NH₃⁺ Protons |
| This compound (Predicted) | ~7.4-7.8 ppm (multiplet) | ~6.0-6.5 ppm (singlet) | Broad singlet, >10 ppm |
| 1-phenyl-1H-pyrazol-3-amine | ~7.2-7.7 ppm (multiplet) | Two doublets (~6.0 and ~7.6 ppm) | Broad singlet, ~5.5 ppm |
Key Differentiating Features:
-
The most telling difference will be the pattern of the pyrazole ring protons. For the 5-phenyl isomer, the single proton on the pyrazole ring will appear as a singlet .
-
In contrast, the 1-phenyl isomer will exhibit two doublets for the two protons on the pyrazole ring, with their coupling constant (J-value) confirming their adjacent positions.
Expected ¹³C NMR Spectral Data:
The ¹³C NMR spectrum will provide complementary information, with the chemical shifts of the pyrazole carbons being particularly diagnostic.
| Compound | Pyrazole C3 | Pyrazole C4 | Pyrazole C5 |
| This compound (Predicted) | ~150-155 ppm | ~90-95 ppm | ~140-145 ppm |
| 1-phenyl-1H-pyrazol-3-amine | ~155-160 ppm | ~95-100 ppm | ~130-135 ppm |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard.
Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - Probing Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The formation of the hydrochloride salt leads to characteristic changes in the IR spectrum.
Rationale for Experimental Choices:
-
Sample Preparation: The potassium bromide (KBr) pellet method is a common and reliable technique for acquiring high-quality IR spectra of solid samples.
Expected FT-IR Spectral Data:
| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |
| N-H Stretch (Amine) | 3200-3400 | In the free base, two bands are expected for the primary amine. |
| N-H Stretch (Ammonium) | 2800-3200 (broad) | In the hydrochloride salt, a broad, strong absorption due to the -NH₃⁺ group is a key diagnostic feature. |
| C=N Stretch (Pyrazole) | 1580-1650 | |
| C-N Stretch | 1250-1350 | |
| Aromatic C-H Stretch | >3000 | |
| Aromatic C=C Bending | 1450-1600 |
Key Differentiating Features:
The most significant feature for confirming the hydrochloride salt is the broad absorption band in the 2800-3200 cm⁻¹ region, corresponding to the N-H stretching vibrations of the ammonium ion. The disappearance of the characteristic two-band pattern of the primary amine in the 3200-3400 cm⁻¹ region further supports the formation of the salt.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Part 3: Mass Spectrometry - Confirming Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural confirmation.
Rationale for Experimental Choices:
-
Ionization Technique: Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. Electrospray Ionization (ESI) is a softer technique that is well-suited for ionic compounds and will likely show a strong signal for the protonated molecule.
Expected Mass Spectrometry Data:
| Technique | Expected Key Ions (m/z) | Interpretation |
| EI-MS (of the free base) | 159 | Molecular ion [M]⁺ of the free base (C₉H₉N₃). |
| 131 | [M-N₂]⁺, a common fragmentation pathway for pyrazoles. | |
| 77 | Phenyl cation [C₆H₅]⁺. | |
| ESI-MS (of the hydrochloride) | 160 | [M+H]⁺, the protonated molecular ion of the free base. |
Key Differentiating Features:
While the mass spectra of the two isomers are expected to be very similar, the primary utility of MS in this context is to confirm the molecular weight of the parent amine (159 g/mol ). The ESI-MS spectrum of the hydrochloride salt should show a prominent peak at m/z 160, corresponding to the protonated free base.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: For EI-MS, a small amount of the solid can be introduced via a direct insertion probe. For ESI-MS, the sample should be dissolved in a suitable solvent (e.g., methanol) and infused into the instrument.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).
Conclusion: A Self-Validating Approach to Structural Integrity
References
-
PubChem. 1-phenyl-1H-pyrazol-3-amine. [Link]
-
The Journal of Organic Chemistry. Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. [Link]
-
Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]
- Google Patents. Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
ResearchGate. The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe... [Link]
Sources
Safety Operating Guide
Navigating the Safe Disposal of 5-phenyl-1H-pyrazol-3-amine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 5-phenyl-1H-pyrazol-3-amine hydrochloride, a heterocyclic amine of interest in medicinal chemistry. By integrating established safety protocols with the specific chemical properties of this compound, this document aims to empower researchers to manage its waste stream responsibly, ensuring both personal safety and environmental protection.
Understanding the Hazard Profile: A Prerequisite for Safe Disposal
According to supplier safety data, 5-phenyl-1H-pyrazol-3-amine is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The hydrochloride salt will share these irritant properties and, due to its acidic nature, may present an additional corrosive hazard, particularly in aqueous solutions. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) to mitigate exposure risks.
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation.[1][2] |
| Body Protection | Laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or in case of dust formation. | Minimizes the inhalation of dust or aerosols that can cause respiratory tract irritation.[1][2] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and culminates in its removal by a certified hazardous waste contractor. The following workflow is designed to ensure compliance with general laboratory safety standards and environmental regulations.
Figure 1. A step-by-step workflow for the safe disposal of this compound.
Waste Segregation and Container Selection
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[3]
-
Solid Waste: Unused or expired this compound, as well as contaminated materials such as weighing paper, gloves, and absorbent pads, should be collected as solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected as liquid chemical waste. Due to the hydrochloride component, these solutions will be acidic.
Table 2: Waste Container Specifications
| Waste Type | Recommended Container | Justification |
| Solid | A clearly labeled, sealable, and chemically resistant container (e.g., a high-density polyethylene (HDPE) pail). | Prevents the release of dust and contamination. |
| Liquid | A clearly labeled, leak-proof, and chemically resistant container (e.g., an HDPE or glass bottle with a secure cap). | Acids should not be stored in metal containers.[4] |
Labeling and Storage
Accurate and detailed labeling of waste containers is a critical safety and regulatory requirement.
Essential Label Information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The primary hazards (e.g., "Irritant," "Acidic")
Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and equipped with secondary containment to capture any potential leaks.[3]
On-Site Treatment Considerations: Neutralization of Acidic Waste
For liquid waste containing this compound, neutralization of the acidic component may be considered. However, this should only be performed by trained personnel and in accordance with your institution's specific safety guidelines and local regulations.
General Neutralization Protocol (for dilute aqueous solutions):
-
Work in a fume hood and wear appropriate PPE.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.[5]
-
Continue adding the base until the fizzing stops, indicating that the acid has been neutralized.[5]
-
The neutralized solution should still be collected as hazardous waste, as it contains the pyrazole derivative.
Caution: Never dispose of chemical waste, even if neutralized, down the sanitary sewer unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local wastewater treatment authority.[6]
Final Disposal: The Role of Certified Waste Management
The ultimate disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company. Your institution's EHS office will have established procedures for the pickup and disposal of chemical waste.
Key Steps for Final Disposal:
-
Ensure all waste containers are properly labeled and sealed.
-
Follow your institution's protocol for requesting a hazardous waste pickup.
-
Maintain accurate records of the waste generated and disposed of, as this is a regulatory requirement.
Spill Management: Preparedness and Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spills: For small spills of solid material, carefully sweep it up, avoiding the generation of dust, and place it in a labeled hazardous waste container.[7] Clean the spill area with soap and water.
-
Major Spills: In the case of a large spill, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS or emergency response team immediately.
By adhering to these detailed procedures, researchers can confidently manage the waste stream of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Lab Alley. How to dispose of hydrochloric acid. Retrieved from [Link]
-
American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]
Sources
A Comprehensive Guide to the Safe Handling of 5-phenyl-1H-pyrazol-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 5-phenyl-1H-pyrazol-3-amine hydrochloride. As a Senior Application Scientist, this document is designed to synthesize technical data with practical, field-tested insights to ensure the safe and effective use of this compound in a laboratory setting. The following protocols are grounded in established safety principles and authoritative sources to build a self-validating system of laboratory safety.
I. Understanding the Hazard Profile
The primary hazards associated with the free base are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
Amines, as a class of compounds, react with strong acids like hydrochloric acid to form ammonium salts.[2][3] This reaction is a simple acid-base neutralization.[3] While this can render the compound more water-soluble, it also introduces corrosive potential, particularly in the presence of moisture.[4]
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Recommended Personal Protective Equipment | Justification |
| Weighing and Aliquoting (Solid) | Nitrile gloves (double-gloving recommended), lab coat, and safety glasses with side shields. Use of a respiratory mask (N95 or higher) is strongly advised. | To prevent skin contact and inhalation of fine particles. As the compound is a respiratory irritant, minimizing dust exposure is paramount.[1] |
| Solution Preparation and Transfers | Chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.[5] A face shield is recommended when handling larger volumes.[5] | To protect against splashes that can cause serious eye and skin irritation. Amine hydrochlorides can be corrosive, necessitating robust eye protection.[5] |
| Running Reactions and Work-up | Chemical-resistant gloves, lab coat, chemical splash goggles, and a face shield. Work should be conducted in a certified chemical fume hood. | Provides comprehensive protection against splashes, spills, and potential vapor exposure, especially during heating or agitation. |
| Waste Disposal | Chemical-resistant gloves, lab coat, and chemical splash goggles. | To ensure protection from residual chemical contamination on waste containers and during the disposal process. |
III. Standard Operating Procedures: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and ensure safety.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocols
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The container should be tightly closed.[1]
-
It is recommended to store this compound at -20°C for long-term stability.[1]
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid material within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.
-
Use anti-static tools and equipment to prevent dispersal of the powder.
-
After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual particles.
3. Dissolution and Handling in Solution:
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Be aware that dissolving amine hydrochlorides in water can be an exothermic process.
-
Handle all solutions within a chemical fume hood.
4. Spill Management:
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.[6]
-
Carefully scoop the material into a designated waste container.
-
Clean the spill area with soap and water.
-
-
Minor Spills (Liquid):
-
Alert personnel in the immediate area.
-
Contain the spill using absorbent materials like vermiculite or spill pillows.[7]
-
Collect the absorbed material into a designated waste container.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Notify your institution's environmental health and safety (EHS) department.
-
Prevent entry into the affected area.
-
5. Waste Disposal:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Segregate waste streams. Keep amine-containing waste separate from other chemical wastes to prevent hazardous reactions.
-
Solid waste should be collected in a clearly labeled, sealed container.
-
Aqueous waste may need to be neutralized before disposal, in accordance with institutional and local regulations. Consult your EHS department for specific guidance.
-
Avoid disposing of this chemical down the drain, as it can be harmful to aquatic life.
IV. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing. If skin irritation persists, seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water.[8] Seek immediate medical attention.
V. Causality and Self-Validating Systems
The protocols outlined in this guide are designed to be a self-validating system. The emphasis on working within a chemical fume hood for all manipulations is a direct response to the compound's classification as a respiratory irritant. Similarly, the stringent PPE requirements for eye and skin protection are based on its known irritant properties. By understanding the "why" behind each safety measure, researchers can make more informed decisions and foster a stronger safety culture.
The hydrolytic stability of pyrazole derivatives can vary, with some degrading in aqueous buffers.[9] While specific data for this compound is unavailable, it is prudent to handle it with the assumption that it may not be stable in certain aqueous conditions, which could affect experimental outcomes and disposal considerations.
VI. References
-
1-phenyl-1H-pyrazol-3-amine | C9H9N3 | CID 594320. (n.d.). PubChem. Retrieved from [Link]
-
Reactions of amines. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). CUNY. Retrieved from [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PubMed. Retrieved from [Link]
-
Corrosive Safety: Protecting Workers from Harmful Substances. (2024). OSHA Training School. Retrieved from [Link]
-
Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Tech Environmental Health & Safety. Retrieved from [Link]
-
Amine and HCl - salt formation reaction. (2022). YouTube. Retrieved from [Link]
-
Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. Retrieved from [Link]
-
10 Tips Working Safely with corrosives. (2025). Chemsafe. Retrieved from [Link]
-
Amine Reactivity. (n.d.). MSU chemistry. Retrieved from [Link]
-
What is the reaction between hydrochloric and amine? (2018). Quora. Retrieved from [Link]
-
Examples of PPE for Dangerous Goods Classes. (n.d.). Canada Safety Training Centre. Retrieved from [Link]
-
Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]
-
Process for recovery of amines and volatile acids from amine salts. (n.d.). Google Patents. Retrieved from
-
Anilinium chloride. (n.d.). Wikipedia. Retrieved from [Link]
-
Handling of Amine-Based Wastewater Produced During Carbon Capture. (2019). JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. Retrieved from [Link]
-
Impact of Solvent on the Thermal Stability of Amines. (2022). PMC - NIH. Retrieved from [Link]
-
THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). UKnowledge - University of Kentucky. Retrieved from [Link]
-
Beyond the Multicomponent Debus−Radziszewski Route: Two- Component Cyclocondensation Constructing a 12 + 3‐Connected a. (2026). American Chemical Society. Retrieved from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Hazardous Drugs Spill Clean Up. (2025). Safety & Risk Services. Retrieved from [Link]
-
Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean. Retrieved from [Link]
-
Treatment of amine wastes generated in industrial processes. (2021). ResearchGate. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. ehs.gatech.edu [ehs.gatech.edu]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. fishersci.nl [fishersci.nl]
- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
